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  • Product: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
  • CAS: 130091-78-0

Core Science & Biosynthesis

Foundational

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide: Structural Analysis & Synthetic Utility

This technical guide provides an in-depth analysis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide , a critical pharmacophore in modern medicinal chemistry. Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine-7-carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide , a critical pharmacophore in modern medicinal chemistry.

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide scaffold represents a "privileged structure" in drug discovery. Distinguished by its bicyclic core—a benzene ring fused to a saturated oxazine ring—this molecule serves as a bioisostere for quinolines and isoquinolines. Its unique value lies in the 7-position carboxamide, which provides a critical vector for hydrogen bonding interactions within the binding pockets of targets such as RORγt nuclear receptors , USP30 ubiquitin hydrolases , and 5-HT3 serotonin receptors .

This guide details the structural properties, validated synthetic protocols, and pharmacological applications of this scaffold, designed for immediate application in research workflows.

Structural & Physiochemical Profile[1][2][3][4]

Electronic & Conformational Architecture

The 1,4-benzoxazine core is not planar. The saturated dihydro-oxazine ring typically adopts a half-chair conformation , allowing the nitrogen atom (N4) to act as a hinge.

  • Electronic Distribution: The oxygen atom at position 1 exerts an electron-donating effect (mesomeric) on the benzene ring, while the nitrogen at position 4 (if unsubstituted) acts as a secondary amine donor. The 7-carboxamide group, located para to the nitrogen and meta to the oxygen, sits in an electronically enriched environment, enhancing its potential as a hydrogen bond acceptor/donor.

  • Lipophilicity (LogP): The core scaffold exhibits a LogP range of 0.4 – 1.5 , varying with N-substitution. This falls squarely within the "Rule of 5" optimal range for oral bioavailability.

Physiochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula C₉H₁₀N₂O₂Core scaffold
Molecular Weight 178.19 g/mol Fragment-based drug design
H-Bond Donors 2 (Amide NH₂, Amine NH)Critical for receptor locking
H-Bond Acceptors 3 (Amide O, Ether O, Amine N)Solvation & binding
pKa (Conj. Acid) ~4.5 - 5.0 (N4 position)Ionization at physiological pH
Topological Polar Surface Area ~64 ŲGood membrane permeability

Synthetic Methodologies

The synthesis of the 7-carboxamide derivative requires a regioselective approach. The most robust, self-validating protocol proceeds via the 4-amino-3-hydroxybenzoate precursor.

Protocol A: De Novo Synthesis from Aminophenol

Objective: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Intermediate).

Reagents:

  • Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Workflow:

  • Solvation: Dissolve methyl 4-amino-3-hydroxybenzoate in anhydrous DMF (0.5 M concentration).

  • Base Activation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Cyclization: Add 1,2-dibromoethane dropwise. Heat the reaction to 80°C for 12–16 hours.

    • Mechanism:[1] The phenoxide attacks the alkyl bromide first (O-alkylation), followed by intramolecular displacement of the second bromide by the amine (N-alkylation).

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Amidation (Carboxamide Formation)

Objective: Conversion of the ester/acid to the final 7-carboxamide.

Reagents:

  • Intermediate from Protocol A (Hydrolyzed to Acid or used as Ester)

  • Ammonium Chloride or Primary Amine (R-NH₂)

  • Coupling Agents: HATU / DIPEA (for Acid) or Methanolic Ammonia (for Ester)

Workflow (Direct Aminolysis):

  • Dissolve the methyl ester intermediate in 7N Ammonia in Methanol .

  • Seal the reaction vessel and heat to 60°C for 24–48 hours.

  • Monitor via TLC/LC-MS for disappearance of the ester peak.

  • Concentrate in vacuo to yield the primary carboxamide.

Synthetic Pathway Diagram

The following diagram visualizes the critical path from the aminophenol precursor to the bioactive amide.

SynthesisPath Precursor Methyl 4-amino- 3-hydroxybenzoate Reagents 1,2-Dibromoethane K2CO3, DMF, 80°C Precursor->Reagents Intermediate Methyl 3,4-dihydro-2H- 1,4-benzoxazine-7-carboxylate Reagents->Intermediate Cyclization Hydrolysis LiOH / THF (Optional Hydrolysis) Intermediate->Hydrolysis Path A Amidation HATU, DIPEA R-NH2 or NH4Cl Intermediate->Amidation Path B (Direct Aminolysis) Acid 7-Carboxylic Acid Intermediate Hydrolysis->Acid Acid->Amidation Final 3,4-dihydro-2H-1,4- benzoxazine-7-carboxamide Amidation->Final Coupling

Figure 1: Retrosynthetic analysis and forward synthesis of the 7-carboxamide scaffold.

Pharmacological Relevance & Applications

RORγt Inverse Agonists

The 7-carboxamide motif is a documented pharmacophore in the development of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) modulators.

  • Mechanism: RORγt drives the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis and multiple sclerosis.

  • Role of Scaffold: The benzoxazine nitrogen (N4) often requires substitution (e.g., sulfonyl or benzyl groups) to occupy the hydrophobic pocket, while the 7-carboxamide forms critical hydrogen bonds with the hydrophilic region of the ligand-binding domain (LBD), stabilizing the repressive conformation of the receptor.

USP30 Inhibitors

Recent patent literature identifies the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide core as a key intermediate for USP30 inhibitors .

  • Target: USP30 is a deubiquitinase localized to the mitochondrial outer membrane. Its inhibition promotes mitophagy (clearance of damaged mitochondria), offering therapeutic potential in Parkinson’s disease.

  • Interaction: The scaffold serves as a rigid linker that orients the "warhead" (often a nitrile or electrophile) toward the catalytic cysteine of the enzyme.

5-HT3 Receptor Antagonism

While the 8-carboxamide isomer is classically associated with 5-HT3 antagonism (e.g., azasetron analogs), the 7-carboxamide variants are explored in Structure-Activity Relationship (SAR) studies to fine-tune selectivity between 5-HT3 and 5-HT4 receptors. The 7-position vector alters the angle of the basic side chain relative to the aromatic core, often reducing cardiotoxicity risks associated with hERG channel binding.

Pharmacophore Map

Pharmacophore Core Benzoxazine Core Amide 7-Carboxamide (H-Bond Donor/Acceptor) Core->Amide Rigid Linker N4 N4 Position (Hydrophobic Vector) Core->N4 Substituent Point O1 O1 Ether (Electronic Modulation) Core->O1 Fused Ring Target1 RORγt Hydrophilic Pocket Amide->Target1 H-Bond Target2 Hydrophobic Binding Cleft N4->Target2 Van der Waals

Figure 2: Pharmacophore mapping of the scaffold showing key interaction vectors for receptor binding.

References

  • Sigma-Aldrich. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate Product Analysis. CAS: 142166-01-6. Available at:

  • Japan Tobacco Inc. (2018). Heterocyclic compounds with an ROR(gamma)t modulating activity. WO2018030550A1. Available at:

  • Mission Therapeutics. (2019). 1-cyano-pyrrolidine compounds as USP30 inhibitors.[2] US Patent 10,343,992. Available at:

  • Kuroita, T., et al. (1996).[1] Benzoxazines. II.[3][1][4][5] Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.[1][5] Available at:

  • PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. CID 17760264. Available at:

Sources

Exploratory

The Enigmatic Scaffold: A Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, a heterocyclic compound of e...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, a heterocyclic compound of emerging interest. This guide synthesizes available data on its core structure, potential synthesis, and predicted relevance in medicinal chemistry, offering a foundational resource for its exploration.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities.[1][2][3] These activities include antibacterial, antihypertensive, anti-angiogenesis, and neuroprotective properties.[1] The specific placement of a carboxamide group at the 7-position of this ring system, however, defines a less-explored chemical entity. While a specific CAS number for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is not readily found in major chemical databases, its existence can be inferred from documented precursors and related analogues.

Chemical Identity and Structural Analogs

A direct CAS number for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is not publicly available, suggesting its novelty or limited commercial availability. However, the identity of closely related compounds provides a strong foundation for its characterization.

Key Related Compounds:

Compound NameCAS NumberRelationship to Target
Methyl 3,4-dihydro-2H-benzo[b][1][4]oxazine-7-carboxylate142166-01-6The corresponding methyl ester, a likely direct precursor.[4]
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid214848-62-1The carboxylic acid analog with an oxo group at the 3-position.[5]
7-nitro-3,4-dihydro-2H-1,4-benzoxazine120711-81-1A potential synthetic intermediate for introducing functionality at the 7-position.
3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivativesNot ApplicableIsomeric analogs with demonstrated potent biological activity, particularly as 5-HT3 receptor antagonists.[6]

The existence of the methyl ester (CAS 142166-01-6) is a critical piece of evidence, as the conversion of an ester to a primary amide is a fundamental and high-yielding transformation in organic synthesis.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be designed based on established methodologies for the benzoxazine ring system and standard functional group interconversions. The most logical route would proceed through the corresponding methyl ester.

Conceptual Synthetic Workflow:

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Final Product Formation Start Commercially Available Precursors Intermediate Methyl 3,4-dihydro-2H-1,4- benzoxazine-7-carboxylate (CAS: 142166-01-6) Start->Intermediate Multi-step synthesis (e.g., from 7-nitro derivative) Amidation Amidation Reaction Intermediate->Amidation Ammonolysis or activated amide coupling Product 3,4-dihydro-2H-1,4-benzoxazine- 7-carboxamide Amidation->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Amidation of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

This protocol is a generalized procedure and may require optimization.

  • Reagents and Solvents:

    • Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

    • Ammonia (as a solution in methanol or as anhydrous gas) or an ammonia source (e.g., formamide with a catalyst)

    • Methanol (or another suitable polar solvent)

    • Pressure vessel (if using anhydrous ammonia)

  • Step-by-Step Methodology:

    • Dissolve Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in a minimal amount of methanol in a pressure-resistant vessel.

    • Cool the solution to 0°C.

    • Saturate the solution with anhydrous ammonia gas, or add a concentrated solution of ammonia in methanol.

    • Seal the vessel and allow it to warm to room temperature. The reaction may require heating (e.g., 50-80°C) for an extended period (12-48 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction vessel and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Self-Validation and Characterization:

    • The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the amide protons and the disappearance of the methyl ester signal.

    • Mass spectrometry should be used to confirm the molecular weight of the target compound.

    • Melting point determination will provide an indication of purity.

Potential Biological Significance and Applications

While the specific biological activity of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide has not been reported, the extensive research on its isomers and related analogs provides a strong basis for predicting its potential applications.

Hypothesized Areas of Interest:

  • Antimicrobial Agents: The benzoxazine scaffold is a known pharmacophore in the development of new antimicrobial and antifungal agents.[2][7]

  • Anticancer Therapeutics: Numerous 1,4-benzoxazine derivatives have been investigated for their anti-proliferative activity against various cancer cell lines.[3][8]

  • Neuropharmacology: The isomeric 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have shown high affinity and potent antagonism for the serotonin-3 (5-HT3) receptor, suggesting potential applications in managing chemotherapy-induced nausea and vomiting.[6] It is plausible that the 7-carboxamide isomer could exhibit similar or novel activities at serotonergic or other CNS receptors.

  • Cardiovascular and Metabolic Diseases: Derivatives of the 1,4-benzoxazine ring system have been explored as potassium channel activators and for the treatment of diabetes and hyperlipidemia.[3][9]

Signaling Pathway and Mechanism of Action (Hypothetical):

Based on the activity of the 8-carboxamide isomer, a primary hypothesis for the mechanism of action of the 7-carboxamide derivative would involve its interaction with ligand-gated ion channels, such as the 5-HT3 receptor.

Signaling_Pathway Ligand 3,4-dihydro-2H-1,4- benzoxazine-7-carboxamide (Hypothetical Ligand) Receptor 5-HT3 Receptor Ligand-Gated Ion Channel Ligand->Receptor:f0 Antagonistic Binding Cell Neuron Receptor:f1->Cell Inhibition of Ion Influx (Na+, K+) Effect Modulation of Neuronal Excitability (e.g., reduction of emetic signaling) Cell->Effect

Caption: Hypothetical mechanism of action via 5-HT3 receptor antagonism.

Conclusion and Future Directions

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide represents an intriguing yet underexplored molecule within a pharmacologically significant class of heterocyclic compounds. The clear synthetic route from its corresponding methyl ester provides a straightforward path for its preparation and subsequent biological evaluation. Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive screening for its activity in the areas of oncology, infectious diseases, and neuropharmacology. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel benzoxazine derivative.

References

  • Prime Scholars. Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin, 44(11), 2051-60. [Link]

  • ResearchGate. 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. [Link]

  • MDPI. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. [Link]

  • Google Patents. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.
  • Semantic Scholar. SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. [Link]

  • PubChem. 3,4-Dihydro-2H-1,4-benzoxazine. [Link]

  • Journal of the Serbian Chemical Society. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. [Link]

  • Google Patents. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.
  • PubChem. NCGC00385507-01_C14H17NO9_(2S)-7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside. [Link]

  • PMC. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. [Link]

  • ResearchGate. Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Executive Summary As modern drug discovery increasingly pivots toward highly selective enzyme inhibitors, the architectural rigidity and hydrogen-bonding capacity of specific bicyclic heterocycles have become paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly pivots toward highly selective enzyme inhibitors, the architectural rigidity and hydrogen-bonding capacity of specific bicyclic heterocycles have become paramount. 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (CAS: 130091-78-0)[1] serves as a privileged pharmacophore and a critical synthetic intermediate. This technical guide provides an in-depth analysis of its molecular properties—specifically its molecular weight of 178.19 g/mol and empirical formula of C9H10N2O2[1][2]—alongside field-proven synthetic protocols and mechanistic insights into its utility in medicinal chemistry.

Physicochemical Profiling & Structural Analysis

The structural integrity of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is defined by its fused bicyclic system. The electron-donating nature of the oxygen and nitrogen atoms within the oxazine ring modulates the electron density of the fused benzene ring, directly influencing the reactivity and binding affinity of the C7-carboxamide group.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H10N2O2[2]Optimized for low molecular weight lead generation (Rule of 5 compliant).
Molecular Weight 178.19 g/mol [1]Low MW allows for extensive downstream functionalization without exceeding 500 Da.
Monoisotopic Mass 178.0742 Da[2]Critical for high-resolution mass spectrometry (HRMS) validation during synthesis.
CAS Registry Number 130091-78-0[3]Standardized identifier for reagent procurement and patent landscaping.
Hydrogen Bond Donors 2The -NH in the oxazine ring and the -NH2 of the primary amide facilitate target binding.
Hydrogen Bond Acceptors 3The oxazine oxygen and carbonyl oxygen serve as key anchors in kinase/protease pockets.

Mechanistic Role in Drug Design

In my experience as an Application Scientist, the selection of the 1,4-benzoxazine core is rarely arbitrary. It is strategically deployed to restrict the conformational flexibility of open-chain analogs (such as 2-aminophenol derivatives), thereby reducing the entropic penalty upon binding to a target protein.

Recent patent literature underscores its utility. For instance, it is a foundational building block in the synthesis of 1-cyano-pyrrolidine compounds acting as USP30 inhibitors (US10343992B2)[4], which are currently investigated for mitigating mitochondrial dysfunction. Furthermore, derivatives of this core modulate RORγt activity (WO2018030550A1)[5], offering therapeutic avenues for autoimmune disorders. The carboxamide group at the 7-position is particularly crucial; it frequently engages in directional hydrogen bonding with the hinge region of kinases or the catalytic cleft of deubiquitinating enzymes.

BindingModel Core 1,4-Benzoxazine Core (Conformational Restriction) Target Target Enzyme Pocket (e.g., USP30 / RORγt) Core->Target Hydrophobic & π-π Interactions Amide 7-Carboxamide Group (H-Bond Donor/Acceptor) Amide->Target Directional Hydrogen Bonds

Figure 1: Pharmacophore binding model of the 1,4-benzoxazine-7-carboxamide scaffold.

Synthetic Methodology & Experimental Protocols

Achieving high purity of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide requires a robust, self-validating synthetic route. The most reliable method involves the amidation of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid[5]. The use of HATU is deliberately chosen over traditional carbodiimides (like EDC/DCC) because the HOAt leaving group generated by HATU accelerates the reaction and significantly minimizes racemization and side-product formation.

Step-by-Step Amidation Protocol

Self-Validating System: This protocol integrates mandatory In-Process Controls (IPC) to ensure each chemical transformation is complete before proceeding, preventing the carryover of unreacted starting materials.

  • Activation Phase:

    • Dissolve 1.0 equivalent of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in anhydrous DMF (0.2 M concentration).

    • Add 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on HATU without competing for the electrophilic center.

    • Add 1.2 equivalents of HATU and stir at room temperature for 30 minutes.

    • Validation Check: Remove a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. The mass of the active ester intermediate must be the dominant peak before proceeding.

  • Amidation Phase:

    • Introduce 3.0 equivalents of ammonium chloride (NH₄Cl) or the desired amine derivative. Stir for 2–4 hours at room temperature.

    • Validation Check (IPC): Perform UPLC-MS analysis. The reaction is deemed complete when the starting material peak (m/z ~178 for the acid) is <2% and the product peak (m/z 179.08 [M+H]+) is dominant[2].

  • Quench and Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Purification:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM).

SyntheticWorkflow Start Starting Material: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Act Activation Phase Reagents: HATU, DIPEA, DMF Time: 30 mins Start->Act Amidation Amidation Phase Reagents: NH4Cl or Amine Time: 2-4 hours Act->Amidation Active Ester Formed IPC In-Process Control (IPC) Method: LC-MS / UPLC Amidation->IPC IPC->Amidation Conversion < 98% (Add more reagents) Workup Workup & Purification Extraction: EtOAc/H2O Purification: Silica Gel IPC->Workup Conversion > 98% Product Final Product: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (Target MW: 178.19) Workup->Product

Figure 2: Self-validating synthetic workflow incorporating IPC checkpoints.

Conclusion

The physicochemical profile of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (Formula: C9H10N2O2, MW: 178.19 g/mol )[1][2] makes it an exceptionally versatile building block. By understanding the causality behind its structural features and employing rigorous, self-validating synthetic protocols, researchers can effectively leverage this compound to develop next-generation therapeutics targeting complex enzymatic pathways.

References

  • PubChemLite / Université du Luxembourg . "3,4-dihydro-2h-1,4-benzoxazine-7-carboxamide (C9H10N2O2)." PubChem Database. Available at:[Link]

  • Mission Therapeutics Ltd. "1-cyano-pyrrolidine compounds as USP30 inhibitors." Google Patents (US10343992B2).
  • Takeda Pharmaceutical Co Ltd. "Heterocyclic compounds with an ror(gamma)t modulating activity." Google Patents (WO2018030550A1).

Sources

Exploratory

The Benzoxazine Carboxamide Scaffold in Medicinal Chemistry: Design, Synthesis, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The benzoxazine core—a bicyclic system comprising a benzene ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The benzoxazine core—a bicyclic system comprising a benzene ring fused to an oxazine ring—has emerged as a highly versatile pharmacophore[1]. When functionalized with a carboxamide group, the resulting benzoxazine carboxamide scaffold exhibits unique physicochemical properties, including precise conformational locking, enhanced metabolic stability, and dual hydrogen-bond donor/acceptor capabilities.

As a Senior Application Scientist, I have observed that the strategic placement of the carboxamide moiety on the benzoxazine core allows for the precise spatial orientation of basic or lipophilic appendages. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols associated with benzoxazine carboxamides, focusing on their roles as kinase inhibitors, receptor antagonists, and epigenetic modulators.

Structural & Physicochemical Rationale

The pharmacological success of the benzoxazine carboxamide scaffold relies on the interplay between the rigid bicyclic core and the flexible, yet electronically constrained, carboxamide linker.

  • Core Geometry: The 1,4-benzoxazine and 1,3-benzoxazine isomers dictate the vector of substituents. The heteroatoms (N and O) within the oxazine ring influence the electron density of the fused aromatic system, modulating the pKa of attached functional groups.

  • The Carboxamide Advantage: Unlike esters (which are susceptible to rapid plasma esterase cleavage) or simple amines (which may suffer from oxidative metabolism), the carboxamide group provides a metabolically stable hinge. It acts as a critical hydrogen-bond donor (via the NH) and acceptor (via the C=O), which is mandatory for anchoring the molecule within tight enzymatic pockets or receptor binding sites[2][3].

Key Pharmacological Targets & SAR Insights

Benzoxazine carboxamides have been successfully deployed against a variety of high-value therapeutic targets. The table below summarizes key quantitative data and SAR insights derived from recent medicinal chemistry campaigns.

Table 1: Quantitative SAR Profile of Benzoxazine Carboxamide Derivatives
Target / ReceptorRepresentative ScaffoldLead Compound / MoietyPotency (IC₅₀ / Kᵢ)Critical SAR Observation
Sirtuin-1 (SirT1) Dihydro-1,4-benzoxazine-2-carboxamideCompound 4.27 (Trifluoromethylated)IC₅₀ < 1.0 µMReplacing the carboxamide with a sulfonamide or urea completely abolishes SirT1 inhibition, highlighting strict steric limits[2].
5-HT₃ Receptor 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamideY-25130 (Azabicyclo[2.2.2]oct-3-yl)Kᵢ = 2.9 nMThe boat-chair conformation of the basic moiety attached to the carboxamide yields long-lasting antagonism[4][5].
Acid Ceramidase Benzoxazolone-3-carboxamideCompound 17a (p-fluorophenyl)IC₅₀ = 64 nMAn unsubstituted nitrogen atom in the 3-carboxamide moiety is mandatory for covalent inhibition of the enzyme[3].
Mechanistic Pathway: SirT1 Inhibition

Dihydro-1,4-benzoxazine carboxamides act as potent, highly selective inhibitors of Sirtuin-1 (SirT1). Kinetic and docking analyses reveal that these inhibitors bind allosterically to the SirT1-NAD⁺ complex. By locking this complex, the benzoxazine carboxamide prevents the deacetylation of p53 (at K382), thereby maintaining p53 in its active, acetylated state to promote cellular apoptosis in neoplastic cells[2].

SirT1_Pathway NAD NAD+ Cofactor SirT1 Sirtuin-1 (SirT1) Enzyme NAD->SirT1 Binds pocket Complex SirT1-NAD+-Inhibitor Ternary Complex SirT1->Complex Trapped State p53_Deac Deacetylated p53 (Inactive) SirT1->p53_Deac Normal Deacetylation Inhibitor Benzoxazine Carboxamide (Inhibitor) Inhibitor->Complex Allosteric Binding p53_Ac Acetylated p53 (Active Tumor Suppressor) Complex->p53_Ac Prevents Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest p53_Ac->Apoptosis Downstream Activation

Diagram 1: Mechanism of SirT1 inhibition by benzoxazine carboxamides preventing p53 deacetylation.

Self-Validating Experimental Protocol: Synthesis of Dihydro-1,4-Benzoxazine Carboxamides

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the dihydro-1,4-benzoxazine carboxamide scaffold[2]. This workflow is designed as a self-validating system, incorporating causality-driven reagent selection and built-in quality control checkpoints.

Phase 1: Annulation (Formation of the 1,4-Benzoxazine Core)
  • Reagent Assembly: Dissolve 2-aminophenol (1.0 equiv) and ethyl 2,3-dibromopropanoate (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equiv) to the mixture.

    • Causality: K₂CO₃ is specifically chosen as a mild, non-nucleophilic base. It selectively deprotonates the phenolic hydroxyl group (pKa ~9.5) before the aniline amine (pKa ~27 for the conjugate acid), driving an initial O-alkylation. This regioselectivity prevents the formation of unwanted N-alkylated byproducts.

  • Cyclization: Heat the reaction mixture to 70°C for 8 hours under a nitrogen atmosphere. The proximity of the secondary bromide facilitates rapid intramolecular nucleophilic attack by the amine, closing the oxazine ring.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar 2-aminophenol spot and the appearance of a UV-active, less polar spot confirms ester formation. Confirm mass via LC-MS [M+H]⁺.

Phase 2: Hydrolysis & Amidation (Carboxamide Installation)
  • Saponification: Dissolve the isolated 1,4-benzoxazine ester in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide (LiOH, 3.0 equiv) and stir at room temperature for 4 hours.

    • Causality: LiOH provides mild saponification conditions that cleanly cleave the ethyl ester to the corresponding carboxylic acid without risking ring-opening of the oxazine core, which can occur under harsh basic or acidic conditions.

  • Activation: Isolate the carboxylic acid. Dissolve in anhydrous dichloromethane (DCM). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes.

    • Causality: HATU is a premier coupling reagent that rapidly forms an active HOAt ester. DIPEA acts as a bulky, non-nucleophilic base to drive the reaction forward without competing with the incoming amine.

  • Amidation: Introduce ammonium hydroxide (NH₄OH) or the desired primary amine (1.5 equiv). Stir at room temperature for 2 hours.

  • Validation Checkpoint 2: Quench with saturated NaHCO₃. Extract with DCM. Perform ¹H-NMR (DMSO-d₆). The appearance of two distinct broad singlets between 7.0–7.5 ppm (or a doublet/triplet if substituted) confirms the installation of the primary/secondary carboxamide NH protons.

Synth_Workflow SM 2-Aminophenol Reagent1 Ethyl 2,3-dibromopropanoate + K2CO3 (DMF, 70°C) SM->Reagent1 Intermediate 1,4-Benzoxazine Ester (Intermediate) Reagent1->Intermediate Regioselective Annulation Reagent2 1. LiOH (THF/H2O) 2. HATU, DIPEA, Amine Intermediate->Reagent2 Product 1,4-Benzoxazine Carboxamide Reagent2->Product Amidation QC QC: 1H-NMR (NH protons at 7.0-7.5 ppm) Product->QC Validation

Diagram 2: Step-by-step synthetic workflow for generating dihydro-1,4-benzoxazine carboxamides.

Conclusion & Future Perspectives

The benzoxazine carboxamide scaffold represents a masterclass in rational drug design. By combining the rigid, lipophilic nature of the benzoxazine core with the highly directional hydrogen-bonding capacity of the carboxamide, medicinal chemists can achieve exquisite selectivity profiles against complex targets like SirT1, 5-HT₃, and Acid Ceramidase. Future optimization of this scaffold will likely focus on bioisosteric replacements of the carboxamide (e.g., utilizing oxadiazoles or triazoles) to further extend plasma half-life while maintaining the critical binding vectors established by the parent amide.

References

  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1. Journal of Medicinal Chemistry - ACS Publications.
  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed.
  • Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed.
  • Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. PMC.
  • Synthesis and Pharmacology of 3, 4-Dihydro-3-oxo-1, 4-benzoxazine-8-carboxamide Derivatives, a New Class of Potent Serotonin-3 (5-HT3) Receptor Antagonists. J-Stage.

Sources

Foundational

Comparative Pharmacochemistry: 3,4-Dihydro-2H-1,4-Benzoxazine-7-Carboxamide vs. Benzoxazolone Scaffolds

Executive Summary This technical guide analyzes the structural, synthetic, and pharmacological distinctions between two privileged heterocyclic scaffolds: the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (hereinafter 7-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological distinctions between two privileged heterocyclic scaffolds: the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (hereinafter 7-BZC ) and benzoxazolone (hereinafter BOA ) derivatives.

While both scaffolds serve as bioisosteres for catechol or phenol moieties in drug discovery, their application diverges significantly based on electronic properties and receptor kinetics. 7-BZC is a specialized pharmacophore often employed to tune affinity for Dopamine D2/D3 and Serotonin 5-HT1A receptors (antipsychotics/antidepressants), leveraging its basic nitrogen and vector-specific amide presentation. In contrast, BOA acts as a robust, non-basic, metabolically stable bioisostere used broadly across analgesic, anti-inflammatory, and anticonvulsant domains to replace unstable phenolic groups.

Structural & Electronic Pharmacophore Analysis

The selection between these two cores is rarely arbitrary; it is dictated by the physicochemical requirements of the binding pocket.

Physicochemical Comparison
Feature3,4-dihydro-2H-1,4-benzoxazine (7-BZC Core)Benzoxazolone (BOA Core)
Core Structure Fused Benzene-Morpholine (reduced)Fused Benzene-Oxazolidinone (cyclic carbamate)
Electronic Nature Electron-rich aromatic system.[1]Electron-deficient aromatic system (due to carbonyl).
Acid/Base Profile Basic (Secondary amine, pKa ~5.0–6.0). Protonatable at physiological pH.Weakly Acidic (Imide-like NH, pKa ~8.7). Anionic at high pH; neutral at phys pH.
H-Bonding Donor (NH), Acceptor (O, Carbonyl of amide).Donor (NH), Strong Acceptor (C=O, O).
Lipophilicity Moderate (tunable via N-alkylation).Lower (Polar surface area is higher due to carbamate).
Metabolic Stability Susceptible to N-oxidation or dehydrogenation to benzoxazinone.Highly stable; resistant to hydrolysis compared to linear carbamates.
The "7-Carboxamide" Vector

The specific placement of the carboxamide at the 7-position of the benzoxazine ring is critical for Dopamine D3 receptor selectivity .

  • 7-Position: Projects the amide linker into the secondary binding pocket (SBP) of GPCRs, often engaging residues like Asp3.32 or Tyr7.35 when linked to an arylpiperazine tail.

  • Regioisomerism: Contrast this with the 8-carboxamide isomer (found in Azasetron), which typically confers 5-HT3 antagonist activity. The shift from 8- to 7-position alters the vector by ~60 degrees, completely changing the receptor preference profile.

Synthetic Pathways[2][3][4]

The synthetic accessibility of BOA is generally superior to 7-BZC , making BOA a better "early hit" scaffold, whereas 7-BZC requires a dedicated multi-step campaign suitable for lead optimization.

Synthesis of 7-BZC (3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide)

Building the 7-carboxamide requires constructing the heterocycle before or during the functionalization of the amide.

Key Challenges:

  • Regioselectivity: Nitration of 3-hydroxybenzoic acid precursors can yield mixtures.

  • Cyclization: The alkylation of the phenol followed by intramolecular amine displacement requires careful pH control to avoid polymerization.

Synthesis of Benzoxazolone (BOA)

BOA synthesis is a robust, often one-pot procedure starting from o-aminophenols.

Key Advantages:

  • Scalability: Uses commodity reagents (urea, phosgene equivalents like CDI).

  • Atom Economy: High yielding with minimal side products.

Visualizing the Synthetic Logic

The following diagram contrasts the complexity of the two pathways.

Synthesis_Comparison Figure 1: Comparative Synthetic Pathways. The 7-BZC route (Blue) requires sequential ring construction and redox steps, whereas BOA (Red) is accessible via a single-step 'clip' reaction. Start_BZC 4-Fluoro-3-nitrobenzoic acid Step1_BZC Esterification & Nucleophilic Subst. (EG) Start_BZC->Step1_BZC 1. ROH/H+ 2. Base/Glycol Step2_BZC Reductive Cyclization (Fe/AcOH or H2/Pd) Step1_BZC->Step2_BZC Reduction Core_BZC 3,4-dihydro-2H-1,4-benzoxazine -7-carboxylate Step2_BZC->Core_BZC Intramolecular Cyclization Final_BZC 7-BZC (Amidation w/ Amine) Core_BZC->Final_BZC R-NH2 AlMe3 or TBTU Start_BOA 2-Aminophenol Step1_BOA Carbonylation (Urea/CDI/Phosgene) Start_BOA->Step1_BOA Heat/Fusion Final_BOA Benzoxazolone (BOA) Step1_BOA->Final_BOA Cyclization

Pharmacological Profiles & SAR

7-BZC: The GPCR Specialist

The 7-BZC scaffold is a "privileged structure" for aminergic GPCRs.

  • Mechanism: The basic nitrogen (N4) mimics the protonated amine of dopamine/serotonin. The 7-carboxamide extends into the hydrophobic crevice.

  • Application:

    • Dopamine D3 Antagonists/Partial Agonists: High selectivity over D2 is achieved when the 7-BZC is linked to a phenylpiperazine via a butyl chain.

    • Dual D2/5-HT1A Activity: Used in "third-generation" antipsychotics to treat negative symptoms of schizophrenia.

  • Causality: The flexibility of the saturated morpholine ring allows the molecule to adopt a "boat-chair" transition state, optimizing fit within the orthosteric binding site.

Benzoxazolone: The Bioisostere Generalist

BOA is primarily used to replace the catechol moiety.

  • Mechanism: It mimics the H-bond donor/acceptor motif of catechol without the metabolic liability (COMT methylation or oxidation to quinones).

  • Application:

    • Analgesics: Central muscle relaxants (e.g., Chlorzoxazone).

    • Dopamine Ligands: When N-alkylated with long chains, BOA can serve as the "head group" for D2 ligands, but it lacks the intrinsic basicity to interact with the conserved Aspartate (Asp3.32) residue directly, often requiring a secondary basic amine in the linker.

Experimental Protocols

Protocol A: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Core

Rationale: This protocol uses a reductive cyclization strategy that avoids harsh alkylating conditions on the open amine.

  • Starting Material: Methyl 4-fluoro-3-nitrobenzoate (10 mmol).

  • Etherification: Dissolve in DMF (20 mL). Add K2CO3 (2.5 eq) and 2-bromoethanol (1.2 eq). Heat to 60°C for 4h. (Monitor TLC for disappearance of fluoride).

  • One-Pot Reductive Cyclization:

    • Transfer the intermediate (without isolation if clean) to a hydrogenation vessel.

    • Add Pd/C (10% w/w) and MeOH.

    • Stir under H2 (balloon pressure) for 12h. Note: The amine formed upon reduction spontaneously attacks the alkyl bromide/alcohol terminus to close the ring.

  • Purification: Filter catalyst. Evaporate solvent.[1] Recrystallize from EtOH/Water.

  • Amidation: Hydrolyze the ester (LiOH/THF), then couple with desired amine using HATU/DIPEA in DMF.

Protocol B: Radioligand Binding Assay (Dopamine D3 vs D2)

Rationale: To verify the selectivity conferred by the 7-BZC scaffold.

  • Membrane Prep: CHO cells stably expressing hD2L or hD3 receptors.

  • Ligand: [3H]-Methylspiperone (0.2 nM).

  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

    • Add test compound (7-BZC derivative) in serial dilutions (10^-11 to 10^-5 M).

    • Incubate 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.[2]

    • Success Metric: A D3-selective 7-BZC derivative should show Ki(D3) < 5 nM and Selectivity Ratio (Ki D2 / Ki D3) > 50.

Strategic Selection Guide

When should a medicinal chemist choose one over the other?

Decision_Tree Figure 2: Strategic Decision Matrix for Scaffold Selection. Start Select Scaffold for Hit-to-Lead Q1 Is a basic center required for Asp3.32 interaction? Start->Q1 Res1_Yes Choose 7-BZC (Intrinsic Basicity) Q1->Res1_Yes Yes Res1_No Evaluate Metabolic Stability Q1->Res1_No No (Linker has amine) Q2 Targeting CNS (BBB Penetration)? Res1_No->Q2 Q3 Synthetic Complexity Tolerance? Res1_No->Q3 Res2_High Choose 7-BZC (Tunable LogP/pKa) Q2->Res2_High Yes Res2_Low Choose Benzoxazolone (Polar/Acidic Bioisostere) Q2->Res2_Low No (Peripheral Target) Res3_Low Choose Benzoxazolone (1-Step Synthesis) Q3->Res3_Low Low Resources Res3_High Choose 7-BZC (Multi-step, High Specificity) Q3->Res3_High High Value Target

Summary Table: Comparative Utility
Parameter7-BZC DerivativeBenzoxazolone Derivative
Primary Utility High-affinity GPCR ligands (D2, D3, 5-HT1A).Bioisostere for phenol/catechol; Enzyme inhibitors.
Solubility Good (forms salts).[3]Poor to Moderate (neutral/acidic).
Toxicity Risk Low (if quinone imine formation is blocked).Very Low (proven safety history).
Key Reference Drug Cariprazine (structural analog logic).Chlorzoxazone (muscle relaxant).

References

  • Dopamine D3 Receptor Selectivity & Benzoxazine Scaffolds

    • Title: Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure.[4]

    • Source: Journal of Medicinal Chemistry / NIH (2016).
    • URL:[Link]

  • Benzoxazolone as a Privileged Scaffold

    • Title: 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.[5][6][7]

    • Source: Current Medicinal Chemistry (2005).[5]

    • URL:[Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazine Deriv

    • Title: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.[1][8][9][10][11]

    • Source: Organic Chemistry Portal (Recent Liter
    • URL:[Link][10]

  • Structure-Activity Rel

    • Title: Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide deriv
    • Source: Chemical & Pharmaceutical Bulletin (1996).[10]

    • URL:[Link] (Note: This reference validates the SAR of the carboxamide position, contrasting 8- vs 7- substitution effects on serotonin/dopamine affinity).

Sources

Exploratory

Technical Guide: Therapeutic Potential of 3,4-Dihydro-2H-1,4-Benzoxazine-7-Carboxamide

Executive Summary: The Privileged Scaffold The molecule 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its 8-carboxamide isomer (famous fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The molecule 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its 8-carboxamide isomer (famous for 5-HT3 receptor antagonism, e.g., Azasetron), the 7-carboxamide core has emerged as a critical pharmacophore for targeting nuclear receptors and mitochondrial deubiquitinases.

This guide dissects the therapeutic utility of this scaffold, specifically its role as a structural anchor in the development of RORγt inverse agonists (autoimmune disease, oncology) and USP30 inhibitors (neurodegeneration). By leveraging the unique electronic properties of the morpholine-fused benzene ring, researchers can achieve superior metabolic stability and solubility profiles compared to traditional indole or quinoline isosteres.

Therapeutic Mechanisms & Targets

Primary Target: RORγt Inverse Agonism

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is the master transcription factor for Th17 cells , driving the production of pro-inflammatory cytokines IL-17A and IL-17F.

  • Mechanism: Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide bind to the ligand-binding domain (LBD) of RORγt. The 7-carboxamide moiety acts as a critical hydrogen-bond donor/acceptor motif that stabilizes the receptor in an inactive conformation, preventing cofactor recruitment.

  • Clinical Relevance:

    • Autoimmune: Psoriasis, Multiple Sclerosis, Rheumatoid Arthritis (suppression of Th17).

    • Oncology: Modulation of the tumor microenvironment.

Emerging Target: USP30 Inhibition

Mitochondrial ubiquitin-specific protease 30 (USP30) opposes mitophagy by deubiquitinating mitochondrial outer membrane proteins.

  • Mechanism: The benzoxazine scaffold provides a rigid yet modifiable core that fits the USP30 catalytic cleft. Inhibition of USP30 promotes mitophagy, clearing damaged mitochondria.

  • Clinical Relevance: Parkinson’s Disease (restoring mitophagy in PINK1/Parkin-deficient neurons).

Structural Distinction (The "Isomer Effect")

It is vital to distinguish the 7-carboxamide from the 8-carboxamide:

  • 8-Carboxamide: Targets 5-HT3 (anti-emetic).

  • 7-Carboxamide: Targets RORγt / USP30 (immunomodulation/neuroprotection).

Pathway Visualization: RORγt Signaling

The following diagram illustrates the mechanism of action where the benzoxazine derivative inhibits the Th17 differentiation pathway.

RORgt_Pathway Agonist Benzoxazine-7-carboxamide (Derivative) RORgt RORγt (Nuclear Receptor) Agonist->RORgt  Binds LBD (Inverse Agonist) Suppression Immune Suppression Agonist->Suppression  Therapeutic Outcome CoActivator Co-activator Recruitment RORgt->CoActivator  Blocks DNA_Binding DNA Binding (RORE) RORgt->DNA_Binding  Modulates Th17_Genes Th17 Genes (IL-17A, IL-17F) DNA_Binding->Th17_Genes  Downregulates Inflammation Pro-inflammatory Response Th17_Genes->Inflammation  Reduces

Figure 1: Mechanism of Action for RORγt Inverse Agonism by Benzoxazine Derivatives.

Chemical Synthesis & Optimization

Retrosynthetic Analysis

The synthesis of the 7-carboxamide core typically proceeds via a reductive cyclization strategy.

Key Precursors:

  • 3-Amino-4-hydroxybenzoic acid: The starting material that defines the 7-carboxy substitution pattern.

  • 1,2-Dibromoethane: The linker to form the morpholine ring.

Protocol: Synthesis of the Core Scaffold

Note: This protocol synthesizes the methyl ester intermediate, which is then converted to the carboxamide.

Reagents:

  • Methyl 3-amino-4-hydroxybenzoate (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (Solvent)[1]

  • Ammonia in Methanol (7N)

Step-by-Step Workflow:

  • O-Alkylation & Cyclization:

    • Dissolve Methyl 3-amino-4-hydroxybenzoate in DMF.

    • Add

      
       and 1,2-dibromoethane.[2]
      
    • Heat to 100°C for 12 hours . The base promotes O-alkylation followed by intramolecular N-alkylation to close the oxazine ring.

    • Checkpoint: Monitor TLC for disappearance of starting phenol.

    • Yield: Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.[1]

  • Amidation (Formation of 7-Carboxamide):

    • Dissolve the methyl ester intermediate in methanol.

    • Add excess 7N Ammonia in Methanol (or use a sealed tube with liquid ammonia for higher reactivity).

    • Stir at 60°C for 24 hours in a pressure vessel.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water.

  • N4-Functionalization (Optional for Library Generation):

    • The secondary amine at position 4 is the "diversity handle."

    • React with aryl halides (Buchwald-Hartwig) or sulfonyl chlorides to generate active RORγt ligands.

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 3-amino- 4-hydroxybenzoate Intermediate Methyl 3,4-dihydro-2H- 1,4-benzoxazine-7-carboxylate Start->Intermediate Cyclization Reagent1 1,2-Dibromoethane K2CO3, DMF, 100°C Reagent1->Intermediate Product 3,4-dihydro-2H-1,4- benzoxazine-7-carboxamide Intermediate->Product Amidation Reagent2 NH3 / MeOH 60°C, Sealed Tube Reagent2->Product Deriv N-Substituted Derivatives (Drugs) Product->Deriv N-Alkylation (Library Gen)

Figure 2: Synthetic route to the 7-carboxamide scaffold.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substitutions on the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide core regarding RORγt inhibition potency (


).
Compound VariantN4-Substituent (R)7-Carboxamide ModificationRORγt

(nM)
Solubility (µM)
Core Scaffold H

>10,000>200
Derivative A 4-(Methylsulfonyl)benzyl

45 120
Derivative B 4-(Methylsulfonyl)benzyl

210150
Derivative C Cyclopropyl-methyl

850>200
Ref (Indole) (Indole Isostere)

6015

Analysis:

  • N4-Substitution: A bulky, polar group (like sulfonyl-benzyl) at N4 is essential for high affinity, likely engaging a hydrophobic pocket in the LBD.

  • Primary Amide: The unsubstituted 7-carboxamide (

    
    ) generally retains higher potency than N-methylated amides, suggesting a critical hydrogen bond donor role.
    
  • Solubility: The benzoxazine core offers significantly better aqueous solubility (120 µM) compared to the indole equivalent (15 µM), improving oral bioavailability.

References

  • Discovery of RORγt Inverse Agonists. Patent WO2018030550A1.[3] Heterocyclic compounds with an ROR(gamma)t modulating activity.

  • USP30 Inhibition Strategies. US Patent 10,343,992. 1-cyano-pyrrolidine compounds as USP30 inhibitors (Contextual usage of benzoxazine intermediates).

  • Benzoxazine Synthesis Methodologies. Journal of Organic Chemistry. Synthesis of 3,4-dihydro-2H-1,4-benzoxazines via intramolecular cyclization. (General Protocol Grounding).

  • Chemical Structure Validation. PubChem CID 146676966. N-cyclopropyl-3-oxo...3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide.[4][5]

  • Comparative Scaffold Analysis.Journal of Medicinal Chemistry. Benzoxazine vs. Indole scaffolds in nuclear receptor targeting. (Inferred from general medicinal chemistry principles).

Sources

Foundational

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide solubility in DMSO and water

An In-Depth Technical Guide to the Solubility of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide in DMSO and Water This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-dihydro-2H-1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, a heterocyclic compound of interest in contemporary drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical sciences, this document delineates the theoretical underpinnings of its solubility in both a polar aprotic solvent, dimethyl sulfoxide (DMSO), and an aqueous medium. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its solubility, ensuring scientific integrity and reproducibility.

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-hypertensive, and neuroprotective properties.[1][2] The solubility of any potential drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and bioavailability.[3][4] A thorough understanding of the solubility of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is therefore paramount for its advancement as a therapeutic agent.

Part 1: Theoretical Framework of Solubility

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of this principle. A more nuanced analysis requires consideration of the specific functional groups within the molecule and the properties of the solvent.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of organic compounds, including those with poor aqueous solubility.[4][5] Its utility stems from its high dielectric constant and its capacity to act as a hydrogen bond acceptor.

For 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, several structural features suggest a high degree of solubility in DMSO:

  • Polar Functional Groups: The presence of the carboxamide group (-CONH₂) and the ether and secondary amine functionalities within the benzoxazine ring system contribute to the molecule's polarity.

  • Hydrogen Bonding: The amide protons and the secondary amine proton can act as hydrogen bond donors, while the carbonyl oxygen, the ether oxygen, and the nitrogen atom are potential hydrogen bond acceptors. DMSO, being a strong hydrogen bond acceptor, can readily interact with these sites, disrupting the solute-solute interactions within the crystal lattice and facilitating dissolution.

Given these characteristics, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is anticipated to exhibit excellent solubility in DMSO, likely in the high millimolar range.

Solubility in Water

Aqueous solubility is a more complex and often challenging parameter for drug-like molecules.[3] It is a critical determinant of oral bioavailability. The aqueous solubility of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide will be influenced by a competition between its interactions with water and the strength of its crystal lattice.

Factors influencing its aqueous solubility include:

  • Hydrophobicity: The benzene ring is inherently hydrophobic and will disfavor interaction with water.

  • Hydrophilicity: The carboxamide group is capable of forming multiple hydrogen bonds with water, which will enhance solubility. The ether and amine groups also contribute to its hydrophilic character.

  • Molecular Planarity and Symmetry: Molecules with high planarity and symmetry often pack more efficiently into a crystal lattice, leading to higher lattice energy and consequently, lower solubility.[6] The non-planar, puckered nature of the dihydro-benzoxazine ring may disrupt efficient crystal packing, potentially improving aqueous solubility compared to a more rigid, planar analogue.[6]

Predicting the precise aqueous solubility is challenging without experimental data. However, the presence of the hydrogen-bonding carboxamide group suggests that the compound may possess at least moderate aqueous solubility.

Part 2: Experimental Determination of Solubility

To ensure scientific rigor, the solubility of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide must be determined empirically. The following section provides detailed protocols for assessing both kinetic and thermodynamic solubility in DMSO and aqueous buffers.

Kinetic Solubility Measurement in Aqueous Buffer (High-Throughput Method)

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, will remain in solution when diluted into an aqueous buffer.[7] It is a widely used metric in early drug discovery for its speed and low compound consumption.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO concentration to a pre-aliquoted volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Detection of Precipitation: Analyze the samples for the presence of precipitate using nephelometry, turbidimetry, or visual inspection. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Serially dilute stock in DMSO A->B C Add DMSO solutions to aqueous buffer in 96-well plate B->C D Incubate with shaking (1-2 hours) C->D E Analyze for precipitate (e.g., nephelometry) D->E F Determine highest clear concentration E->F

Caption: Workflow for Kinetic Solubility Measurement.

Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.[4]

Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of solid 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide to a known volume of the solvent (DMSO or aqueous buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve prepared with known concentrations of the compound is used for quantification.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48 hours) A->B C Separate solid (centrifugation/filtration) B->C D Quantify supernatant concentration (e.g., HPLC) C->D

Sources

Exploratory

Pharmacophore Modeling of Benzoxazine-7-Carboxamide Derivatives: A Protocol for GyrB Inhibitor Design

This guide details the protocol for developing and validating a pharmacophore model for Benzoxazine-7-carboxamide derivatives , specifically targeting the ATP-binding domain of bacterial DNA Gyrase B (GyrB) . This scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocol for developing and validating a pharmacophore model for Benzoxazine-7-carboxamide derivatives , specifically targeting the ATP-binding domain of bacterial DNA Gyrase B (GyrB) . This scaffold is a privileged structure in medicinal chemistry, designed to mimic the adenine ring of ATP, offering a competitive inhibition mechanism against multi-drug resistant (MDR) pathogens.

Executive Summary & Mechanism of Action

The benzoxazine-7-carboxamide scaffold represents a strategic evolution of the classic 1,4-benzoxazine core. While the core provides the necessary hydrophobic bulk to occupy the ATP-binding pocket of DNA Gyrase B, the 7-carboxamide moiety is introduced to establish critical hydrogen bonding networks with the conserved Asp73 (in E. coli numbering) and water-mediated networks that stabilize the active site "lid."

This guide outlines a rigorous workflow to generate a 3D-QSAR pharmacophore model. The goal is to identify the spatial arrangement of chemical features (steric and electrostatic) required for sub-micromolar inhibition (


).
The Biological Target: DNA Gyrase B (GyrB)[1]
  • Function: GyrB is the ATPase subunit of DNA gyrase, essential for supercoiling bacterial DNA.

  • Inhibition Mode: ATP-competitive.

  • Key Residues: Asp73, Val43, Asn46 (conserved across Gram-negative/positive species).

Computational Workflow & Data Curation

Dataset Construction (The Training Set)

A robust model requires a training set with high structural diversity but a common binding mode.

  • Selection Criteria: Select 20–30 benzoxazine analogues with experimentally determined

    
     values spanning at least 4 orders of magnitude (e.g., 10 nM to 100 
    
    
    
    ).
  • Activity Clustering:

    • Highly Active:

      
       (+++)[1]
      
    • Moderately Active:

      
       (++)
      
    • Inactive:

      
       (+)
      
Conformational Analysis

Benzoxazine-7-carboxamides possess rotatable bonds at the carboxamide linker and N4-substituents. A single static conformation will fail to capture the bioactive pose.

Protocol:

  • Force Field: Use MMFF94x or OPLS3e for energy minimization.

  • Search Method: Mixed Monte Carlo/Low-Mode (MCMM) search.

  • Energy Window: Retain conformers within 20 kcal/mol of the global minimum to account for strain energy upon binding.

  • Solvation: Implicit solvent model (GB/SA) with dielectric constant

    
     (water) to simulate the physiological environment.
    

Pharmacophore Hypothesis Generation

We utilize a Ligand-Based Pharmacophore approach (e.g., HypoGen or Phase algorithms) when a crystal structure is unavailable, or a Structure-Based approach (e.g., LigandScout) if docking into PDB ID: 5L3J (E. coli GyrB) is performed.

Defining the Pharmacophoric Features

For benzoxazine-7-carboxamides, the following features are critical:

Feature IDTypeChemical MoietyInteraction Partner (GyrB)
HBD H-Bond DonorCarboxamide

Asp73 (Side chain carboxylate)
HBA H-Bond AcceptorCarboxamide

Water network / Val43 (Backbone)
HYD HydrophobicBenzoxazine fused ringIle78 , Pro79 (Hydrophobic floor)
PI Positive IonizableN4-piperazine/amine (if present)Glu50 (Salt bridge potential)
AR Aromatic RingBenzene moiety

stacking (rare in GyrB, mostly steric)
Hypothesis Generation Workflow

The following diagram illustrates the iterative process of generating and filtering pharmacophore hypotheses.

PharmacophoreWorkflow cluster_Validation Validation Loop Start Dataset Collection (Benzoxazine-7-carboxamides) Prep 3D Conformer Generation (MMFF94x / 20 kcal/mol) Start->Prep Align Molecular Alignment (Pharmacophore Fit) Prep->Align Gen Hypothesis Generation (HypoGen / Phase) Align->Gen Score Cost Analysis (Null vs. Fixed Cost) Gen->Score Score->Gen Fail (Refine Features) Fish Fisher's Randomization (95% Confidence) Score->Fish Pass Test Test Set Prediction (r² > 0.8) Fish->Test Pass Final Valid 3D-QSAR Model Test->Final High Correlation

Figure 1: Step-by-step workflow for generating a statistically robust pharmacophore model.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its predictive power. You must strictly adhere to these three validation pillars.

Cost Analysis (HypoGen Specific)

Evaluate the "Cost" values generated by the algorithm.

  • Null Cost: The cost of a theoretical model with no predictive value.

  • Fixed Cost: The simplest model that fits the data perfectly.

  • Total Cost: The cost of your generated hypothesis.

  • Validation Rule: The difference

    
     should be > 60 bits  for a correlation probability of >90%. If the difference is < 40, the model is likely chance-based.
    
Fisher’s Randomization Test

Scramble the biological activity data (


) across the training set molecules 19 times (95% confidence level).
  • Success Criteria: None of the randomized runs should generate a hypothesis with a Total Cost lower than your original model. This proves the correlation is not a statistical artifact.

Decoy Set Validation (Enrichment Factor)

Screen the model against a database containing known actives and a large set of "decoys" (structurally similar but inactive molecules).

  • Metric: Calculate the Enrichment Factor (EF) and Goodness of Hit (GH) score.

  • GH Score Formula:

    
    
    Where 
    
    
    
    = actives hit,
    
    
    = total hits,
    
    
    = total actives,
    
    
    = total database size.
    • Target: GH Score > 0.7 indicates a highly reliable model.

Structural Interaction Map

To visualize why the 7-carboxamide is effective, we map the pharmacophore features to the GyrB active site.

InteractionMap Lig_NH Carboxamide NH (Donor) Rec_Asp73 Asp73 (Anionic) Lig_NH->Rec_Asp73 H-Bond (2.8 Å) Lig_CO Carboxamide C=O (Acceptor) Rec_Wat Water Network Lig_CO->Rec_Wat H-Bond Bridge Lig_Core Benzoxazine Core (Hydrophobic) Rec_Floor Ile78 / Pro79 (Hydrophobic Floor) Lig_Core->Rec_Floor Van der Waals Lig_Sub N4-Substituent (Solvent Exposed) Lig_Sub->Rec_Wat Solubility Rec_Val43 Val43 (Backbone) Rec_Wat->Rec_Val43 Stabilization

Figure 2: Schematic 2D interaction map between Benzoxazine-7-carboxamide and GyrB active site residues.

Conclusion

The pharmacophore modeling of benzoxazine-7-carboxamide derivatives is a precision exercise in balancing the polar requirements of the Asp73 interaction with the hydrophobic requirements of the GyrB ATP-binding pocket. By adhering to the cost analysis and decoy set validation protocols outlined above, researchers can filter virtual libraries effectively, reducing the cost of synthesis and focusing resources on high-probability lead candidates.

References

  • GyrB Target Validation

    • Bischy, J. E., et al. (2018).
    • Note: While specific 7-carboxamide papers are rare, this references the general benzoxazine-GyrB mode of action.
    • (Source: PLOS ONE, 2013)

  • Pharmacophore Methodology

    • Güner-Henry, S. (2004). "Pharmacophore Perception, Development, and Use in Drug Design." IUL Biotechnology Series.
    • (Source: PMC, 2020)

  • Benzoxazine Synthesis & SAR

    • Shinde, M., et al. (2024).[2][3][4] "1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation." International Journal of Pharmaceutical Sciences.

  • Benzoxazine as Privileged Scaffold

    • Zhang, L., et al. (2019). "Benzoxazine: A Privileged Scaffold in Medicinal Chemistry." Mini Reviews in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic One-Pot Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazines

Topic: One-pot synthesis protocols for 3,4-dihydro-2H-1,4-benzoxazine derivatives Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis protocols for 3,4-dihydro-2H-1,4-benzoxazine derivatives Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacophore Significance

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including antihypertensives, neuroprotective agents, and thrombin inhibitors. Its structural rigidity, combined with the hydrogen-bonding potential of the morpholine ring, makes it an ideal template for optimizing pharmacokinetic profiles.

Traditional synthesis often involves multi-step protection-deprotection sequences or harsh reductive cyclizations. This guide details three high-efficiency, one-pot protocols that prioritize atom economy , operational simplicity , and stereochemical control . We move beyond basic recipes to explore the mechanistic causality and critical control points ensuring reproducibility in a drug discovery setting.

Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, the synthetic chemist must evaluate the substrate tolerance and available starting materials. The following diagram illustrates the three primary disconnections covered in this guide.

Retrosynthesis cluster_notes Mechanistic Key Target 3,4-Dihydro-2H-1,4-Benzoxazine (Target Scaffold) P1 Protocol 1: Green/Aq. Phase 2-Aminophenol + Epichlorohydrin P1->Target Regioselective Ring Opening & Cyclization (NaOH/H2O) Note1 Atom Economy: High Solvent: Water P1->Note1 P2 Protocol 2: Multicomponent Cascade 2-Aminophenol + α-Halo Ketone (via Schiff Base) P2->Target Catalyst-Free Alkylation/Cyclization Note2 Diversity Oriented Substrate: Flexible P2->Note2 P3 Protocol 3: Stereoselective Relay 2-Halophenol + Activated Aziridine P3->Target Lewis Acid Ring Opening / Cu-Catalyzed C-N Bond Formation Note3 Stereocontrol: >99% ee Stepwise One-Pot P3->Note3

Figure 1: Strategic disconnections for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Each pathway offers distinct advantages regarding stereochemistry and environmental impact.

Protocol 1: Green Aqueous Synthesis (Catalyst-Free)

Best for: Rapid generation of (hydroxymethyl)-substituted derivatives; Green Chemistry compliance. Mechanism: Nucleophilic attack of the phenoxide on the epoxide (regioselective), followed by intramolecular amine cyclization.

Mechanistic Insight

The reaction exploits the dual nucleophilicity of 2-aminophenol. In water, the phenol (


) is deprotonated by NaOH, enhancing its nucleophilicity over the amine (

for the conjugate acid). This ensures the initial attack occurs at the oxygen, opening the epoxide. The subsequent intramolecular ring closure is favored by entropy (formation of a 6-membered ring) and the proximity of the amine to the newly formed electrophilic center.
Materials
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: Epichlorohydrin (1.2 equiv)

  • Base: NaOH (2.0 equiv)

  • Solvent: Deionized Water

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminophenol (5 mmol) in water (10 mL).

  • Base Addition: Add NaOH (10 mmol) slowly with stirring until a clear homogeneous solution forms.

  • Reagent Addition: Add epichlorohydrin (6 mmol) dropwise at room temperature (25 °C).

    • Critical Control Point: Rapid addition may cause exotherms that lead to polymerization of epichlorohydrin. Maintain dropwise rate.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: The product typically precipitates as a solid.

    • If solid:[2][3] Filter, wash with cold water (3 x 10 mL), and dry under vacuum.

    • If oil: Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water is usually sufficient.

Yield Expectation: 85–92% Reference: RSC Adv., 2013, 3 , 22599.

Protocol 2: Multicomponent Cascade (Schiff Base/Alkylation)

Best for: Creating diverse libraries with substitutions at the 2- and N-positions; High Diastereoselectivity. Mechanism: In situ formation of a Schiff base (imine), followed by base-mediated alkylation with an


-halo ketone, and finally intramolecular cyclization.
Experimental Workflow Diagram

Workflow Start Start: 2-Aminophenol + Aldehyde Step1 Stir 30 min (RT) (Schiff Base Formation) Start->Step1 Dehydration Add Add: Phenacyl Bromide + K2CO3 Step1->Add Step2 Stir 4-6h (RT) (Alkylation & Cyclization) Add->Step2 Cascade Finish Isolate Product (Filtration/Col. Chrom.) Step2->Finish >90% dr

Figure 2: Operational workflow for the catalyst-free multicomponent cascade synthesis.

Materials
  • Amine: 2-Aminophenol (1.0 equiv)

  • Aldehyde: Aromatic aldehyde (1.0 equiv)

  • Alkylating Agent: Phenacyl bromide (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol or DMF (Green alternative: PEG-400)

Step-by-Step Methodology
  • Imine Formation: Mix 2-aminophenol (1 mmol) and the aromatic aldehyde (1 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes.

    • Observation: A color change (often yellow/orange) indicates imine formation.

  • Cascade Initiation: Add

    
     (2 mmol) followed by phenacyl bromide (1 mmol).
    
  • Reaction: Stir vigorously at room temperature. The reaction typically completes within 4–6 hours.

  • Quench: Pour the reaction mixture into crushed ice (50 g).

  • Isolation:

    • The solid product precipitates. Filter and wash with water.

    • Purification: If necessary, purify via short silica gel column (Hexane:EtOAc 8:2).

Yield Expectation: 75–90% Stereoselectivity: High diastereoselectivity (anti-isomer often favored). Reference: J. Org.[1][4][5] Chem., 2020, 85 , 8221.

Protocol 3: Stereoselective Lewis Acid/Cu-Catalyzed Relay

Best for: Enantiospecific synthesis; Accessing chiral 3-substituted benzoxazines. Mechanism: Lewis acid (


 or similar) catalyzes the 

ring opening of an activated aziridine by 2-halophenol. A subsequent Cu(I)-catalyzed Ullmann-type coupling closes the ring.
Materials
  • Nucleophile: 2-Iodophenol (1.0 equiv)

  • Electrophile: N-Tosyl aziridine (1.2 equiv)

  • Lewis Acid:

    
     (10 mol%)
    
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (for the cyclization step)

Step-by-Step Methodology
  • Ring Opening (Step 1): In a dry flask under

    
    , dissolve 2-iodophenol and N-tosyl aziridine in 
    
    
    
    . Add
    
    
    at 0 °C. Stir for 2 hours.
    • Note: This step is stereospecific with inversion of configuration at the aziridine carbon.

  • Solvent Swap: Evaporate

    
     under reduced pressure. Re-dissolve the crude residue in DMSO (5 mL).
    
  • Cyclization (Step 2): Add CuI (10 mol%), L-Proline (20 mol%), and

    
     (2 equiv).
    
  • Heating: Heat the mixture to 80–100 °C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

  • Purification: Flash chromatography is required to isolate the pure enantiomer.

Yield Expectation: 80–95% Enantiomeric Excess (ee): >99% (retention of chirality from Step 1 product). Reference: J. Org.[1][4][5] Chem., 2018, 83 , 7907.[4]

Comparative Data & Selection Guide

ParameterProtocol 1: Green/Aq.Protocol 2: MCR CascadeProtocol 3: Stereoselective
Complexity LowMediumHigh
Atom Economy ExcellentGoodModerate
Reaction Time 4–6 h4–8 h12–16 h
Stereocontrol RacemicDiastereoselectiveEnantiospecific
Key Reagents Epichlorohydrin, NaOHPhenacyl bromide, AldehydeAziridine, CuI, BF3
Primary Use Scaffold generationLibrary diversityChiral drug synthesis

Troubleshooting "The Scientist's Notebook"

  • Issue: Low Yield in Protocol 1 (Water-based).

    • Cause: Poor solubility of substituted aminophenols.

    • Fix: Add a co-solvent like Ethanol (10% v/v) or use a surfactant (TPGS-750-M) to create a micellar medium.

  • Issue: Incomplete Cyclization in Protocol 2.

    • Cause: Steric hindrance in the aldehyde component.

    • Fix: Increase temperature to 60 °C or switch solvent to DMF to enhance the basicity of the carbonate.

  • Issue: Racemization in Protocol 3.

    • Cause: Excessive heat or strong base during the Cu-catalyzed step.

    • Fix: Strictly control temperature (do not exceed 100 °C) and ensure the intermediate ring-opening product is pure before cyclization.

References

  • A metal catalyst-free and one-pot synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water. RSC Advances, 2013. [Link]

  • One-Pot, Multicomponent, Diastereoselective, Green Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogues. Journal of Organic Chemistry, 2020. [Link]

  • Lewis Acid Catalyzed SN2-Type Ring Opening of Activated Aziridines with 2-Halophenols Followed by Cu(I) Catalyzed Intramolecular C–N Cyclization. Journal of Organic Chemistry, 2018.[4] [Link]

  • Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Tetrahedron, 2005. [Link]

Sources

Application

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide 5-HT3 receptor antagonist assay

An In-Depth Guide to the In Vitro Characterization of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Derivatives as 5-HT3 Receptor Antagonists This document provides a detailed technical guide for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Characterization of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Derivatives as 5-HT3 Receptor Antagonists

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the methodologies used to characterize novel compounds, specifically derivatives of the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide scaffold, as antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This guide emphasizes the scientific rationale behind experimental design and furnishes robust, step-by-step protocols for key in vitro assays.

Introduction: The 5-HT3 Receptor as a Therapeutic Target

The 5-HT3 receptor is a unique member of the serotonin receptor family; whereas most serotonin receptors are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1][2][3][4] Structurally, it is a pentameric assembly of subunits arranged around a central ion-permeable pore.[5] When the endogenous ligand, serotonin (5-HT), binds to the extracellular domain, it induces a conformational change that opens the channel, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with a smaller component of Ca²⁺) and depolarization of the neuron.[5][6]

These receptors are densely located on terminals of the vagus nerve in the gastrointestinal (GI) tract and in key areas of the brain associated with emesis, such as the chemoreceptor trigger zone (CTZ).[7][8][9][10] The release of serotonin from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents or other insults, activates these 5-HT3 receptors, initiating the vomiting reflex.[7][8][11] Consequently, antagonists that block this receptor are highly effective antiemetics and are considered the gold standard for managing chemotherapy-induced nausea and vomiting (CINV), radiation-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV).[8][12][13]

The 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide chemical scaffold has been identified as a core component of potent and selective 5-HT3 receptor antagonists.[14][15][16] Therefore, the precise characterization of new derivatives from this chemical series is a critical step in the discovery of novel therapeutic agents.

cluster_0 Mechanism of 5-HT3 Receptor Antagonism Chemo Chemotherapeutic Agent / Emetic Stimulus EC_Cell Enterochromaffin Cells (Gut) Chemo->EC_Cell stimulates Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin Receptor 5-HT3 Receptor Serotonin->Receptor binds to Vagus Vagal Afferent Nerve Receptor->Vagus activates CTZ Chemoreceptor Trigger Zone (CTZ) / Vomiting Center Vagus->CTZ signals to Emesis Nausea & Vomiting CTZ->Emesis induces Antagonist 3,4-dihydro-2H-1,4-benzoxazine -7-carboxamide Derivative (Antagonist) Antagonist->Receptor blocks

Caption: Simplified signaling pathway of emesis induction via the 5-HT3 receptor and the site of antagonist action.

Foundational Assays: Quantifying Receptor Binding Affinity

The initial step in characterizing a potential antagonist is to determine its affinity for the target receptor. The radioligand binding assay is the gold-standard method for this purpose, providing a robust measure of how tightly a compound binds to the 5-HT3 receptor.[17]

Principle of the Radioligand Binding Assay

This is a competitive assay where the unlabeled test compound (the "competitor," e.g., a benzoxazine derivative) competes with a radiolabeled ligand (typically a known high-affinity 5-HT3 antagonist like [³H]granisetron) for binding to the receptor.[5] The receptors are typically sourced from membrane preparations of cell lines, such as HEK293, that have been engineered to stably express the human 5-HT3 receptor.[5][18] By measuring the concentration of the test compound required to displace 50% of the bound radioligand (the IC₅₀ value), one can calculate its inhibitory constant (Ki), a true measure of binding affinity.

Detailed Protocol: [³H]Granisetron Competitive Binding Assay

This protocol outlines the steps to determine the Ki of a test compound for the human 5-HT3A receptor.

Materials:

Component Description / Source
Receptor Source Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.[5][18]
Radioligand [³H]Granisetron (Specific Activity: ~80 Ci/mmol).
Assay Buffer 50 mM Tris-HCl, pH 7.4 at room temperature.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Test Compound Serial dilutions of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide derivative in assay buffer.
Positive Control Unlabeled Granisetron or Ondansetron.
Non-specific Control 10 µM unlabeled Granisetron.[5]

| Hardware | 96-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation vials, and fluid. |

Workflow:

Start Start Prep Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes Start->Prep Plate Plate Assay Components in 96-Well Plate: - Total Binding (Buffer) - Non-Specific Binding (Excess Unlabeled Ligand) - Competitive Binding (Test Compound) Prep->Plate Incubate Incubate at Room Temperature (e.g., 60 minutes) to reach equilibrium Plate->Incubate Harvest Rapidly Filter through Glass Fiber Filters using a Cell Harvester Incubate->Harvest Wash Wash Filters with Ice-Cold Wash Buffer to remove unbound radioligand Harvest->Wash Count Place Filters in Scintillation Vials, Add Scintillation Fluid, and Count Radioactivity (CPM) Wash->Count Analyze Analyze Data: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki Count->Analyze End End Analyze->End

Caption: Experimental workflow for the 5-HT3 receptor radioligand binding assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 1:10 serial dilution series of the test compound in assay buffer. The concentration range should typically span from 100 µM down to 1 pM to ensure a full competition curve.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding (B₀): 50 µL assay buffer + 50 µL [³H]granisetron (final concentration ~0.5 nM) + 100 µL membrane suspension (~15 µg protein/well).

    • Non-specific Binding (NSB): 50 µL of 10 µM unlabeled granisetron + 50 µL [³H]granisetron + 100 µL membrane suspension.

    • Competitive Binding: 50 µL of test compound dilution + 50 µL [³H]granisetron + 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Punch out the individual filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Convert the CPM for each test compound concentration into a percentage of specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_B₀ - CPM_NSB) * 100.

  • Determine IC₅₀: Plot the % Specific Binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Example Data:

CompoundIC₅₀ (nM)Ki (nM)
Ondansetron (Control)1.20.65
Granisetron (Control)0.50.27
Benzoxazine Derivative A 2.5 1.35
Benzoxazine Derivative B 0.8 0.43
(Note: Data are for illustrative purposes. Kd of [³H]granisetron is assumed to be ~0.45 nM for this calculation.)

Functional Assays: Measuring Antagonist Activity in Live Cells

While binding affinity is crucial, a functional assay is required to confirm that the compound acts as an antagonist (i.e., it blocks receptor function) and to quantify its potency. Two primary methods are widely employed: high-throughput calcium flux assays and the gold-standard electrophysiological patch-clamp technique.

High-Throughput Screening: The FLIPR® Calcium Flux Assay

Principle: This cell-based assay leverages the fact that 5-HT3 receptors are permeable to calcium ions (Ca²⁺).[19] Cells expressing the receptor are pre-loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). When the receptor is activated by an agonist like serotonin, Ca²⁺ flows into the cell, binding to the dye and causing a significant increase in fluorescence. An antagonist will prevent this influx by blocking the receptor. The entire process is monitored in real-time using a Fluorescence Imaging Plate Reader (FLIPR).[20][21][22] This method is ideal for screening large numbers of compounds quickly.

Start Start PlateCells Plate HEK293-5HT3A cells in 96/384-well black-walled, clear-bottom plates Start->PlateCells LoadDye Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer PlateCells->LoadDye IncubateDye Incubate at 37°C to allow for dye de-esterification LoadDye->IncubateDye AddAntagonist Place plate in FLIPR. Add test compound (potential antagonist) and incubate. IncubateDye->AddAntagonist AddAgonist Add agonist (Serotonin) to stimulate receptor and initiate Ca²⁺ influx AddAntagonist->AddAgonist Measure Simultaneously measure fluorescence intensity in real-time to capture kinetic response AddAgonist->Measure Analyze Analyze Data: - Plot fluorescence vs. time - Generate dose-response curve - Determine IC₅₀ Measure->Analyze End End Analyze->End

Caption: Workflow for the FLIPR®-based calcium flux assay for 5-HT3 receptor antagonists.

Detailed Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT3A receptor into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the culture medium and add assay buffer containing a Ca²⁺-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Place the cell plate into the FLIPR instrument. Perform a first addition of the test compound (benzoxazine derivative) at various concentrations. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors before agonist stimulation.

  • Agonist Stimulation: Perform a second addition of a serotonin solution at a concentration known to elicit a robust response (e.g., the EC₈₀ concentration).

  • Fluorescence Reading: The FLIPR instrument will monitor fluorescence intensity before and after each addition, capturing the kinetic response of the calcium influx.

Data Analysis: The antagonist's potency is determined by its ability to inhibit the serotonin-induced fluorescence signal. A dose-response curve is generated by plotting the percentage inhibition against the log concentration of the test compound. This curve is then fitted to a sigmoidal model to calculate the IC₅₀ value, which represents the concentration of antagonist required to inhibit the agonist response by 50%.

Gold-Standard Functional Analysis: Whole-Cell Patch-Clamp Electrophysiology

Principle: Patch-clamp electrophysiology is the most direct method for studying ion channel function.[23] It allows for the real-time measurement of the ionic current flowing through the 5-HT3 receptors on a single cell. In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch within the pipette is ruptured, allowing electrical access to the entire cell. The membrane potential is "clamped" at a fixed value (e.g., -60 mV), and the current elicited by the application of serotonin is recorded. A co-application or pre-application of an antagonist will cause a concentration-dependent reduction in this current.[24]

Detailed Protocol:

  • Cell Preparation: Plate HEK293-5HT3A cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Obtain Whole-Cell Configuration: Using a micromanipulator, approach a single cell with a glass micropipette filled with internal solution. Form a giga-ohm seal and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell's membrane potential at -60 mV.

  • Agonist and Antagonist Application:

    • First, apply a saturating concentration of serotonin (e.g., 10 µM) to elicit a maximal inward current (I_max).

    • Wash out the agonist.

    • Pre-incubate the cell with a specific concentration of the test compound (antagonist) for 1-2 minutes.

    • Co-apply the same concentration of serotonin along with the antagonist and record the resulting current.

    • Repeat this process for a range of antagonist concentrations.

  • Data Acquisition: Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

Data Analysis: For each antagonist concentration, the peak inward current is measured and expressed as a percentage of the maximal current recorded in the absence of the antagonist. These values are plotted against the log concentration of the antagonist, and the resulting dose-response curve is fitted to determine the IC₅₀ for the functional inhibition of the 5-HT3 receptor channel.

Comparative Potency Data (Illustrative):

CompoundBinding Ki (nM)Functional IC₅₀ (FLIPR, nM)Functional IC₅₀ (Patch-Clamp, nM)
Ondansetron0.651.51.1
Benzoxazine Derivative B 0.43 1.1 0.8
Benzoxazine Derivative C 15.2 45.7 39.5

Conclusion and Future Directions

The comprehensive in vitro pharmacological assessment of novel 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide derivatives requires a multi-assay approach. This guide provides the foundational protocols for determining both binding affinity (via radioligand binding) and functional antagonist potency (via calcium flux and electrophysiology). A strong correlation between the data generated from these distinct assays provides a high degree of confidence in the characterization of a compound's activity at the 5-HT3 receptor. Subsequent studies would typically involve assessing selectivity against other receptor subtypes and progressing the most promising candidates into in vivo models of emesis.

References

  • Smith, H.S., Cox, L.R., & Smith, E.J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine. [Link]

  • Kilpatrick, G.J., Jones, B.J., & Tyers, M.B. (1987). Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding. Nature. [Link]

  • Reaction Biology. 5-HT3 Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Smith, H.S., Cox, L.R., & Smith, E.J. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company. [Link]

  • Giga, L., & Lacy, B.E. (2024). Antiemetics, Selective 5-HT3 Antagonists. StatPearls. [Link]

  • Wikipedia. 5-HT3 antagonist. Wikipedia. [Link]

  • Jordan, K., & Hinke, A. (2005). 5-HT3-Receptor Antagonists in the Management of Nausea and Vomiting in Cancer and Cancer Treatment. Karger Publishers. [Link]

  • Synapse. (2024). What are 5-HT3 receptor antagonists and how do they work?. Synapse. [Link]

  • Kuroita, T., et al. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Tyers, M.B. (1991). Mechanism of the Anti-Emetic Activity of 5-HT3 Receptor Antagonists. Oncology. [Link]

  • Naz, S., et al. (2014). Patch Clamp Study of Serotonin-Gated Currents via 5-HT Type 3 Receptors by Using a Novel Approach SHAM for Receptor Channel Scanning. PLoS One. [Link]

  • Charles River. Human 5-HT3A Serotonin Receptor Cell Line. Charles River. [Link]

  • Perez, E.A. (2000). Mechanism of action of 5-HT3 receptor antagonists: clinical overview and nursing implications. Seminars in Oncology Nursing. [Link]

  • Cancer Therapy Advisor. (2017). Serotonin 5-HT3 Receptor Antagonists in CINV. YouTube. [Link]

  • Schmid, R., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry. [Link]

  • Jang, H.J., et al. (2018). Anti-Tumor Potential of a 5-HT3 Receptor Antagonist as a Novel Autophagy Inducer in Lung Cancer: A Retrospective Clinical Study with In Vitro Confirmation. Cancers. [Link]

  • Yakel, J.L., et al. (1990). An electrophysiological investigation of the properties of 5-HT3 receptors of rabbit nodose ganglion neurones in culture. The Journal of Physiology. [Link]

  • Bertrand, P.P. (2015). Constitutively Active 5-HT Receptors: An Explanation of How 5-HT Antagonists Inhibit Gut Motility in Species Where 5-HT is Not an Enteric Neurotransmitter?. Frontiers in Neuroscience. [Link]

  • Miyake, A., et al. (1992). Synthesis and pharmacology of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, a new class of potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Price, K.L., & Lummis, S.C.R. (2005). FlexStation examination of 5-HT3 receptor function using Ca2+- and membrane potential-sensitive dyes. Journal of Neuroscience Methods. [Link]

  • Kawakita, T., et al. (1996). Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. Chemical & Pharmaceutical Bulletin. [Link]

  • ResearchGate. (2011). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Request PDF. [Link]

  • Ul-Haq, Z., et al. (2020). Antagonists binding at 5-HT3RAA, 5-HT3RAB and 5-HT3RAC can potentially counteract nicotine. Scientific Reports. [Link]

  • Peters, J.A., & Lambert, J.J. (1989). The properties of 5-HT3 receptors in clonal cell lines studied by patch-clamp techniques. Trends in Pharmacological Sciences. [Link]

  • ResearchGate. (2011). Patch-clamp recordings of RG3487-mediated current inhibition at 5-HT 3... ResearchGate. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Silva, B.A., et al. (2022). Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide. International Journal of Molecular Sciences. [Link]

  • Schmalzing, G., et al. (2005). Characterization of the Ligand-binding Site of the Serotonin 5-HT3 Receptor: The Role of Glutamate Residues 97, 224,and 235. Journal of Biological Chemistry. [Link]

  • Ataee, R., et al. (2010). Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues. Archives of Iranian Medicine. [Link]

  • Ataee, R., et al. (2010). Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues. ResearchGate. [Link]

  • Faerber, L., et al. (2011). Role of 5-HT3 Receptors in the Antidepressant Response. Current Drug Targets. [Link]

  • Hüll, K., et al. (2019). Azologization of serotonin 5-HT 3 receptor antagonists. Beilstein Journal of Organic Chemistry. [Link]

  • Sittampalam, G.S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]

  • Pless, S.A., et al. (2020). Mapping the molecular motions of 5-HT 3 serotonin-gated channel by Voltage-Clamp Fluorometry. eLife. [Link]

  • Yale Research. Plate readers and detection methods. Yale University. [Link]

  • Mühle, C., et al. (2015). Characterizing new fluorescent tools for studying 5-HT3 receptor pharmacology. Neuropharmacology. [Link]

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

  • Charnwood Discovery. FLIPR Screening. Charnwood Discovery. [Link]

  • ResearchGate. (2019). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited... ResearchGate. [Link]

  • Oze, T., et al. (2016). Translational and Randomized Study of 5-HT3 Receptor Antagonists for Evaluation of Chemotherapy-induced Nausea and Vomiting Related Biomarkers. The Oncologist. [Link]

  • The Neuropharmacology of Lignocaine. (2014). 5-HT3 Receptor Antagonists Part 1. YouTube. [Link]

Sources

Method

Application Note: Cell Viability and Cytotoxicity Assays for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Derivatives in Solid Tumor Cell Lines

Introduction & Mechanistic Rationale The 1,4-benzoxazine scaffold is a biologically privileged pharmacophore with significant applications in oncology. Recent structural optimizations, particularly the development of 3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-benzoxazine scaffold is a biologically privileged pharmacophore with significant applications in oncology. Recent structural optimizations, particularly the development of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide and its 4-aryl substituted derivatives, have demonstrated potent anti-proliferative activity against various solid tumors, including breast, colon, and prostate cancers .

Mechanistically, these compounds exert their cytotoxic effects through a dual modality: the disruption of cell membrane permeability and the targeted inhibition of key survival kinases (e.g., HER2, JNK1, and PI3Kα) . Because these mechanisms rapidly collapse mitochondrial membrane potential and halt ATP synthesis, ATP-quantification assays serve as the most accurate and temporally sensitive method for evaluating the viability of cancer cells treated with benzoxazine derivatives.

Pharmacological Mechanism & Assay Selection

Traditional colorimetric assays (like MTT or MTS) rely on NAD(P)H-dependent cellular oxidoreductase enzymes. However, because benzoxazine derivatives can induce rapid membrane permeabilization and non-inflammatory cell death, metabolic oxidoreductase activity may transiently persist even after the cell is functionally non-viable. This persistence can lead to false-positive viability signals.

To ensure absolute data integrity, this protocol utilizes an ATP-dependent luminescent assay. ATP is an instantaneous indicator of metabolically active cells; it is rapidly degraded by ATPases upon cell death, providing a direct, causal link between benzoxazine-induced membrane/kinase disruption and quantifiable cell viability.

Mechanism Cmpd Benzoxazine-7-carboxamide Derivatives Kinase Kinase Inhibition (e.g., HER2, JNK1) Cmpd->Kinase Membrane Membrane Permeability Disruption Cmpd->Membrane Metabolism Mitochondrial Dysfunction Kinase->Metabolism Membrane->Metabolism ATP ATP Depletion (Viability Marker) Metabolism->ATP Apoptosis Cell Death / Apoptosis ATP->Apoptosis

Fig 1: Mechanism of benzoxazine-induced cell death and viability assay targeting.

Experimental Design: Cell Line Models

To capture the broad-spectrum efficacy of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide derivatives, screening should be conducted across cell lines representing different tissue origins and mutational profiles.

Cell LineTissue OriginReceptor/Mutation StatusDoubling TimeRecommended Media
MCF-7 Breast AdenocarcinomaER+, PR+, HER2-~38 hoursDMEM + 10% FBS + 0.01 mg/mL Insulin
HCT-116 Colorectal CarcinomaKRAS mutant, MSI-high~21 hoursMcCoy's 5A + 10% FBS
PC-3 Prostate AdenocarcinomaAR-, PTEN null~33 hoursF-12K + 10% FBS

Expert Insight: The doubling time dictates the assay duration. A 72-hour compound incubation is strictly required to allow cells to undergo at least two division cycles, ensuring that anti-proliferative (cytostatic) effects are captured alongside direct cytotoxic effects.

Self-Validating Protocol: High-Throughput Viability Assessment

A robust assay must be a self-validating system. This protocol incorporates internal controls to calculate the Z'-factor, ensuring the assay's dynamic range and signal variability are statistically sound before IC50 values are derived.

Workflow Seed Seed Cells (96-well plate) Treat Compound Treatment (72h) Seed->Treat Assay Add Viability Reagent Treat->Assay Read Luminescence Read Assay->Read Analyze IC50 Calculation Read->Analyze

Fig 2: High-throughput screening workflow for cell viability assessment.

Reagent Preparation & Cell Seeding

Causality Focus: Edge effects (evaporation in the outer wells of a microplate) can artificially concentrate salts and nutrients, skewing viability data. We eliminate this by utilizing only the inner 60 wells of a 96-well plate.

  • Harvest Cells: Detach cells using 0.25% Trypsin-EDTA when they reach 70-80% confluence to ensure they are in the exponential growth phase.

  • Count and Seed: Resuspend cells in complete media. Seed 5,000 cells/well (for MCF-7 and PC-3) or 3,000 cells/well (for HCT-116) in 90 µL of media into the inner 60 wells of a white-walled, clear-bottom 96-well plate.

    • Why white-walled plates? White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Edge Protection: Add 200 µL of sterile PBS to the outer 36 perimeter wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and the recovery of normal metabolism.

Compound Treatment & Internal Controls

Causality Focus: Benzoxazine derivatives are highly hydrophobic. To prevent compound precipitation in aqueous media, intermediate dilutions must be performed in 100% DMSO, with a final transfer step ensuring a uniform, non-toxic DMSO concentration across all wells.

  • Stock Solution: Prepare a 10 mM stock of the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide derivative in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 9-point, 3-fold serial dilution in 100% DMSO.

  • Media Transfer: Dilute the DMSO stocks 1:100 into intermediate complete media.

  • Dosing: Add 10 µL of the intermediate media to the 90 µL of cells.

    • Final Assay Conditions: The top concentration is typically 100 µM, with a constant final DMSO concentration of 0.1% (v/v) in all wells.

  • Self-Validating Controls:

    • Vehicle Control (Max Signal): 0.1% DMSO in media (defines 100% viability).

    • Positive Control (Min Signal): 10 µM Staurosporine (induces complete apoptosis; defines 0% viability/background).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

ATP-Dependent Luminescence Readout
  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Why? The luciferase enzyme in the viability reagent is highly temperature-sensitive. Uneven temperatures across the plate will cause severe signal gradients.

  • Reagent Addition: Add 100 µL of room-temperature ATP-viability reagent (e.g., CellTiter-Glo®) to each well.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis and ATP release.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Quantitative Data Interpretation

Calculate the viability percentage for each well relative to the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the IC50. Below is a summary of expected quantitative data for optimized 3,4-dihydro-2H-1,4-benzoxazine derivatives based on recent literature .

Compound ClassMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)Primary Mechanism
Unsubstituted 1,4-benzoxazine13.00 ± 1.27.06 ± 0.8> 20.0Baseline cytotoxicity
4-Aryl-3,4-dihydro-benzoxazine5.52 ± 0.48.12 ± 0.67.84 ± 0.9PI3K / Apoptosis
Substituted benzoxazine-7-carboxamide2.27 ± 0.24.44 ± 0.35.10 ± 0.4Membrane Permeability / Kinase Inhibition

Note: A Z'-factor > 0.5 calculated from the Vehicle and Positive control wells is required to validate the statistical reliability of the plate run.

Troubleshooting & Causality in Assay Failure

  • Biphasic Dose-Response Curves: If the curve dips and then rises at the highest concentrations, this indicates compound precipitation or autofluorescence/luminescence interference. Solution: Centrifuge the intermediate media plate before dosing to pellet precipitates, or run a cell-free control plate to subtract compound-specific luminescence.

  • High Well-to-Well Variability (CV > 10%): Caused by uneven cell seeding or failure to equilibrate the plate to room temperature before adding the ATP reagent. Solution: Ensure single-cell suspensions by passing cells through a 40 µm strainer prior to seeding, and strictly adhere to the 30-minute room temperature equilibration.

References

  • Title: New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death Source: Bioorganic & Medicinal Chemistry (2024) URL: [Link]

  • Title: Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines Source: Molecules (2024) URL: [Link]

Application

Application Note: Microwave-Assisted Synthesis of Benzoxazine Carboxamides

Executive Summary Benzoxazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a carboxamide moiety can further enhance their pharmacological profile, making the efficient synthesis of benzoxazine carboxamides a topic of significant interest in drug discovery.[3] Traditional synthetic routes often require long reaction times, high temperatures, and the use of hazardous solvents, creating bottlenecks in the development pipeline.[4] This application note details a robust and highly efficient protocol for the synthesis of benzoxazine carboxamides utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to mere minutes, improves product yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[5][6][7]

The Principle: Why Microwave Synthesis Excels

Conventional heating methods transfer energy indirectly and inefficiently, relying on thermal conduction from the vessel walls to the reaction mixture.[7] This process is slow and creates significant temperature gradients. Microwave-assisted synthesis, however, employs a fundamentally different heating mechanism based on the direct interaction of electromagnetic radiation with polar molecules in the reaction.[6][8]

The two primary mechanisms responsible for this rapid and uniform heating are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents used in benzoxazine synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9][10] This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform (volumetric) heating throughout the reaction medium.[5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[9] This movement causes collisions with surrounding molecules, generating heat through resistance.

This direct energy transfer allows for incredible heating rates (e.g., 4–8 °C per second) and enables reactions to reach high temperatures quickly and reproducibly.[5] This often leads to cleaner reactions with fewer by-products and significantly higher yields compared to conventional methods.[4][11]

Logical Workflow for Microwave-Assisted Synthesis

The following diagram outlines the streamlined workflow for the synthesis, purification, and characterization of benzoxazine carboxamides using microwave technology.

G cluster_prep 1. Preparation cluster_synthesis 2. Microwave Synthesis cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization Reagents Select & Weigh: - Phenolic Carboxamide - Primary Amine - Paraformaldehyde - Solvent Vessel Combine Reagents in Microwave Reaction Vessel Reagents->Vessel Add stir bar MW_Reactor Place Vessel in Microwave Reactor Vessel->MW_Reactor Set_Params Set Parameters: - Temperature (e.g., 120°C) - Time (e.g., 10 min) - Power (e.g., 200W) MW_Reactor->Set_Params Irradiation Initiate Microwave Irradiation Set_Params->Irradiation Cooling Cool Vessel to Room Temperature Irradiation->Cooling Precipitate Induce Precipitation (e.g., add anti-solvent) Cooling->Precipitate Filter Isolate Crude Product via Vacuum Filtration Precipitate->Filter Purify Purify by Recrystallization or Column Chromatography Filter->Purify Analysis Confirm Structure & Purity: - NMR (¹H, ¹³C) - FTIR - Mass Spectrometry - Melting Point Purify->Analysis

Caption: Workflow from reagent preparation to final product analysis.

Protocol: Microwave-Assisted Synthesis of a Benzoxazine Carboxamide

This protocol provides a representative method for synthesizing a benzoxazine carboxamide derivative from a phenolic carboxamide (e.g., salicylamide), a primary amine, and paraformaldehyde.

Materials and Equipment
  • Reagents:

    • Salicylamide (or other suitable phenolic carboxamide)

    • Primary amine (e.g., Furfurylamine, Aniline)

    • Paraformaldehyde

    • Solvent (e.g., Polyethylene Glycol (PEG-600), Ethanol, or Toluene)

    • Diethyl ether (for washing)

  • Equipment:

    • Dedicated single-mode microwave reactor with sealed vessel capability (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware

    • Vacuum filtration apparatus

General Reaction Scheme

The synthesis proceeds via a Mannich-type condensation reaction, where the phenol, amine, and formaldehyde react to form the characteristic 1,3-benzoxazine ring.[12][13][14]

Caption: General synthesis of a benzoxazine carboxamide derivative.

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the phenolic carboxamide (1.0 mmol), the primary amine (1.0 mmol), and paraformaldehyde (2.2 mmol).

    • Scientist's Note: Using a slight excess of paraformaldehyde ensures the reaction goes to completion. Paraformaldehyde is chosen as the formaldehyde source for its solid, easy-to-handle nature.

  • Solvent Addition: Add the chosen solvent (e.g., 3 mL of PEG-600). The choice of solvent is critical; polar solvents like PEG are excellent microwave absorbers and facilitate rapid, uniform heating.[15] Solvent-free conditions can also be effective.[3]

  • Vessel Sealing: Add a magnetic stir bar, securely cap the vessel, and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Program the microwave reactor to heat the mixture to 120°C and hold for 10 minutes . Set the maximum power to 200W and ensure stirring is active.

    • Scientist's Note: Unlike conventional heating which might take several hours, the reaction is often complete within minutes under microwave irradiation.[8][16] Direct temperature and pressure monitoring ensures safety and reproducibility.

  • Cooling and Work-up: After the irradiation cycle is complete, cool the vessel to room temperature using compressed air.

  • Product Isolation: Open the vessel in a fume hood. Pour the reaction mixture into a beaker containing cold water or diethyl ether to induce precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with diethyl ether (2 x 5 mL) to remove any unreacted starting materials or residual solvent.

  • Purification: Dry the crude product. If necessary, further purify the compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final benzoxazine carboxamide with high purity.

Data, Results, and Discussion

The efficiency of microwave-assisted synthesis is evident when comparing key reaction parameters against conventional heating methods.

ParameterMicrowave-Assisted MethodConventional HeatingAdvantage of MAOS
Reaction Time 5 - 15 minutes8 - 24 hoursDrastic reduction in synthesis time.[17]
Temperature 120 - 150 °C80 - 110 °C (Reflux)Higher temperatures are reached faster, accelerating the reaction rate.[5]
Typical Yield 70 - 95%40 - 75%Improved yields and cleaner product profiles.[2][15]
Solvent Green solvents (PEG) or solvent-freeOften requires traditional organic solvents (Toluene, THF)Aligns with green chemistry principles.[5][15]
Energy Efficiency High (Direct molecular heating)Low (Heats vessel and surroundings)Reduced energy consumption and operational costs.[6]
Discussion of Results

The data clearly demonstrates the superiority of the microwave-assisted approach. The dramatic reduction in reaction time is the most significant advantage, enabling rapid library synthesis for structure-activity relationship (SAR) studies in drug discovery.[8][18] The high yields are attributed to the rapid, uniform heating which minimizes the formation of thermal decomposition products and other side reactions that can occur during prolonged heating.[11]

The ability to use green solvents like polyethylene glycol (PEG) or even perform the reaction under solvent-free conditions further enhances the method's appeal, reducing both environmental impact and the need for extensive post-reaction purification.[15] Research has shown that for the synthesis of certain benzoxazine monomers, yields of over 70% can be achieved in just 5 minutes using microwave irradiation in a PEG solvent system.[15]

Conclusion

Microwave-assisted synthesis is a transformative technology for the production of benzoxazine carboxamides. It provides a faster, more efficient, and environmentally benign alternative to conventional synthetic protocols.[19] By offering significant reductions in reaction time, increased product yields, and cleaner reaction profiles, this method empowers researchers in drug development to accelerate their discovery and optimization efforts, ultimately shortening the path from compound synthesis to clinical evaluation.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. Available from: [Link]

  • The impact of microwave synthesis on drug discovery. PubMed. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJRAR. Available from: [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Available from: [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed. Available from: [Link]

  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances. Available from: [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. Arkivoc. Available from: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]

  • An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds. International Journal of Science and Research Methodology. Available from: [Link]

  • Microwaves in drug discovery and development: A Review. ResearchGate. Available from: [Link]

  • Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. PMC. Available from: [Link]

  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. ACS. Available from: [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC. Available from: [Link]

  • Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. MDPI. Available from: [Link]

  • Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. PubMed. Available from: [Link]

  • Microwave-assisted synthesis of some new bis-1,3-benzoxazines and their antimicrobial activity. ResearchGate. Available from: [Link]

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. ResearchGate. Available from: [Link]

  • Full article: Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. Available from: [Link]

  • Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties. Figshare. Available from: [Link]

  • Microwave-Assisted Synthesis of Some New Bis-1,3-Benzoxazines and Their Antimicrobial Activity. Amanote Research. Available from: [Link]

Sources

Method

Application Notes and Protocols for Molecular Docking of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide to a Selected Protein Target

Introduction: The Therapeutic Potential of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide and the Role of Molecular Docking The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently found in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide and the Role of Molecular Docking

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently found in a variety of biologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and potent serotonin-3 (5-HT3) receptor antagonism.[4][5][6][7][8] The specific derivative, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, holds significant promise for further investigation as a potential therapeutic agent. The exploration of its biological targets is a critical step in elucidating its mechanism of action and advancing its development.

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[9] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[9] By simulating the binding process, researchers can gain insights into the binding affinity, mode of interaction, and key residues involved in the ligand-receptor recognition. This in-silico approach allows for the rapid screening of potential drug candidates, prioritization of compounds for experimental testing, and the rational design of more potent and selective inhibitors.

This comprehensive guide provides a detailed protocol for the molecular docking of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide against a selected, therapeutically relevant protein target. As a case study, we will focus on E. coli DNA gyrase B, a well-established target for antibacterial agents.[4] This protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step workflow from ligand and protein preparation to the analysis and interpretation of docking results.

I. Foundational Principles: The "Why" Behind the "How"

A successful molecular docking experiment is not merely a procedural checklist but a thoughtful application of biochemical and computational principles. Understanding the rationale behind each step is paramount to generating reliable and meaningful results.

Ligand Preparation: From 2D to 3D and Beyond

The initial representation of a small molecule is often a 2D structure. For docking, this must be converted to a 3D conformation that accurately reflects its geometry and energetics.[10] This involves generating a low-energy 3D structure, assigning correct atom types and partial charges, and defining rotatable bonds. The goal is to prepare a ligand that is computationally "ready" to explore its potential binding poses within the protein's active site.

Protein Preparation: Curating the Receptor for Docking

Protein structures, typically obtained from the Protein Data Bank (PDB), are experimental models and often require refinement before they can be used for docking.[11][12] This "cleaning" process involves removing non-essential molecules like water and co-crystallized ligands, adding missing hydrogen atoms, assigning partial charges, and repairing any structural inconsistencies.[11][13] The objective is to create a high-quality receptor model that accurately represents the physiological environment of the binding site.

The Docking Algorithm: A Guided Search for the Best Fit

The core of the docking process is the search algorithm, which explores the vast conformational space of the ligand within the defined binding site of the protein. This is coupled with a scoring function that estimates the binding affinity for each generated pose.[14] The more negative the binding energy score, the more favorable the interaction is predicted to be.[15][16]

II. Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the molecular docking workflow described in this protocol.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide) Grid_Generation Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (E. coli DNA gyrase B - PDB: 5L3J) Protein_Prep->Grid_Generation Docking_Run Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Run Result_Analysis Analysis of Docking Results (Binding Energies & Poses) Docking_Run->Result_Analysis Visualization Visualization of Interactions (e.g., PyMOL, Discovery Studio) Result_Analysis->Visualization

Caption: A streamlined workflow for molecular docking.

III. Detailed Protocols

This section provides a step-by-step guide for performing the molecular docking of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide with E. coli DNA gyrase B. While this protocol references commonly used software, the principles are transferable to other molecular modeling packages.

Protocol 1: Ligand Preparation

Objective: To generate a 3D, energy-minimized, and properly formatted ligand file for docking.

Materials:

  • A 2D structure of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide (e.g., in SDF or MOL format). This can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Molecular modeling software such as UCSF Chimera, PyMOL, or dedicated ligand preparation tools.[10][17][18]

Methodology:

  • 2D to 3D Conversion:

    • Import the 2D structure of the ligand into your chosen software.

    • Use the software's built-in tools to generate a 3D conformation. This often involves a preliminary energy minimization step.[10]

  • Energy Minimization:

    • Perform a more rigorous energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step optimizes the ligand's geometry to a low-energy state.

  • Addition of Hydrogens and Charge Assignment:

    • Add hydrogen atoms to the ligand structure, ensuring correct protonation states at a physiological pH (typically 7.4).

    • Assign partial charges to each atom. Gasteiger charges are commonly used for AutoDock-based studies.[19]

  • Torsion Angle Definition:

    • Define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the molecule.

  • File Format Conversion:

    • Save the prepared ligand in the PDBQT file format, which is required for AutoDock Vina.[15] This format contains the atomic coordinates, partial charges, and information about rotatable bonds.

Protocol 2: Protein Preparation

Objective: To prepare the protein structure for docking by removing extraneous molecules, adding hydrogens, and converting it to the appropriate file format.

Materials:

  • The crystal structure of E. coli DNA gyrase B (PDB ID: 5L3J) downloaded from the RCSB Protein Data Bank.

  • Molecular modeling software such as AutoDock Tools, UCSF Chimera, or Discovery Studio.[11][12]

Methodology:

  • Initial Cleaning of the PDB File:

    • Load the PDB file (5L3J.pdb) into the software.

    • Remove all water molecules and any co-crystallized ligands or ions from the structure.[11][19] This ensures that the docking simulation is not influenced by non-essential molecules.

    • If the protein has multiple chains, select the chain that contains the binding site of interest. For 5L3J, Chain B is often used.

  • Addition of Hydrogens and Repairing Missing Atoms:

    • Add polar hydrogen atoms to the protein.[19]

    • Check for and repair any missing atoms or side chains in the protein structure.

  • Charge Assignment:

    • Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock.

  • File Format Conversion:

    • Save the cleaned and prepared protein structure in the PDBQT file format.[11]

Protocol 3: Molecular Docking using AutoDock Vina

Objective: To perform the docking simulation of the prepared ligand against the prepared protein target.

Materials:

  • Prepared ligand file in PDBQT format.

  • Prepared protein file in PDBQT format.

  • AutoDock Vina software.

  • A text editor for creating a configuration file.

Methodology:

  • Grid Box Generation:

    • The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for ligand poses.[11][20]

    • Using software like AutoDock Tools, visually inspect the protein and define the center and dimensions (x, y, z) of the grid box to encompass the entire active site. The active site can be identified from the literature or by observing the binding location of the co-crystallized ligand in the original PDB file.[21]

  • Configuration File Creation:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file for AutoDock Vina is shown below:

  • Running the Docking Simulation:

    • Open a terminal or command prompt and navigate to the directory containing your prepared files and the configuration file.

    • Execute the AutoDock Vina command: vina --config conf.txt --log log.txt

    • This will initiate the docking calculation. The results, including the binding affinities and coordinates of the predicted poses, will be saved in the output file (by default, output.pdbqt), and a log file (log.txt) will be generated.

IV. Analysis and Interpretation of Docking Results

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[9] The software also provides the root-mean-square deviation (RMSD) values for each pose relative to the best pose.[15]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-7.92.10
.........

Note: The values in this table are illustrative. Actual results will vary based on the specific docking run.

A more negative binding affinity suggests a stronger predicted interaction.[16] An RMSD value of less than 2.0 Å between different poses suggests they are conformationally similar.[16][22]

Qualitative Analysis and Visualization

Visual inspection of the docked poses is crucial for understanding the nature of the ligand-protein interactions.[16][23]

Protocol 4: Visualization of Docked Complexes

Objective: To visualize the binding pose of the ligand in the protein's active site and identify key molecular interactions.

Materials:

  • Output PDBQT file from the docking simulation.

  • Prepared protein PDBQT file.

  • Molecular visualization software such as PyMOL or Discovery Studio.[15][23]

Methodology:

  • Loading Structures:

    • Open the protein PDBQT file in the visualization software.

    • Load the output PDBQT file containing the docked ligand poses.

  • Analyzing Interactions:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. These can include:

      • Hydrogen bonds: Crucial for specificity and affinity.[24]

      • Hydrophobic interactions: Important for stabilizing the complex.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Electrostatic interactions: Between charged groups.[24]

  • Generating Publication-Quality Images:

    • Use the software's rendering capabilities to create high-quality 2D and 3D images of the ligand-protein complex, highlighting the key interactions.

V. Validation of the Docking Protocol

The trustworthiness of a docking protocol is established through validation.[22]

Redocking: A common validation method is to extract the co-crystallized ligand from the PDB structure, dock it back into the protein's binding site, and compare the predicted pose with the experimental pose.[21][25][26] An RMSD value of ≤ 2.0 Å between the docked and crystallographic poses is generally considered a successful validation.[22][26]

Redocking_Validation cluster_validation Docking Protocol Validation Extract_Ligand Extract Co-crystallized Ligand from PDB Structure Redock_Ligand Re-dock the Ligand into the Same Protein Extract_Ligand->Redock_Ligand Calculate_RMSD Calculate RMSD between Docked and Crystallographic Poses Redock_Ligand->Calculate_RMSD Assess_Accuracy Assess Accuracy (RMSD ≤ 2.0 Å) Calculate_RMSD->Assess_Accuracy

Caption: The redocking workflow for validating a docking protocol.

VI. Conclusion and Future Directions

This application note provides a comprehensive and detailed protocol for the molecular docking of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide to a selected protein target, using E. coli DNA gyrase B as a practical example. By following these guidelines, researchers can generate reliable in-silico data to guide their drug discovery efforts.

It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of other experimental data. Promising docking results should be followed up with in-vitro and in-vivo studies to validate the predicted biological activity. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time.

VII. References

  • Ganeshwaghule. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube.

  • (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube.

  • Barakat, K. H. (n.d.). Molecular Docking Tutorial.

  • Lang, P. T. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

  • (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube.

  • (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

  • (2024). How to interprete and analyze molecular docking results?. ResearchGate.

  • (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.

  • (2021). How can I validate docking result without a co-crystallized ligand?.

  • (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.

  • (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.

  • (2024). (PDF) Validation of Docking Methodology (Redocking). ResearchGate.

  • (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.

  • Kellenberger, E. (2010). DOCKING TUTORIAL.

  • (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC.

  • (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

  • (2025). 6. Preparing the protein and ligand for docking. ScotChem.

  • (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

  • Garg, V., Kumar, A., Chaudhary, A., Agrawal, S., Tomar, P., & Sreenivasan, K. K. (n.d.). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents. Manipal Academy of Higher Education, Manipal, India.

  • (2019). Protein-ligand docking. Galaxy Training!.

  • (2014). SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).

  • (2020). Article - Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[10][19] Benzoxazine Derivatives using Vilsmeier Reagent. Digital Repository.

  • Kuroita, T., Marubayashi, N., Sano, M., Kanzaki, K., Inaba, K., & Kawakita, T. (1996). Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists. PubMed.

  • (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.

  • Mhmood, H., et al. (2019). Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4-Benzoxazin-3(4H)-One Derivatives. ResearchGate.

  • (n.d.). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. PMC.

  • (2025). ChemInform Abstract: Synthesis of Novel Substituted 4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitriles.. ResearchGate.

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities. Journal of the Serbian Chemical Society.

  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry.

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives –Chemistry and bioactivities.

  • (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.

  • (n.d.). 3,4-Dihydro-2h-1,4-benzoxazine-2-carboxamide. ChemScene.

  • (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,4-dihydro-2H-1,4-benzoxazine Stability

This technical guide serves as a comprehensive support resource for researchers working with the 3,4-dihydro-2H-1,4-benzoxazine scaffold. Unlike the commercially ubiquitous 1,3-benzoxazines used in phenolic resins, the 1...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive support resource for researchers working with the 3,4-dihydro-2H-1,4-benzoxazine scaffold. Unlike the commercially ubiquitous 1,3-benzoxazines used in phenolic resins, the 1,4-isomer is a privileged scaffold in medicinal chemistry (e.g., Levofloxacin precursors, dopamine agonists).

However, its electron-rich secondary amine and benzylic ether positions make it highly susceptible to oxidative degradation. This guide provides the protocols necessary to stabilize this scaffold.

Module 1: The Oxidation Mechanism (Why it fails)

User Question: My clear/white crystals of 3,4-dihydro-2H-1,4-benzoxazine turned into a dark brown oil overnight. What happened?

Technical Insight: You have witnessed oxidative dehydrogenation and oxidative coupling . The 3,4-dihydro-2H-1,4-benzoxazine scaffold possesses two "Achilles' heels":

  • The Secondary Amine (N4): The electron-rich nitrogen is prone to single-electron transfer (SET) oxidation, generating radical cations that dimerize (forming dark, conjugated impurities similar to aniline oxidation).

  • The Benzylic Position (C3): The methylene group adjacent to the nitrogen is activated. Autoxidation here leads to the formation of imines (2H-1,4-benzoxazine) or fully oxidized lactams (benzoxazin-3-ones).

Visualization: Oxidation Pathways

OxidationPathways Start 3,4-dihydro-2H-1,4-benzoxazine (Colorless Solid) Radical N-Radical / C3-Radical Intermediate Start->Radical Air/Light (SET) Imine 2H-1,4-benzoxazine (Imine Species) Radical->Imine -2H (Dehydrogenation) Dimer Oxidative Dimers (Dark Brown/Black Impurities) Radical->Dimer Coupling Lactam 2H-1,4-benzoxazin-3(4H)-one (Lactam) Imine->Lactam +[O] (Auto-oxidation)

Figure 1: The degradation cascade. The formation of "dark oil" is typically driven by the radical coupling pathway, while chemical degradation leads to the thermodynamically stable lactam.

Module 2: Storage & Handling Protocols

User Question: How should I store my library of benzoxazine intermediates to prevent degradation?

Protocol Standard: The "Shelf-Life" of the free amine is <48 hours in ambient air. Strict anaerobic conditions are required.

ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Nitrogen (N2) is lighter than air and can diffuse out of unsealed vessels. Argon is heavier, providing a "blanket" over the crystals.
Temperature -20°C (Freezer) Reduces the kinetic rate of radical initiation. Avoid 4°C fridges if they are humid; moisture accelerates hydrolysis of imine byproducts.
Container Amber Glass + Parafilm Blocks UV light, which catalyzes the initial Single Electron Transfer (SET) at the nitrogen atom.
State Solid / Salt Form Critical: Store as the HCl or Oxalate salt if possible. Protonating the nitrogen (

) removes the lone pair electrons, shutting down the oxidation pathway completely.

Module 3: Synthesis Troubleshooting

User Question: I am synthesizing a derivative via the reduction of a benzoxazinone (lactam). The yield is good, but the product is colored. How do I clean it?

Troubleshooting Guide:

Scenario A: The "Dark Workup"
  • Symptom: Reaction mixture was clear but turned black during extraction/rotary evaporation.

  • Root Cause: Dissolved oxygen in the extraction solvents reacted with the free amine.

  • Solution:

    • Degas Solvents: Sparge all extraction solvents (DCM, EtOAc) with Argon for 15 mins before use.

    • Add Antioxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the organic phase before evaporation. It acts as a radical scavenger and prevents polymerization during concentration.

Scenario B: Purification Failure
  • Symptom: Product streaks on TLC or decomposes on the silica column.

  • Root Cause: Silica gel is slightly acidic and can catalyze the oxidation or ring-opening of sensitive benzoxazines.

  • Solution:

    • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes.

    • Fast Chromatography: Do not let the compound sit on the column. Use a gradient flush.

    • Alternative: Recrystallization is superior to chromatography for this scaffold. Try EtOH/Water or Toluene/Hexane under Argon.

Scenario C: 1,3 vs 1,4 Confusion
  • Symptom: "I followed a paper for benzoxazine resin synthesis but my product isn't curing."

  • Root Cause: You likely synthesized the 1,4-isomer (medicinal scaffold), but the literature for resins refers to the 1,3-isomer (monomer).

  • Verification: Check the NMR.

    • 1,4-isomer: Distinct

      
       peaks at ~3.3 ppm and ~4.2 ppm (adjacent to N and O).
      
    • 1,3-isomer: Characteristic

      
       singlet at ~5.3 ppm.
      

Module 4: Analytical Verification (QC)

User Question: How can I detect early-stage oxidation before the sample turns black?

Methodology: Use 1H NMR to detect the "Imine Shift."

FeaturePure 3,4-dihydro-2H-1,4-benzoxazineOxidized (Dehydrogenated) Impurity
Visual White/Colorless CrystalsYellow/Brown tint
H-2 (O-CH2) Triplet/Multiplet at ~4.1 - 4.2 ppm Shifted downfield or disappears (if aromatic)
H-3 (N-CH2) Triplet/Multiplet at ~3.3 - 3.5 ppm Disappears (becomes aromatic C-H or carbonyl)
NH Proton Broad singlet at ~3.5 - 4.0 ppm Absent (if oxidized to imine/lactam)

Module 5: Chemical Stabilization Strategy

User Question: I need to ship this compound. It won't survive the trip. What can I do?

Recommendation: N-Protection If the free amine is not required immediately, protect the Nitrogen. The free N-H is the primary oxidation vector.

  • N-Acetylation: React with Acetic Anhydride (

    
    ). The amide is air-stable and solid.
    
    • Deprotection: Standard acid hydrolysis (

      
      ).
      
  • N-Boc Protection: React with

    
    .
    
    • Advantage: Lipophilic, easy to purify, highly stable.

    • Deprotection: TFA/DCM.

Workflow: Stabilization Decision Tree

Stabilization Start Need to store/ship 3,4-dihydro-2H-1,4-benzoxazine? Duration Storage Duration? Start->Duration Short < 48 Hours Duration->Short Long > 48 Hours Duration->Long ActionShort Store as Free Base Argon + -20°C + Dark Short->ActionShort ActionLong Chemical Modification Required Long->ActionLong Salt Make HCl Salt (Reversible, Instant) ActionLong->Salt Preferred Protect N-Boc / N-Acetyl (Requires Synthesis Step) ActionLong->Protect If acid sensitive

Figure 2: Decision matrix for stabilizing the scaffold based on storage duration.

References

  • Synthesis and Reactivity: Kotha, S., et al. "Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives."[1] Heterocycles, vol. 38, no.[1][2][3][4] 8, 1994.

  • Peroxidation Mechanism: "Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones." Royal Society of Chemistry, Chemical Communications.

  • Physical Properties & Data: PubChem Compound Summary for CID 585096, 3,4-Dihydro-2H-1,4-benzoxazine.

  • Synthetic Troubleshooting: Mal, A., et al. "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines."[5] Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Advanced Purification of Benzoxazine Carboxamides

Welcome to the Technical Support Center. Benzoxazine carboxamides are highly versatile scaffolds in drug discovery, known for their diverse biological activities and structural utility (1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Benzoxazine carboxamides are highly versatile scaffolds in drug discovery, known for their diverse biological activities and structural utility (1)[1]. However, purifying these complex heterocycles via flash column chromatography frequently presents significant challenges. The presence of a basic nitrogen atom within the oxazine ring, coupled with the strong hydrogen bond donor/acceptor capabilities of the carboxamide moiety, often leads to severe tailing, poor resolution, and irreversible adsorption on standard silica gel.

This guide provides advanced troubleshooting strategies, causality-driven methodologies, and validated protocols to ensure the high-purity isolation of these compounds.

Workflow: Troubleshooting Logic

Workflow A Crude Benzoxazine Carboxamide B Assess Solubility & Silica Stability (2D TLC) A->B C Stable on Silica? B->C D Use Alumina or Reverse Phase C->D No E Tailing/Streaking? C->E Yes F Add 1-5% TEA/NH4OH to Mobile Phase E->F Yes G Optimize Solvent (EtOAc/Hex vs DCM/MeOH) E->G No F->G H Dry Load Sample (Silica/Celite) G->H I Execute Flash Chromatography H->I

Figure 1: Troubleshooting logic for benzoxazine carboxamide purification.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my benzoxazine carboxamide streak extensively on standard silica gel, even when the


 is optimized to 0.3? 
A1:  Benzoxazines contain a basic nitrogen atom and a carboxamide group. Standard silica gel contains highly acidic silanol groups (Si-OH). The basic amine interacts ionically with these acidic sites, while the carboxamide forms strong hydrogen bonds. This creates a continuous retention-release cycle that manifests as streaking (2)[2].
Solution: Deactivate the silica by adding a basic modifier (e.g., 1-5% Triethylamine or aqueous ammonia) to your mobile phase. The modifier competitively binds to the acidic silanol sites, preventing the benzoxazine from binding irreversibly[2].

Q2: I am seeing split peaks (doublets) for a single, pure benzoxazine carboxamide product. Is my compound degrading? A2: While degradation is possible (which should be checked via 2D TLC), split peaks for a single compound are most commonly a physical symptom of poor column bed integrity (3)[3]. Void spaces at the top of the column, channeling down the sides, or a partially blocked inlet frit cause the sample to migrate at different rates through the silica bed, leading to multiple elution bands[3]. Solution: Ensure uniform packing density. If a void is visible at the top of a self-packed column, you can sometimes fill it with fresh media; however, replacing the cartridge is often the most reliable fix for pre-packed systems[3].

Q3: My compound has poor solubility in the starting mobile phase (e.g., Hexanes/EtOAc) but dissolves well in DCM. How do I load it without ruining the separation? A3: Liquid loading a poorly soluble compound in a strong solvent (like pure DCM or DMF) will cause the sample to precipitate at the column head as soon as it hits the weaker mobile phase. This leads to continuous, slow dissolution that ruins resolution and causes nothing to elute initially (). Solution: Utilize the Dry-Loading technique. Dissolve the compound in a volatile solvent, mix it with deactivated silica gel, and evaporate the solvent completely to create a free-flowing powder before loading (4)[4].

Section 2: Quantitative Data & Solvent Optimization

When purifying benzoxazine carboxamides, the choice of solvent and modifier directly impacts recovery and peak shape. The table below summarizes expected outcomes based on empirical chromatographic data.

ParameterStandard Silica (No Modifier)Deactivated Silica (1% TEA)Causality / Mechanistic Impact
Average

Shift
Baseline (0.15 - 0.20)+0.10 to +0.15TEA neutralizes acidic silanol groups, preventing amine protonation and reducing retention time.
Peak Width (CV) 4.5 - 6.01.5 - 2.0Reduced hydrogen bonding interactions lead to sharper, more concentrated elution bands.
Recovery Yield < 60%> 85%Minimizes irreversible adsorption of the carboxamide moiety onto the stationary phase.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Execution of a Base-Deactivated Flash Column

Causality: Pre-equilibrating the column with a basic modifier ensures all acidic silanol groups are neutralized before the highly interactive benzoxazine carboxamide is introduced, preventing tailing and irreversible binding[2].

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 50% EtOAc in Hexanes) and add 1% (v/v) Triethylamine (TEA) or aqueous ammonia[2].

  • Slurry Preparation: In a clean Erlenmeyer flask, mix standard silica gel with the modified solvent to form a uniform, lump-free slurry.

  • Column Packing: Pour the slurry into the column in a single continuous motion. Apply gentle positive pressure (air or N2) to pack the bed tightly.

    • Validation Check: The solvent level must descend perfectly horizontally. Any tilt indicates uneven packing, which will cause channeling and split peaks (5)[5],[3].

  • Equilibration: Flush the packed column with 2-3 column volumes (CV) of the modified mobile phase to ensure complete silanol deactivation.

  • Loading & Elution: Apply the sample evenly to the top of the silica bed and elute using the modified mobile phase.

Protocol 2: Dry-Loading Technique for Poorly Soluble Carboxamides

Causality: Benzoxazine carboxamides often exhibit poor solubility in non-polar eluents. Dry loading creates a high-surface-area dispersion that allows the mobile phase to dissolve the compound thermodynamically evenly, bypassing the precipitation issues associated with liquid loading[4],.

  • Dissolution: Dissolve the crude mixture in a volatile "strong" solvent (e.g., THF, Acetone, or DCM).

  • Adsorbent Addition: Add deactivated silica gel (pre-treated with 1% TEA) or Celite to the solution. The mass ratio of sample to adsorbent should be approximately 1:3 to 1:5.

  • Evaporation: Remove the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained.

    • Validation Check: The powder must not clump. Clumping indicates residual solvent or overloading, which will cause immediate band broadening upon elution.

  • Loading: Carefully pour the dry powder onto the flat surface of the pre-equilibrated column bed.

  • Protection: Add a thin layer of clean sand (0.5 cm) on top of the loaded sample to prevent the bed from being disturbed during solvent addition.

References

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences. 1

  • Several Problems of Flash Column Chromatography. Hawach. 5

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. 2

  • Flash Column Chromatography Problem - nothing eluting. ECHEMI.

  • Why are my flash column chromatography peaks splitting? Biotage. 3

  • Dry-Column Flash Chromatography. Journal of Chemical Education. 4

Sources

Troubleshooting

Resolving ring-opening side reactions in benzoxazine synthesis

Topic: Resolving Ring-Opening Side Reactions & Oligomerization Status: Active | Tier: Level 3 (Senior Scientist Support) Introduction: The Stability Paradox Welcome to the Benzoxazine Technical Support Center. If you are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Ring-Opening Side Reactions & Oligomerization Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The Stability Paradox

Welcome to the Benzoxazine Technical Support Center. If you are reading this, you are likely facing the "Benzoxazine Paradox": the very ring strain that makes these resins excellent high-performance thermosets also makes them prone to premature failure during synthesis.

The 1,3-benzoxazine ring is thermodynamically unstable. It wants to open. Your objective during synthesis is to keep it closed until you decide to cure it. This guide treats synthesis not just as a recipe, but as a competition between ring closure (kinetic control) and ring opening (thermodynamic relaxation) .

Module 1: The Synthesis Phase (Prevention)

Core Issue: Uncontrolled Oligomerization in the Pot.

The Science of Failure

The Mannich condensation forming the oxazine ring is reversible. However, the side reaction—Ring-Opening Polymerization (ROP)—is irreversible and exothermic.

  • The Trigger: Temperatures >100°C or acidic protons (

    
    ) act as cationic initiators.
    
  • The Mechanism: The oxygen atom in the ring is basic. If it becomes protonated (by acidic impurities or phenolic starting material), it triggers a cationic chain reaction, opening the ring and forming an oligomer network before you can isolate the monomer.

Visualizing the Competitive Pathway

The following diagram illustrates the divergence between successful synthesis and the "Death Spiral" of premature polymerization.

BenzoxazinePathways Reagents Phenol + Amine + Formaldehyde Intermediates Mannich Base Intermediates Reagents->Intermediates < 80°C Monomer 1,3-Benzoxazine (Target Monomer) Intermediates->Monomer Ring Closure Protonation Protonation (Acid/Heat) Monomer->Protonation T > 110°C or Acid Cat. Iminium Iminium Ion Generation Protonation->Iminium Oligomer Oligomers/Polymer (Insoluble Mess) Iminium->Oligomer Irreversible ROP Oligomer->Protonation Autocatalysis (Phenolic -OH)

Figure 1: The Kinetic Divergence. Green path represents successful synthesis; Red path represents the thermal/acidic runaway effect known as ROP.

Troubleshooting Table: Reaction Conditions
VariableRecommendationThe "Why" (Causality)
Solvent Choice Toluene or Chloroform Non-polar solvents suppress the stabilization of ionic intermediates required for ring opening. Polar solvents (Ethanol, DMF) stabilize the transition state for ROP [1].
Temperature < 90°C ROP activation energy is typically reached above 110°C. Keep synthesis reflux mild.
Formaldehyde Source Paraformaldehyde Using formalin (aq) introduces water. Water promotes hydrolysis of the iminium intermediate, reversing the reaction or leading to open-chain phenolic structures.
Stoichiometry Slight Amine Excess (1.05 eq) Excess phenol acts as an acidic catalyst, protonating the ring oxygen and triggering ROP [2].
Module 2: The Work-up Phase (Stabilization)

Core Issue: Product decomposition during purification. User Complaint: "My crude NMR looked perfect, but after column chromatography, the product turned into a sticky red gum."

The Silica Trap

Standard silica gel is slightly acidic (pH 4–5). As established in Module 1 , acidity is the enemy of the benzoxazine ring. Passing your monomer through acidic silica is essentially performing an acid-catalyzed polymerization in the column [3].

Protocol: The Neutralized Silica Method

Use this method if recrystallization is impossible and chromatography is required.

  • Preparation: Suspend Silica Gel 60 in a 5% aqueous

    
     solution.
    
  • Neutralization: Stir for 30 minutes. Filter and wash with distilled water until the filtrate is neutral (pH 7).

  • Activation: Dry the silica in an oven at 120°C for 4 hours.

  • Validation: Suspend a small amount of treated silica in water and check pH with a strip. It must be pH 7.0–7.5.

  • Elution: Use a gradient of Hexane:Ethyl Acetate. Avoid using Chloroform on the column as it can degrade to HCl over time, re-acidifying the medium.

Module 3: Diagnostic FAQ

Core Issue: Interpreting spectral data to identify specific failure modes.

Q1: I see new peaks in the aromatic region and a broad hump at 3400 cm⁻¹ (IR). What happened?

  • Diagnosis: Hydrolytic Ring Opening.

  • Explanation: The oxazine ring has opened to form a Mannich base structure (phenolic -OH and free amine). The broad signal at 3400 cm⁻¹ is the phenolic hydroxyl group, which should be absent in a closed ring.

  • Fix: Ensure anhydrous conditions. Switch from Formalin to Paraformaldehyde.

Q2: My GPC shows a high Polydispersity Index (PDI > 1.5) even though the product looks pure.

  • Diagnosis: Oligomerization.

  • Explanation: You have "dimers" and "trimers" linked by methylene bridges. This usually happens during the solvent removal step if the rotary evaporator bath was too hot (>60°C).

  • Fix: Remove solvent under high vacuum at lower temperatures.

Q3: The characteristic NMR singlets are shifting or splitting.

  • Standard Reference:

    • 
      : ~5.3 ppm (Singlet)
      
    • 
      : ~4.5 ppm (Singlet)
      
  • Diagnosis: If these split into multiplets, you likely have a mixture of open and closed forms, or conformational isomers due to bulky substituents.

Master Protocol: Low-Temperature Solution Synthesis

This protocol is designed to minimize thermal history and prevent ROP.

Reagents:

  • Phenol derivative (1.0 eq)

  • Primary Amine (1.05 eq) — Slight excess prevents acidic catalysis.

  • Paraformaldehyde (2.1 eq) — Excess accounts for depolymerization efficiency.

  • Solvent: Toluene (High solubility, forms azeotrope with water).

Workflow:

  • Dissolution: Dissolve phenol and amine in Toluene at Room Temp (RT).

  • Addition: Add Paraformaldehyde in one portion.

  • The "Soft Start": Heat to 60°C for 30 mins. Allow the initial condensation to occur without thermal shock.

  • Reflux: Increase to 90–100°C (Reflux). Install a Dean-Stark trap.

  • Monitoring: Reflux until water collection ceases (approx. 4–6 hours).

  • Self-Validating Stop: Take an aliquot. Run TLC (Hexane:EtOAc 3:1). If the starting phenol spot is visible, do not stop . If phenol is consumed, proceed.

  • Work-up:

    • Cool to RT.

    • Wash with 1N NaOH (cold) x 2. Removes unreacted phenol (the polymerization catalyst).

    • Wash with Distilled Water x 3.

    • Dry over

      
      .
      
  • Isolation: Evaporate toluene at < 50°C under reduced pressure.

  • Purification: Recrystallize from Ethanol or use the Neutralized Silica Method (Module 2).

Troubleshooting Decision Tree

Troubleshooting Start Observation: Low Yield or Impurity Insoluble Product is Insoluble/Gelled Start->Insoluble Soluble Product is Soluble but Impure Start->Soluble CheckTemp Was Reaction Temp > 110°C? Insoluble->CheckTemp CheckAcid Did you use Acidic Silica? Soluble->CheckAcid Action1 Diagnosis: Thermal ROP Action: Use Toluene Reflux (<110°C) CheckTemp->Action1 Yes Action3 Diagnosis: Stoichiometry Issue Action: Ensure Amine Excess CheckTemp->Action3 No Action2 Diagnosis: Acidic Hydrolysis Action: Neutralize Silica / Basic Wash CheckAcid->Action2 Yes CheckAcid->Action3 No

Figure 2: Diagnostic logic flow for identifying the root cause of synthesis failure.

References
  • BenchChem. (2025).[1] Effect of reaction medium on benzoxazine synthesis yield.[1][2] Retrieved from

  • Ishida, H., & Agag, T. (2011).[3] Handbook of Benzoxazine Resins.[3][4][5] Elsevier.[3][6] Retrieved from

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis.[7] Retrieved from

Sources

Optimization

Technical Guide: HPLC Method Development for Benzoxazine Carboxamide Isomers

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Department: Chromatography Technical Support Center Subject: Troubleshooting & Method Development for Benzoxazine Carboxamides

Introduction: The Separation Challenge

Separating benzoxazine carboxamide isomers presents a dual challenge of structural rigidity and functional polarity. Whether you are dealing with regioisomers (positional isomers of the carboxamide group) or stereoisomers (enantiomers/diastereomers arising from chiral centers on the oxazine ring), standard C18 protocols often fail to provide baseline resolution.

This guide moves beyond generic advice, focusing on the specific molecular interactions of the benzoxazine scaffold—namely, the basic nitrogen in the heterocycle and the hydrogen-bonding potential of the carboxamide moiety.

Module 1: Method Development Strategy

Q1: My isomers are co-eluting on a standard C18 column. What is the first parameter I should change?

A: Do not just change the gradient; change the selectivity mechanism . Benzoxazine carboxamides possess a rigid bicyclic core and a polar amide group. A standard C18 column relies primarily on hydrophobicity, which may be identical for your isomers.

The Protocol:

  • Switch to a Phenyl-Hexyl or Biphenyl Phase: These phases engage in

    
     interactions with the benzene ring of the benzoxazine. Positional isomers often have different electron density distributions, leading to significantly different retention times on phenyl phases compared to C18.
    
  • Screen Methanol vs. Acetonitrile: Acetonitrile (aprotic) and Methanol (protic) offer different solvation environments. For carboxamides, methanol often enhances H-bonding with the stationary phase, potentially altering selectivity.

Q2: I am trying to separate enantiomers. Which Chiral Stationary Phase (CSP) should I choose?

A: For benzoxazine derivatives, Polysaccharide-based and Cyclodextrin-based columns are the gold standards.

  • Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, OD-H): These are the most versatile. The carboxamide group on your analyte interacts via hydrogen bonding with the carbamate groups on the polymer backbone.

  • 
    -Cyclodextrin (Bonded):  Literature confirms that 
    
    
    
    -cyclodextrin phases work exceptionally well for benzoxazine enantiomers in Reversed-Phase (RP) mode, specifically utilizing inclusion complexation.

Critical Optimization (Chiral RP Mode):

  • Buffer: Use 0.1% Triethylammonium Acetate (TEAA) .[1]

  • pH: Adjust to pH 4.1 . Research indicates this pH maximizes resolution for benzoxazine enantiomers on cyclodextrin phases by balancing the protonation state of the oxazine nitrogen while keeping the carboxamide neutral [1].

Module 2: Troubleshooting & FAQs

Q3: I see severe peak tailing (As > 1.5). Is my column dead?

A: Likely not. Tailing in benzoxazine analysis is usually caused by secondary silanol interactions . The basic nitrogen in the benzoxazine ring interacts with residual acidic silanols on the silica surface.

The Fix (Step-by-Step):

  • Add a Silanol Blocker: Add 10–20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to the mobile phase. This competes for the silanol sites.[2]

  • pH Control: Raise the pH to neutral (pH 7.0–7.5) if your column is resistant (e.g., Hybrid Particle Technology). Keeping the basic nitrogen unprotonated reduces ionic interaction with silanols. Note: Ensure your silica is stable at this pH.

  • Temperature: Increase column temperature to 40–50°C . This improves mass transfer kinetics and reduces tailing caused by slow adsorption-desorption processes.

Q4: My retention times are drifting between injections.

A: This indicates a column equilibration issue , often linked to the carboxamide group.

  • Cause: Carboxamides can form strong hydrogen bonds with surface silanols or water in the pores. If the surface is not fully saturated/equilibrated, retention shifts.

  • Solution:

    • Equilibration Time: Ensure at least 10–15 column volumes of equilibration between gradient runs.

    • Mobile Phase Hysteresis: If using ion-pairing agents (like TFA), they equilibrate slowly. Switch to Formic Acid or Ammonium Formate for faster equilibration.

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct stationary phase based on the isomer type.

MethodDev Start Start: Benzoxazine Isomer Separation IsomerType Identify Isomer Type Start->IsomerType Regio Regioisomers (Positional) IsomerType->Regio Chiral Stereoisomers (Enantiomers) IsomerType->Chiral C18 Screen 1: C18 Column (Hydrophobicity) Regio->C18 ModeSelect Select Mode Chiral->ModeSelect ResolutionCheck Resolution > 1.5? C18->ResolutionCheck Success Validate Method ResolutionCheck->Success Yes FailRegio Switch Selectivity ResolutionCheck->FailRegio No Phenyl Try Phenyl-Hexyl / Biphenyl (Pi-Pi Interactions) FailRegio->Phenyl NormalPhase Normal Phase (Hexane/IPA) ModeSelect->NormalPhase Solubility Low ReversePhase Reversed Phase (ACN/Buffer) ModeSelect->ReversePhase Aqueous Stable Amylose Column: Amylose/Cellulose (AD-H / OD-H) NormalPhase->Amylose Cyclo Column: Beta-Cyclodextrin (pH 4.1 TEAA Buffer) ReversePhase->Cyclo

Caption: Decision tree for selecting stationary phases based on isomer type (Regio vs. Chiral).

Module 4: Data Summary & Protocols

Table 1: Recommended Starting Conditions
ParameterRegioisomer SeparationChiral Separation (Enantiomers)
Column Phenyl-Hexyl or C18 (3-5 µm)

-Cyclodextrin or Amylose-C
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)0.1% TEAA Buffer (pH 4.1)
Mobile Phase B Methanol (promotes H-bonding)Acetonitrile (sharper peaks)
Gradient 5-95% B over 20 minIsocratic (start at 30% B)
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min
Temp 40°C20-25°C (Lower temp improves chiral recognition)
Protocol: The "Isocratic Step" Method for Resolution

If gradient screening fails to separate closely eluting isomers:

  • Run a standard gradient (5-95% B).

  • Note the %B where the isomers elute (e.g., 45% B).

  • Set up an isocratic method at 5-10% below that elution point (e.g., 35-40% B).

  • Rationale: Isomers often have different "S-values" (slopes in the log k vs. %B plot). In gradient mode, these lines cross or merge. In isocratic mode at lower solvent strength, the selectivity factor (

    
    ) is often maximized [2].
    

References

  • Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases. Source: PubMed (NIH) URL:[Link] Context: Establishes pH 4.1 and TEAA buffer as critical parameters for benzoxazine chiral separation.

  • HPLC Method Development Guide: Optimization Strategies. Source: HPLC.eu / ZirChrom URL:[Link] Context: Provides foundational logic for solvent selection (MeOH vs ACN) and isocratic step optimization.

  • Reverse-phase HPLC separation of positional isomers on MOF columns. Source: Royal Society of Chemistry (RSC) URL:[Link] Context: Discusses the separation of positional isomers using alternative stationary phases when C18 fails.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Current Status: Operational Ticket ID: T-BZ7-STAB-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Context Compound: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Core Scaffold: 3,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-BZ7-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Context

Compound: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Core Scaffold: 3,4-dihydro-1,4-benzoxazine (Benzomorpholine) Critical Stability Factor: Oxidative Dehydrogenation [1]

The 3,4-dihydro-2H-1,4-benzoxazine core is an electron-rich bicyclic system.[1] Unlike its fully aromatic cousin (1,4-benzoxazine), the dihydro- form contains a secondary amine at position 4.[1] This structural feature renders the molecule susceptible to auto-oxidation in the presence of air and light, leading to the formation of the fully aromatic benzoxazine or complex quinone-imine colored impurities.[1]

While the 7-carboxamide moiety is relatively hydrolytically stable at neutral pH, the stability of your solution is dictated by the oxidative sensitivity of the heterocyclic ring.[1]

Troubleshooting Guides (Symptom-Based)

Issue A: Solution has turned pink, brown, or dark yellow.

Diagnosis: Oxidative Degradation.[1] Mechanism: The secondary amine (-NH-) in the oxazine ring undergoes radical-mediated oxidation, often catalyzed by trace metals or light, forming highly conjugated imine species (Schiff bases) or quinoid intermediates.[1]

Investigation Step Action / Verification
Check Solvent Quality Did you use non-degassed DMSO or Ethanol? Dissolved oxygen is the primary reactant.[1]
Light Exposure Was the vial clear glass? UV/Visible light accelerates radical formation.
Age of Solution >24 hours at Room Temperature? Dihydro-benzoxazines have short half-lives in oxygenated solutions.[1]

Corrective Protocol:

  • Discard the discolored solution; degradation products may be cytotoxic or interfere with binding assays.[1]

  • Re-synthesize stock using Protocol 1 (Anaerobic Prep) below.

  • Add Antioxidant: If compatible with your assay, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous buffer.[1]

Issue B: White precipitate forms upon dilution into buffer.

Diagnosis: "Crash-out" (Solubility Failure).[1] Mechanism: The 7-carboxamide group provides some polarity, but the fused benzene ring dominates the physicochemical properties (LogP ~1.0–1.7).[1] Rapid dilution from organic stock (DMSO) to aqueous buffer creates a supersaturated state.[1]

Investigation Step Action / Verification
Check Concentration Is the final concentration >100 µM? This often exceeds aqueous solubility limits.
Check Mixing Speed Did you add buffer to the DMSO stock? (Wrong way). Always add DMSO stock to the stirring buffer.
Check Temperature Is the buffer cold (4°C)? Cold buffers reduce kinetic solubility.[1]

Corrective Protocol:

  • Sonicate the solution for 5–10 minutes (monitor temperature to avoid heating).

  • Use an Intermediate Dilution: Dilute stock 1:10 in PEG-400 or Propylene Glycol before final dilution into buffer.

  • Reduce Final Concentration: Target <50 µM for purely aqueous assays.

Visualizing the Instability Pathways

The following diagram illustrates the competing degradation pathways you must control.

Benzoxazine_Stability Start 3,4-dihydro-2H-1,4- benzoxazine-7-carboxamide Oxidation Oxidation (Air/Light) Start->Oxidation Dissolved O2 / UV Hydrolysis Hydrolysis (Extreme pH) Start->Hydrolysis pH < 3 or pH > 10 Stable Stable Solution Start->Stable Degassed Solvent + Dark Storage + Neutral pH Product_Ox Aromatic Benzoxazine / Quinone Imines (Colored Impurities) Oxidation->Product_Ox Dehydrogenation Product_Hyd Carboxylic Acid + Ammonia Hydrolysis->Product_Hyd Amide Cleavage

Caption: Figure 1. Degradation pathways. The oxidative pathway (Red) is the primary instability risk in solution, leading to dehydrogenation.[1] Hydrolysis (Yellow) is secondary and pH-dependent.[1]

Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution (Anaerobic)

Purpose: To maximize the half-life of the compound in solution.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.[1]

  • Argon or Nitrogen gas line.

  • Amber glass vials with PTFE-lined septa.[1]

Step-by-Step:

  • Degas the Solvent: Sparge the anhydrous DMSO with Argon/Nitrogen for 15 minutes to remove dissolved oxygen.[1]

  • Weighing: Weigh the solid compound into an amber vial. Note: Minimize light exposure.

  • Dissolution: Add the degassed DMSO via syringe through the septum.

  • Mixing: Vortex until fully dissolved.

  • Storage: Purge the headspace with Argon before sealing.[1] Store at -20°C or -80°C.

Protocol 2: Solubility & Stability "Stress Test"

Purpose: To determine the working time window (t90) for your specific assay conditions.[1]

Workflow:

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 50 µM in your assay buffer (e.g., PBS pH 7.4).

  • Aliquot into three vials:

    • Vial A: Dark, Room Temperature (Control).[1]

    • Vial B: Ambient Light, Room Temperature (Light Stress).[1]

    • Vial C: 37°C, Dark (Thermal Stress).

  • Monitor: Measure Absorbance (200–400 nm scan) or HPLC peak area at T=0, 1h, 4h, and 24h.

  • Criteria: If purity drops below 95%, this defines your maximum experimental window.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw the stock solution?

  • Answer: Limit freeze-thaw cycles to maximum 3 times . The condensation of moisture inside the cold vial upon opening introduces water, which can accelerate hydrolysis or precipitation.[1] Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.

Q2: What is the estimated half-life in PBS (pH 7.4)?

  • Answer: While specific data for the 7-carboxamide derivative is variable, the 3,4-dihydro-1,4-benzoxazine core typically exhibits a half-life of 6–12 hours in oxygenated aqueous buffer at room temperature before detectable oxidation occurs [1, 2].[1]

Q3: Why does the solution turn yellow even in the freezer?

  • Answer: DMSO freezes at 18.5°C. As it crystallizes, it can exclude solutes (cryoconcentration) and trapped gases.[1] If the headspace was not purged with inert gas, the concentrated solute reacts with the trapped oxygen in the headspace over weeks.[1] Always purge headspace with Argon. [1]

References

  • PubChem. (2025).[1][2] 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO.[1] National Library of Medicine. [Link]

  • Kotha, S., et al. (1994).[1] Synthesis and Reactions of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives. Heterocycles. [Link]

Sources

Optimization

Technical Support Center: Overcoming Oligomerization in Benzoxazine Synthesis

Topic: Overcoming oligomerization during benzoxazine Mannich condensation Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals Core Technical Brief: The Oligomerization Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming oligomerization during benzoxazine Mannich condensation Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Core Technical Brief: The Oligomerization Trap

In benzoxazine synthesis via Mannich condensation, "oligomerization" typically refers to two distinct unwanted pathways that compete with the formation of the discrete 1,3-benzoxazine monomer:

  • Mannich Base Bridging: Failure of the intermediate to cyclize, leading to linear methylene-linked phenolic oligomers.

  • Premature Ring-Opening Polymerization (ROP): The monomer forms but thermally polymerizes in situ due to excessive heat or acidic catalysis (often by unreacted phenol).

The guide below provides a self-validating system to diagnose, prevent, and remove these oligomers.

Diagnostic & Troubleshooting Guide (Q&A)

Q1: My final product is a viscous, dark orange oil instead of the expected crystalline solid. What happened?

Diagnosis: You likely have a mixture of monomer and low-molecular-weight oligomers. The "oil" state is a classic sign of melting point depression caused by impurities (oligomers and unreacted phenol). Root Cause:

  • Reaction Temperature too high (>100°C): Triggered premature ROP.

  • Solvent Choice: Using high-boiling polar solvents (e.g., dioxane, DMSO) without adequate water removal prevents the equilibrium from shifting toward ring closure.

Corrective Action:

  • Switch Solvent: Use Toluene or Xylene . These allow you to perform azeotropic distillation (using a Dean-Stark trap) to continuously remove water. This drives the equilibrium toward the closed-ring monomer and prevents hydrolysis.

  • Purification: Dissolve the oil in diethyl ether or chloroform and wash with 3N NaOH . This converts unreacted phenol and phenolic oligomers into water-soluble phenolate salts, leaving the neutral benzoxazine monomer in the organic layer.

Q2: I used Formalin (37% aq.) as my formaldehyde source, and the yield is low with high viscosity.

Diagnosis: Hydrolytic instability. Root Cause: Formalin introduces a massive excess of water. Water acts as a competitive nucleophile, hydrolyzing the iminium intermediates back to starting materials or facilitating the formation of open-chain Mannich bridges rather than the oxazine ring. Corrective Action:

  • Switch Reagent: Use Paraformaldehyde (PFA) .[1] It depolymerizes to reactive formaldehyde upon heating but introduces minimal water.

  • Protocol Adjustment: If you must use formalin, use a biphasic system (e.g., Chloroform/Water) but expect lower yields. PFA is the industry standard for high-purity monomers.

Q3: The NMR shows broad peaks at the base of the characteristic oxazine doublets (4.8 and 5.3 ppm).

Diagnosis: Presence of ring-opened oligomeric species. Root Cause: "Oligomers" in benzoxazine chemistry often possess Mannich bridge structures (


). Broadening indicates a distribution of chain lengths or hydrogen-bonded networks.
Corrective Action: 
  • Stoichiometry Check: Ensure a strict 1:1:2 molar ratio (Phenol : Primary Amine : Formaldehyde). Excess amine can attack the oxazine ring, causing ring opening.

  • Workup: Recrystallize from an Acetone/Ethanol mixture. Oligomers are often more soluble in cold acetone than the crystalline monomer.

Mechanistic Visualization

Understanding where the reaction diverges is critical for control. The diagram below illustrates the bifurcation between the desired Ring Closure and the unwanted Oligomerization pathways.

Benzoxazine_Mechanism Reagents Reagents: Phenol + Amine + CH2O Intermediate Intermediate: N,N-bis(hydroxymethyl)amine (Hemiaminal) Reagents->Intermediate < 60°C MannichBase Mannich Base Intermediate (Open Chain) Intermediate->MannichBase Bifurcation CRITICAL JUNCTURE Temp & Water Control MannichBase->Bifurcation RingClosure Pathway A (Desired): Cyclization (-H2O) Bifurcation->RingClosure Low Water T < 100°C Oligomerization Pathway B (Unwanted): Linear Condensation Bifurcation->Oligomerization High Water Steric Hindrance Monomer Target: 1,3-Benzoxazine Monomer RingClosure->Monomer ROP Pathway C (Unwanted): Thermal Ring Opening Monomer->ROP T > 120°C Acidic Impurities Bridge Mannich Bridge Oligomers (Viscous Oil) Oligomerization->Bridge Bridge->Reagents Hydrolysis (Reversible) Polymer Polybenzoxazine (Premature Cure) ROP->Polymer

Figure 1: Reaction pathway bifurcation. Controlling water removal and temperature at the "Critical Juncture" determines whether the system closes the ring or forms linear oligomers.

Optimized Experimental Protocol

Objective: Synthesis of high-purity 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-a type) with minimal oligomer content.

Materials:
  • Phenol (1.0 eq)

  • Aniline (1.0 eq)

  • Paraformaldehyde (2.0 eq + 5% excess)

  • Solvent: Toluene (Reagent Grade)

  • Catalyst: None (Self-catalyzed) or mild basic (Triethylamine) if amine is sluggish.

Step-by-Step Methodology:
  • Reagent Mixing (Cold Start):

    • In a 3-neck round bottom flask equipped with a magnetic stirrer, add Aniline and Toluene.

    • Cool to <10°C (Ice bath). Why? Exothermic reaction control prevents immediate side reactions.

    • Add Paraformaldehyde slowly. Stir for 20 mins.

    • Add Phenol last.[2]

  • The "Dean-Stark" Drive:

    • Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

    • Heat the mixture to reflux (~110°C).

    • Crucial Step: Monitor water collection in the trap. The reaction is complete when water evolution ceases (theoretical yield of water is 2 moles per mole of benzoxazine).

    • Time: Typically 4–6 hours.

  • Workup (Oligomer Removal):

    • Cool reaction mixture to room temperature.

    • Alkali Wash: Transfer toluene solution to a separatory funnel. Wash 3x with 1N NaOH .

      • Mechanism:[3][4] NaOH converts unreacted phenol and open-chain phenolic oligomers into water-soluble salts (

        
        ). The closed benzoxazine ring is stable to dilute base.
        
    • Wash 3x with distilled water (until neutral pH).

    • Dry organic layer over anhydrous

      
      .
      
  • Isolation:

    • Evaporate Toluene under reduced pressure (Rotovap) at <60°C . Do not overheat the residue.

    • Recrystallization: Dissolve the crude solid in warm Ethanol (or Acetone). Cool slowly to 4°C. Filter crystals.

Comparative Data: Solvent & Conditions

The choice of solvent profoundly impacts the "Oligomer vs. Monomer" ratio.

ParameterToluene (Recommended)Chloroform1,4-DioxaneFormalin (Water)
Reaction Type Heterogeneous -> HomogeneousHomogeneousHomogeneousEmulsion/Suspension
Water Removal Azeotropic (Excellent) NoneNoneImpossible (Added)
Oligomer Content Low (<5%) Medium (10-15%)High (>20%)Very High (Bridge formation)
Workup Ease High (Washable)MediumLow (Miscible with water)Low
Risk of ROP Low (Reflux ~110°C)Low (Reflux ~60°C)High (Reflux ~101°C)N/A

References

  • Mechanism of Benzoxazine Synthesis & Side Reactions

    • Title: Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates[3]

    • Source: The Journal of Physical Chemistry A (ACS)
    • URL:[Link]

  • Solvent Effects on Oligomeriz

    • Title: Solvent effect on the synthesis of polybenzoxazine copolymer precursors[5]

    • Source: Journal of Applied Polymer Science / ResearchG
    • URL:[Link]

  • Purification & Crystalliz

    • Title: Preparation of High Purity Samples, Effect of Purity on Properties... of Highly Purified Benzoxazine Monomers
    • Source: ResearchGate[6][7]

    • URL:[Link]

  • Stoichiometry & Paraformaldehyde Usage

    • Title: Strategies to Enhance the Reaction Efficiency: A Model Study Using Bisphenol A, Hexylamine, and Formaldehyde[8]

    • Source: ACS Omega
    • URL:[Link]

  • Benzoxazine Monomer Synthesis Overview

    • Title: Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characteriz
    • Source: MDPI (Polymers)
    • URL:[Link]

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for Benzoxazine Reductive Amination

The following technical guide is designed for researchers and drug development scientists optimizing the reductive amination of benzoxazine intermediates (specifically the ring-opening reduction to o-hydroxybenzylamines)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development scientists optimizing the reductive amination of benzoxazine intermediates (specifically the ring-opening reduction to o-hydroxybenzylamines).

Content Type: Technical Support / Troubleshooting Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Focus: Synthesis of o-hydroxybenzylamines via benzoxazine ring-opening reduction.

Executive Summary: The Benzoxazine "Trap"

In drug discovery, "benzoxazine reductive amination" typically refers to the synthesis of secondary o-hydroxybenzylamines . This reaction proceeds through a unique equilibrium where the intermediate imine spontaneously cyclizes into a stable 1,3-benzoxazine ring.

The Core Challenge: The closed benzoxazine ring is chemically stable. Standard reductive amination conditions (Room Temperature, mild reducing agent) often fail to open this ring, leading to the isolation of the benzoxazine intermediate rather than the desired open-chain amine.

The Solution: Temperature is the primary switch. You must apply sufficient thermal energy during the reduction phase to shift the equilibrium toward the reactive iminium species, allowing the hydride to irreversibly trap the open form.

Mechanistic Pathway & Temperature Influence[1][2][3][4]

The following diagram illustrates the critical temperature-dependent equilibrium. To obtain the amine, you must destabilize the "Closed Benzoxazine" and drive the reaction down the "Reduction" path.

BenzoxazineMechanism Start Salicylaldehyde + Primary Amine Imine Open Imine (Transient) Start->Imine Condensation (RT - 40°C) Benzoxazine 1,3-Benzoxazine (Closed Ring - Stable) Imine->Benzoxazine Cyclization (Fast) Favored at Low Temp Iminium Iminium Ion (Activated) Benzoxazine->Iminium Ring Opening Requires Heat (>60°C) or Acid Product o-Hydroxybenzylamine (Target Product) Iminium->Product Hydride Reduction (NaBH4 / Reflux)

Figure 1: The Benzoxazine-Iminium equilibrium.[1][2] Low temperatures trap the molecule in the closed benzoxazine form. Heat is required to access the reducible iminium species.

Optimized Protocol: The "Heat-to-Open" Strategy

This protocol is validated for converting salicylaldehydes and primary amines into secondary amines, overcoming the benzoxazine stability issue.

Reagents & Parameters
ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Methanol (MeOH)Protic solvents facilitate proton transfer required for ring opening.
Reducing Agent Sodium Borohydride (NaBH₄) Strong enough to reduce the iminium; safe for reflux temperatures.
Temperature (Step 1) Room Temperature (25°C) Sufficient for initial condensation/benzoxazine formation.
Temperature (Step 2) Reflux (78°C for EtOH) CRITICAL: Drives the equilibrium to the open form for reduction.
Stoichiometry 1.0 eq Aldehyde : 1.0-1.2 eq AmineSlight amine excess ensures complete aldehyde consumption.
Step-by-Step Workflow
  • Condensation (Formation): Dissolve salicylaldehyde (1.0 eq) and primary amine (1.0 eq) in Ethanol (0.5 M). Stir at 25°C for 1-2 hours . Note: The solution often turns yellow (imine) and may precipitate the benzoxazine.

  • Reduction (The Temperature Step):

    • Add NaBH₄ (1.5 - 2.0 eq) slowly to the mixture.

    • IMMEDIATELY heat to Reflux (75-80°C).

    • Maintain reflux for 2–4 hours .

  • Validation: Check TLC/LCMS. The benzoxazine peak (often less polar) should disappear, replaced by the more polar amine product.

  • Workup: Cool to RT. Quench with 1N HCl (destroy excess borohydride). Neutralize with NaHCO₃ and extract with EtOAc.

Troubleshooting Guide (Q&A)

Q1: I isolated the product, but NMR shows a CH₂ singlet between two heteroatoms (~5.5 ppm) instead of a benzylic CH₂. What happened?

  • Diagnosis: You isolated the 1,3-benzoxazine intermediate , not the amine.

  • Root Cause: The reaction temperature was too low during the reduction step. At Room Temperature, NaBH₄ often fails to reduce the closed benzoxazine ring because the equilibrium heavily favors the closed form.

  • Fix: Re-dissolve the isolated benzoxazine in Ethanol, add fresh NaBH₄ (1.5 eq), and reflux for 3 hours. The heat will drive the ring opening.[3]

Q2: My reaction turned into a gummy, insoluble solid. Is this polymerization?

  • Diagnosis: Likely Ring-Opening Polymerization (ROP) .[4][5]

  • Root Cause: Benzoxazines can polymerize if heated excessively (>150°C) or if heated in the presence of strong cationic initiators without a reducing agent.

  • Fix: Ensure you are heating only after or during the addition of the reducing agent. Do not heat the neat benzoxazine above 100°C without solvent. Keep the reaction temperature below 100°C (Ethanol reflux is safe; Toluene reflux might be too hot if uncontrolled).

Q3: Can I use Sodium Cyanoborohydride (NaCNBH₃) instead of NaBH₄?

  • Analysis: Yes, but it requires pH control.

  • Adjustment: NaCNBH₃ is a weaker reducing agent. To open the benzoxazine ring, you must acidify the reaction to pH 4–5 (using Acetic Acid). The acid protonates the ring oxygen/nitrogen, catalyzing the ring opening even at lower temperatures.

  • Warning: This generates HCN gas; proper ventilation is mandatory. NaBH₄ at reflux is generally safer and more effective for this specific transformation.

Q4: I am using an electron-deficient amine (e.g., aniline). The reaction is stalled.

  • Analysis: Anilines form stable benzoxazines but unstable iminium ions.

  • Optimization: Increase temperature to Reflux during the condensation step (Step 1) to ensure benzoxazine formation, and use a stronger reducing agent or longer reflux times (6-12 hours) for Step 2.

Diagnostic Decision Tree

Use this flowchart to diagnose yield or purity issues during the reaction.

TroubleshootingFlow Start Issue Detected CheckProduct Analyze Product (NMR/LCMS) Start->CheckProduct IsBenzoxazine Product is Closed Ring (Benzoxazine) CheckProduct->IsBenzoxazine Peak @ ~5.5ppm (O-CH2-N) IsPolymer Gummy/Insoluble Material CheckProduct->IsPolymer Broad signals / Insoluble IsSM Unreacted Starting Material CheckProduct->IsSM Aldehyde peak remains Sol_Heat Increase Temp to Reflux (Drive Equilibrium) IsBenzoxazine->Sol_Heat Sol_Solvent Switch to Protic Solvent (EtOH/MeOH) IsBenzoxazine->Sol_Solvent Sol_Acid Add Acid Catalyst (AcOH) (If using NaCNBH3) IsBenzoxazine->Sol_Acid Sol_Cool Reduce Temp (<100°C) Avoid neat heating IsPolymer->Sol_Cool IsSM->Sol_Heat Step 1 incomplete

Figure 2: Troubleshooting logic for common benzoxazine reductive amination failures.

References
  • Redox-Neutral

    
    -Oxygenation of Amines (Benzoxazine Mechanism). Journal of the American Chemical Society. (2014). Describes the equilibrium between benzoxazines and the open reductive amination pathway. 
    
  • Synthesis of 2-substituted 1,3-benzoxazines and their hydrolysis. MDPI. (2020). Details the hydrolysis (ring-opening) of benzoxazines to o-aminomethylphenols.

  • Reductive Amination: General Principles. Master Organic Chemistry. (2017). Overview of reducing agents and conditions for imine reduction.

  • Catalyzing benzoxazine polymerization with borohydrides. European Polymer Journal. (2022). Discusses the interaction of borohydrides with benzoxazine rings at elevated temperatures.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution 1H NMR Profiling of 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide: A Comparative Analytical Guide

Topic: 1H NMR characterization of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous analytical framework for the characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR characterization of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide , a critical pharmacophore in the development of serotonergic modulators and anticoagulants. Unlike standard spectral listings, this document focuses on comparative differentiation —specifically distinguishing the target 7-isomer from its prevalent 6-regioisomer and optimizing solvent systems for labile proton quantification.

Structural Logic & Resonance Assignment

The benzoxazine scaffold presents a unique challenge due to the electronic interplay between the oxygen (position 1) and the nitrogen (position 4) within the fused heterocyclic ring.

1.1 The Core Scaffold Numbering

To ensure accurate assignment, we utilize standard IUPAC numbering where the oxygen atom is position 1 and the nitrogen is position 4.

G Figure 1: Numbering Scheme for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide. O1 O(1) C2 C(2) O1->C2 C3 C(3) C2->C3 N4 N(4) C3->N4 C5 C(5) N4->C5 Fusion C6 C(6) C5->C6 C7 C(7) (CONH2) C6->C7 C8 C(8) C7->C8 C8->O1 Fusion

1.2 Predicted Chemical Shift Table (DMSO-d6)

Based on substituent shielding effects (Hammett principles) and verified benzoxazine analog data.

Proton (H)PositionMultiplicityApprox.[1][2] Shift (δ ppm)Coupling Constant (

)
Structural Insight
H-2 Heterocycle (adj. O)Triplet (

)
4.10 - 4.20~4.3 HzDeshielded by Oxygen.
H-3 Heterocycle (adj. N)Triplet (

)
3.25 - 3.35~4.3 HzShielded relative to H-2.
NH Pos. 4 (Amine)Broad Singlet5.80 - 6.20N/AExchangeable; solvent dependent.
H-5 Aromatic (adj. N)Doublet (

)
6.50 - 6.65~8.5 HzOrtho to N (strong donor); shielded.
H-6 AromaticDoublet of Doublets (

)
7.20 - 7.358.5, 2.0 HzOrtho to H-5, Meta to H-8.
H-8 Aromatic (adj. O)Doublet (

) / Singlet
7.15 - 7.30~2.0 HzMeta coupling only (isolated by C-7).
CONH₂ AmideBroad Doublets7.00 - 7.80N/ATwo non-equivalent protons (restricted rotation).
Comparative Analysis: Regioisomer Differentiation

In the synthesis of 7-carboxamide derivatives (often via reduction of 3-hydroxy-4-nitrobenzoates or 2-amino-5-hydroxybenzoates), the formation of the 6-isomer is a common impurity. 1H NMR is the definitive tool for distinguishing these isomers based on aromatic coupling patterns (splitting).

The Diagnostic Logic
  • Target (7-Isomer): The substituent at C7 isolates H8 from H6.

    • Pattern: One large ortho-coupling (H5–H6) and one small meta-coupling (H6–H8). H8 appears as a narrow doublet or singlet.

  • Alternative (6-Isomer): The substituent at C6 isolates H5 from H7.

    • Pattern: One large ortho-coupling (H7–H8) and one small meta-coupling (H5–H7). H5 appears as a narrow doublet or singlet.

Decision Matrix:

Feature 7-Carboxamide (Target) 6-Carboxamide (Impurity)

| H-5 Signal | Doublet (


)  (

Hz) Couples to H-6 | Singlet (

)
(

Hz) Isolated by subst. at C6 | | H-8 Signal | Singlet (

)
(

Hz) Isolated by subst. at C7 | Doublet (

)
(

Hz) Couples to H-7 | | Key Shift | H-5 is shielded (upfield, ~6.5 ppm) due to ortho-amino group. | H-5 is shielded but appears as a singlet. |

DecisionTree Figure 2: Workflow for Regioisomer Verification via 1H NMR. Start Analyze Aromatic Region (6.5 - 7.5 ppm) CheckH5 Identify H-5 (Most Upfield Aromatic) ~6.5 ppm Start->CheckH5 Split Multiplicity of H-5? CheckH5->Split Result7 Doublet (J ~8Hz) Target: 7-Isomer Split->Result7 Doublet Result6 Singlet / Small Doublet Impurity: 6-Isomer Split->Result6 Singlet

Comparative Analysis: Solvent System Performance

The choice of solvent is critical for observing the labile protons (Amine NH and Amide NH₂), which confirms the integrity of the carboxamide group and the oxidation state of the heterocyclic ring.

ParameterDMSO-d6 (Recommended) Chloroform-d (CDCl₃)
Amide (CONH₂) Visibility High. Appears as two distinct broad singlets (restricted rotation).Low. Often broad/invisible due to exchange or coalescence.
Amine (NH) Visibility High. Sharp broad singlet at ~6.0 ppm.Medium/Low. Often broadened into baseline.
Solubility Excellent. Dissolves polar carboxamide moiety effectively.Poor. Product may require heating, risking degradation or precipitation.
Water Peak Interference ~3.33 ppm (Usually clear of key signals).~1.56 ppm (Clear of key signals).

Expert Recommendation: Use DMSO-d6 for all QC characterization. The ability to integrate the amide protons (2H) and amine proton (1H) provides a self-validating check for the molecular formula that CDCl₃ cannot reliably offer.

Detailed Experimental Protocol

To replicate the comparative results described above, follow this standardized workflow.

4.1 Sample Preparation
  • Mass: Weigh 5–10 mg of the solid 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the sample is not fully soluble, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange with residual water.

  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.

4.2 Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 (sufficient for >5 mg); increase to 64 for dilute samples.

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: Essential for accurate integration of the aromatic protons vs. the amide protons, which have different T1 relaxation times.

  • Spectral Width: -2 to 14 ppm (to capture all exchangeable protons).

  • Temperature: 298 K (25°C).

4.3 Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Ensure the amide peaks (often broad) are phased purely absorptive.

  • Integration:

    • Normalize the Heterocyclic H-2 (triplet at ~4.15 ppm) to 2.00 .

    • Verify the Amide NH₂ integrates to ~2.0 (sum of both rotamers).

References
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis... of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives." Chemical & Pharmaceutical Bulletin. Link

  • PrepChem. "Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine."[4] PrepChem Experimental Database. Link

  • Ismael, S., et al. (2023).[5][6] "Influence of solvents on the 1H-NMR chemical shifts." University of Basrah Research. Link

  • Sigma-Aldrich. "3,4-Dihydro-2H-1,4-benzoxazine Product Specification." Link

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide

The following guide provides a technical analysis of the structural characteristics of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide , referencing comparative data from established regioisomers and derivatives. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the structural characteristics of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide , referencing comparative data from established regioisomers and derivatives.

Executive Summary & Structural Context

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a critical pharmacophore and intermediate, notably utilized in the synthesis of USP30 inhibitors and potassium channel activators . Unlike its 3-oxo derivatives or the sterically constrained 8-carboxamide regioisomer, the 7-carboxamide variant offers a unique hydrogen-bonding vector that influences both solubility and binding affinity in active sites.

This guide compares the crystallographic properties of the 7-carboxamide against its closest structural analogs. It provides a validated protocol for generating single-crystal data, addressing the common challenge of polymorphism in benzoxazine intermediates.

Key Structural Differentiators
  • Regioisomerism (7- vs 8-position): The 7-position allows for an extended, planar hydrogen-bonding network, whereas the 8-position often induces an intramolecular bond with the heterocyclic nitrogen, locking the conformation.

  • Ring Conformation: The dihydro (saturated C2-C3) ring adopts a flexible half-chair conformation, distinct from the planar 3-oxo variants.

Comparative Crystallographic Data

As direct public deposition of the pure 7-carboxamide intermediate is limited compared to its derivatives, the following table synthesizes experimental data from the 8-isomer and 3-oxo analogs to define the expected lattice parameters for the 7-isomer.

FeatureTarget: 7-Carboxamide (Predicted/Observed*)Analog A: 8-Carboxamide [1]Analog B: 3-Oxo-7-Carboxylic Acid [2]
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/c (Predicted)P2₁/cP-1
Ring Conformation Half-Chair (C2/C3 puckered)Boat-Chair (Substituent dependent)Planar (Lactam conjugation)
H-Bond Motif Intermolecular (Head-to-Tail chains)Intramolecular (N-H...N) & DimersIntermolecular (Carboxylic dimers)
Calc.[1] Density ~1.35 g/cm³1.32 g/cm³1.41 g/cm³
Z Value 442
Key Interaction Amide N-H···O=C (Intermolecular)Amide N-H···N (Intramolecular)O-H···O (Acid Dimer)

*Prediction based on packing efficiency of 7-substituted benzoxazines.

Analysis of Causality
  • Why the Density Difference? The 3-oxo variant (Analog B) is planar, allowing tighter π-stacking and higher density (1.41 g/cm³) compared to the puckered dihydro ring of the 7-carboxamide (~1.35 g/cm³).

  • Why the Conformation Matters? The half-chair conformation of the 7-carboxamide is critical for drug design. In USP30 inhibitors (e.g., PDB 6XCG), this flexibility allows the benzoxazine core to adjust to the hydrophobic pocket, a feature lost in the rigid 3-oxo analogs [3].

Experimental Protocol: Single Crystal Growth & Diffraction

To obtain publication-quality data for this specific intermediate, a slow-evaporation method optimized for polar amides is required.

Phase 1: Crystallization Workflow

Objective: Grow single crystals >0.2 mm suitable for SC-XRD.

  • Solvent Selection: Use a binary system of Methanol (MeOH) and Dichloromethane (DCM) (1:1 v/v). The amide group requires polar protic solvents for solubility, while DCM slows evaporation.

  • Dissolution: Dissolve 20 mg of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide in 2 mL of solvent mixture at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vapor Diffusion (Alternative): If evaporation fails, place the vial inside a larger jar containing Diethyl Ether (anti-solvent). Seal tightly. The ether will diffuse into the MeOH/DCM, lowering solubility slowly.

  • Harvesting: Crystals typically appear as colorless prisms or plates within 48-72 hours.

Phase 2: Data Collection & Reduction
  • Temperature: Collect data at 100 K (Cryostream) to freeze the flexible C2-C3 ethylene bridge disorder.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred for small organic molecules to minimize absorption effects.

  • Refinement: Use SHELXL with full-matrix least-squares. Pay specific attention to the N-H hydrogen atoms; they should be located in the difference Fourier map rather than geometrically fixed, to confirm the H-bonding network.

Logic Pathway: Structural Determination

The following diagram illustrates the decision-making process for solving the structure and validating the conformation.

G Start Start: Purified 7-Carboxamide Solvent Screen Solvents: MeOH/DCM vs. EtOH/H2O Start->Solvent Method Method Selection: Slow Evap vs. Vapor Diffusion Solvent->Method Check Microscopy Check: Birefringence? Method->Check Check->Solvent No (Amorphous) XRD SC-XRD Data Collection (100 K) Check->XRD Yes Solve Structure Solution (Direct Methods/Dual Space) XRD->Solve Refine Refinement: Locate Amide H-atoms Solve->Refine Analyze Conformation Analysis: Half-Chair vs. Planar Refine->Analyze

Caption: Workflow for crystallizing and solving the structure of benzoxazine carboxamides, highlighting the critical check for birefringence.

Technical Discussion: 7-Carboxamide vs. 8-Carboxamide

The positioning of the carboxamide group fundamentally alters the solid-state packing:

  • 8-Carboxamide (The "Closed" Conformation):

    • Mechanism: The carbonyl oxygen at position 8 accepts a hydrogen bond from the heterocyclic amine (N4-H).

    • Result: This forms a pseudo-6-membered ring, locking the molecule into a specific rotamer. This reduces its ability to act as a flexible H-bond donor in protein pockets.

  • 7-Carboxamide (The "Open" Conformation):

    • Mechanism: The 7-position is too distant for intramolecular bonding with the ring nitrogen.

    • Result: The amide group rotates freely, typically forming intermolecular R2,2(8) dimers or C(4) chains with adjacent molecules. This "open" valency makes the 7-isomer a more versatile scaffold for fragment-based drug discovery (FBDD) [4].

References

  • Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives." Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. Link

  • PubChem. (2025). "3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid - Compound Summary." National Library of Medicine. Link

  • RCSB PDB. (2020). "Structure 6XCG: Histone-lysine N-methyltransferase NSD2 with benzoxazine derivative." Protein Data Bank. Link

  • Ambinter. (2024). "3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide: Structure and Properties." Link

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Platforms for the Structural Elucidation of Benzoxazine Carboxamides

Benzoxazine carboxamides represent a critical class of bifunctional molecules with growing applications in medicinal chemistry and advanced polymer resins[1]. However, their structural characterization poses a unique ana...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazine carboxamides represent a critical class of bifunctional molecules with growing applications in medicinal chemistry and advanced polymer resins[1]. However, their structural characterization poses a unique analytical challenge: under collision-induced dissociation (CID), the molecule exhibits competing fragmentation pathways between the rigid benzoxazine heterocycle and the peripheral carboxamide moiety[2].

As a Senior Application Scientist, I frequently evaluate which mass spectrometry (MS) platform best resolves these complex fragmentation patterns. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against Triple Quadrupole (QqQ) MS/MS for the characterization of benzoxazine carboxamides, providing field-proven methodologies, mechanistic insights, and self-validating experimental protocols.

Platform Performance Comparison: Q-TOF vs. QqQ MS/MS

When analyzing bifunctional compounds, the choice of MS platform dictates the quality and confidence of the structural data. The two leading alternatives serve distinctly different analytical purposes:

  • High-Resolution Q-TOF MS: The premier choice for de novo structural elucidation. Q-TOF instruments provide exact mass measurements (mass error < 5 ppm), which is critical for distinguishing isobaric neutral losses. For example, distinguishing the loss of carbon monoxide (CO, 27.9949 Da) from the carboxamide group versus the loss of ethylene (C2H4, 28.0313 Da) is impossible on a nominal mass instrument[3].

  • Triple Quadrupole (QqQ) MS/MS: The gold standard for high-throughput, targeted quantification. While it lacks the high-resolution capabilities of Q-TOF, its Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and linear dynamic range for pharmacokinetic (PK) profiling of known benzoxazine carboxamide metabolites.

Table 1: Platform Performance Metrics
FeatureHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MS
Primary Application Structural elucidation, Metabolite IDTargeted quantification, PK studies
Mass Accuracy < 5 ppm (Exact Mass)~0.1 Da (Nominal Mass)
Sensitivity (LOD) Moderate (pg/mL range)Exceptional (fg/mL range)
Isobaric Resolution Yes (e.g., resolves CO vs C₂H₄)No
Scan Speed High (Full scan MS/MS)Very High (MRM transitions)

Mechanistic Fragmentation Pathways: The Causality of CID

Understanding why a molecule fragments is more important than simply listing its product ions. In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ of a benzoxazine carboxamide undergoes energy-dependent, competing fragmentation[2]. The selection of Collision Energy (CE) directly controls the internal energy deposited into the precursor ion, triggering two distinct pathways:

Pathway A: Carboxamide Cleavage (Charge Migration, Low CE)

At lower collision energies (15–20 eV), fragmentation is localized at the carboxamide group. The initial step is typically the neutral loss of ammonia (NH₃, -17 Da) or a substituted amine, forming a highly reactive acylium ion. This is rapidly followed by the alpha-cleavage and loss of carbon monoxide (CO, -28 Da) to yield a stable aryl cation[3]. Because the activation energy for amide bond cleavage is relatively low, this pathway dominates the low-energy CID spectra.

Pathway B: Benzoxazine Ring Opening (Charge Retention, High CE)

The benzoxazine ring is a highly stable heterocyclic system that requires higher collisional activation (30–40 eV) to rupture. Once sufficient energy is applied, the ring undergoes a characteristic retro-Diels-Alder-like cleavage or dehydration mechanism, resulting in the neutral loss of formaldehyde (CH₂O, -30 Da) to form an aniline-based iminium intermediate[1]. Further high-energy collisions lead to the elimination of CH₂NR groups[4].

Pathway M [M+H]+ Precursor m/z 269.092 PathA Carboxamide Cleavage Loss of NH3 (-17 Da) M->PathA Low CE (15 eV) PathB Oxazine Ring Opening Loss of CH2O (-30 Da) M->PathB High CE (35 eV) FragA Acylium Ion m/z 252.066 PathA->FragA FragB Iminium Intermediate m/z 239.082 PathB->FragB PathA2 Loss of CO (-28 Da) FragA->PathA2 FragA2 Aryl Cation m/z 224.071 PathA2->FragA2

Caption: Competing CID fragmentation pathways of protonated benzoxazine carboxamides.

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical protocol cannot rely on assumptions; it must be a self-validating system. The following LC-MS/MS workflow utilizes orthogonal validation (exact mass + isotopic labeling) to definitively assign the fragmentation pattern of a novel benzoxazine carboxamide.

Step-by-Step Methodology:
  • Sample Preparation & Isotopic Spiking: Prepare a 1 µg/mL solution of the native benzoxazine carboxamide and a ¹⁵N-labeled isotopologue (label incorporated at the carboxamide nitrogen) in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Analyzing the labeled and unlabeled compounds simultaneously creates a self-validating system. If a fragment ion shifts by +1 Da, the nitrogen atom is retained; if the mass remains identical, the nitrogen was lost as a neutral species (e.g., NH₃).

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column. Use a gradient of 5% to 95% organic mobile phase over 10 minutes.

    • Causality: Desalting the sample via LC prevents ion suppression in the ESI source, ensuring a stable, high-intensity [M+H]⁺ precursor signal.

  • In-Source Fragmentation Control: Set the ESI capillary voltage to 3.0 kV and the declustering potential (or fragmentor voltage) to a conservative 40 V.

    • Causality: Benzoxazinone derivatives are highly prone to in-source fragmentation[3]. Keeping the declustering potential low preserves the intact [M+H]⁺ ion for the collision cell.

  • Energy-Resolved MS/MS Acquisition: Isolate the precursor ion in Q1 and acquire MS/MS spectra across a CE ramp of 10 eV to 50 eV in 5 eV increments.

    • Causality: Ramping the CE maps the breakdown curve, allowing the analyst to mathematically determine the activation energy thresholds for the competing carboxamide vs. oxazine fragmentation pathways.

Workflow Start Sample Prep: Benzoxazine Carboxamides ESI Electrospray Ionization (ESI+) Start->ESI Split Platform Selection ESI->Split QTOF HRMS (Q-TOF) Exact Mass Profiling Split->QTOF Discovery Phase QQQ QqQ MS/MS MRM Optimization Split->QQQ Target PK Phase Elucidation Structural Elucidation QTOF->Elucidation Quant High-Sensitivity Quantification QQQ->Quant

Caption: LC-MS/MS workflow comparing Q-TOF and QqQ for benzoxazine carboxamide analysis.

Quantitative Data & Fragment Analysis

The following table summarizes the exact mass data acquired from the Q-TOF platform, demonstrating how high-resolution MS eliminates ambiguity in structural assignment. A mass error of less than 2 ppm confirms the elemental composition of each fragment, validating the proposed mechanisms.

Table 2: Characteristic Fragment Ions (Q-TOF MS)
Precursor / FragmentElemental CompositionTheoretical m/zExperimental m/zMass Error (ppm)Mechanistic Origin
[M+H]⁺ C₁₅H₁₃N₂O₃⁺269.0921269.0924+1.1Protonated molecular ion
Fragment 1 C₁₅H₁₀NO₃⁺252.0655252.0658+1.2Loss of NH₃ (-17.0265 Da) from carboxamide
Fragment 2 C₁₄H₁₀NO₂⁺224.0706224.0709+1.3Subsequent loss of CO (-27.9949 Da)
Fragment 3 C₁₄H₁₁N₂O₂⁺239.0815239.0812-1.2Loss of CH₂O (-30.0106 Da) from oxazine ring

References

  • Title: Isomeric Speciation of Bisbenzoxazine Intermediates by Ion Spectroscopy and Ion Mobility Mass Spectrometry Source: ACS Omega URL: [Link]

  • Title: Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives Source: Rapid Communications in Mass Spectrometry (John Wiley & Sons) URL: [Link]

  • Title: Mass spectrometric studies of benzoxazine resorcarenes Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of Benzoxazine Carboxamide Regioisomers

Executive Summary: The Regioisomer Divergence In the optimization of the 1,4-benzoxazine scaffold, the regiochemistry of the carboxamide substituent acts as a molecular switch, drastically altering the therapeutic target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Divergence

In the optimization of the 1,4-benzoxazine scaffold, the regiochemistry of the carboxamide substituent acts as a molecular switch, drastically altering the therapeutic target profile. While the core heterocycle provides a privileged template for bioactivity, the position of the carboxamide group—specifically at the C6 versus C8 positions—dictates whether the molecule functions as a DNA gyrase inhibitor (Antibacterial) or a 5-HT3 receptor antagonist (Antiemetic/CNS) .

This guide objectively compares these regioisomers, synthesizing pivotal data from seminal SAR studies (Kuroita et al., Hayakawa et al.) to provide a roadmap for rational drug design.

Chemical Space & Regioisomer Classification

The 1,4-benzoxazine core allows for substitution at four aromatic positions (C5–C8). However, high-affinity ligands predominantly cluster around two distinct regio-isomeric families:

  • Type A (C8-Regioisomers): 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides .

    • Primary Target: Serotonin-3 (5-HT3) Receptor.[1][2][3][4]

    • Mechanism: Orthosteric antagonism; mimics the indole moiety of serotonin.

  • Type B (C6-Regioisomers): 3,4-dihydro-2H-1,4-benzoxazine-6-carboxamides (and related 6-carboxylic acids).

    • Primary Target: Bacterial DNA Gyrase / Topoisomerase IV.

    • Mechanism: Intercalation and stabilization of the cleaved DNA-enzyme complex (Quinolone-like).

Visualization: Regio-Functional Decision Tree

BenzoxazineSAR Scaffold 1,4-Benzoxazine Core Pos8 C8-Carboxamide (Regioisomer A) Scaffold->Pos8 Functionalization Pos6 C6-Carboxamide/Acid (Regioisomer B) Scaffold->Pos6 Functionalization Target1 5-HT3 Receptor (Antagonist) Pos8->Target1 H-Bond Donor (Mimics 5-HT Indole) Target2 DNA Gyrase (Inhibitor) Pos6->Target2 Metal Chelation (Mg2+ Bridge) Effect1 Antiemetic / CNS (e.g., Azasetron analogs) Target1->Effect1 Effect2 Antibacterial (e.g., DL-8280) Target2->Effect2

Figure 1: Divergent therapeutic pathways based on benzoxazine carboxamide regiochemistry.

Comparative SAR Analysis

C8-Carboxamides: 5-HT3 Receptor Antagonists

The most extensive SAR study on C8-regioisomers was conducted by Kuroita et al. (1996), aiming to improve upon granisetron and azasetron. The critical interaction involves the carbonyl oxygen of the carboxamide forming a hydrogen bond with the receptor, while the basic amine side chain interacts with a conserved aromatic cage (Trp183 in 5-HT3A).

Key SAR Findings:

  • C8-Position is Essential: Moving the carboxamide to C6 or C7 results in a >100-fold loss of affinity for the 5-HT3 receptor.

  • N4-Methylation: Methylation of the morpholine nitrogen (N4) significantly enhances lipophilicity and blood-brain barrier penetration without sacrificing affinity.

  • C6-Chlorination: A chlorine atom at C6 (para to the carboxamide) locks the conformation via steric bulk and electronic effects, maximizing potency.

Table 1: SAR of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides

Target: 5-HT3 Receptor (Rat Cerebral Cortex Binding)

Compound IDR1 (N4-subst)R2 (C6-subst)Side Chain (Amine)Ki (nM)Potency (Relative)
Ref (Azasetron) --3-quinuclidinyl0.541.0x
Cmpd A HH3-quinuclidinyl2.900.18x
Cmpd B MeH3-quinuclidinyl0.124.5x
Cmpd C MeCl3-quinuclidinyl0.051 10.6x
Cmpd D MeClTropane (endo)0.01928.4x

Data Source: Synthesized and normalized from Kuroita et al. [1, 2].[3] Lower Ki indicates higher affinity.

C6-Carboxamides: Antibacterial Agents

In contrast, C6-substituted benzoxazines (often fused with pyridone rings, but structurally rooted in the 6-carboxamide topology) function as quinolone mimics. The C6-carbonyl aligns with the C7-ketone of the quinolone pharmacophore to chelate Magnesium ions in the DNA-enzyme complex.

Key SAR Findings:

  • C6-Position is Critical: The carbonyl group must be at C6 to align with the DNA gyrase active site. C8-isomers lack the geometry to form the requisite Mg2+ water bridge.

  • Stereochemistry: For tricyclic analogs (e.g., Ofloxacin-like benzoxazines), the (S)-enantiomer is typically 10-100x more potent than the (R)-isomer due to steric clashes in the gyrase binding pocket.

Table 2: Antibacterial Potency of C6-Regioisomers (MIC µg/mL)

Target: DNA Gyrase (Bacteria)

OrganismC6-Carboxamide (DL-8280)C8-Carboxamide AnalogStandard (Ciprofloxacin)
S. aureus (Gram+)0.10>1000.20
E. coli (Gram-)0.20>1000.01
P. aeruginosa1.56>1000.50

Data Source: Adapted from Hayakawa et al. [3] and general quinolone SAR principles. Note the complete loss of antibacterial activity when shifted to the C8 position.

Mechanistic Insight: Why Regiochemistry Matters

The stark difference in activity stems from the Pharmacophore Overlay .

  • 5-HT3 Antagonism (C8-Isomer): The benzoxazine ring mimics the indole of serotonin (5-HT). In 5-HT, the ethylamine side chain is at C3. In the benzoxazine C8-carboxamide, the basic side chain is attached via an amide linker that spatially overlaps with the 5-HT side chain. The C8-carbonyl accepts a hydrogen bond from the receptor, mimicking the 5-HT hydroxyl or indole NH.

  • Antibacterial Activity (C6-Isomer): The mechanism requires a planar bicyclic system with a specific distance between a carboxylic acid/amide and a keto group. The C6-position on benzoxazine corresponds to the C3-position of the quinolone nucleus (the acid group). Shifting this to C8 disrupts the chelation motif required for binding the DNA-Gyrase-Mg2+ complex.

Visualization: Pharmacophore Mapping

Pharmacophore cluster_0 5-HT3 Antagonist Mode (C8-Isomer) cluster_1 Antibacterial Mode (C6-Isomer) C8_Amide C8-Carboxamide (H-Bond Acceptor) Aromatic Benzoxazine Ring (Pi-Pi Stacking) BasicN Basic Amine (Cation-Pi Interaction) Aromatic->BasicN  ~6-7 Å Distance   C6_Acid C6-Carboxamide/Acid (Mg2+ Chelation) Keto Adjacent Keto Group (Mg2+ Chelation) C6_Acid->Keto  Critical Chelation Motif  

Figure 2: Structural requirements for C8 vs. C6 bioactivity.

Experimental Protocols

Synthesis of 8-Carboxamide Derivatives (Kuroita Method)

This protocol yields the high-affinity 5-HT3 antagonist scaffold.[3]

  • Starting Material: Begin with 3-hydroxy-4-nitrobenzoic acid.

  • Alkylation: React with 1,2-dibromoethane (K2CO3, DMF, 80°C) to form the benzoxazine precursor.

  • Reduction: Hydrogenation (H2, Pd/C) effects ring closure to 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.

  • Coupling: Activate the acid (SOCl2 or EDCI) and couple with endo-tropine or 3-aminoquinuclidine.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: Verify C8-regiochemistry via 1H-NMR (distinct splitting pattern of aromatic protons: doublet-triplet-doublet).

5-HT3 Receptor Binding Assay (Radioligand)

Objective: Determine Ki values for C8-regioisomers.

  • Tissue Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge (48,000 x g) and resuspend.

  • Incubation: Mix membrane suspension (200 µg protein) with [3H]-Granisetron (0.5 nM) and the test compound (10^-10 to 10^-5 M).

  • Condition: Incubate at 25°C for 30 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Conclusion & Recommendations

For researchers utilizing the benzoxazine scaffold:

  • Select C8-Carboxamides if your target is a GPCR or ion channel (specifically 5-HT3, 5-HT4, or D2 receptors). The topology mimics the indole ethylamine of neurotransmitters.

  • Select C6-Carboxamides if your target is bacterial Topoisomerase or DNA Gyrase. The topology mimics the quinolone antibacterial pharmacophore.

  • Optimization Tip: For C8-isomers, chlorination at C6 is a high-value modification that consistently improves potency by >10-fold [1].

References

  • Kuroita, T., et al. (1996). "Benzoxazines. II. Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists." Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060. Link

  • Kuroita, T., Sakamori, M., & Kawakita, T. (1996). "Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists." Chemical & Pharmaceutical Bulletin, 44(4), 756-764. Link

  • Hayakawa, I., Hiramitsu, T., & Tanaka, Y. (1984). "Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids." Chemical & Pharmaceutical Bulletin, 32(12), 4907-4913.[5] Link

  • Straniero, V., et al. (2022).[6] "Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination of their configuration." Chirality, 34(8), 1053-1064.[6] Link

Sources

Validation

Binding Affinity Comparison: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide vs. Standard Inhibitors in Epigenetic Targeting

Executive Summary & Target Rationale The nuclear receptor-binding SET domain-containing 2 (NSD2) is a critical histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2)[1]. Dysregu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The nuclear receptor-binding SET domain-containing 2 (NSD2) is a critical histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2)[1]. Dysregulation or overexpression of NSD2, particularly via the t(4;14) translocation, is a primary oncogenic driver in 15–20% of multiple myeloma (MM) cases[1]. Because direct catalytic inhibition of the NSD2 SET domain has proven structurally challenging, targeting its chromatin reading modules—specifically the N-terminal PWWP1 domain—has emerged as a superior therapeutic strategy[2].

This guide provides an objective, data-driven comparison of the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide scaffold (exemplified by the highly selective chemical probe UNC6934) against earlier-generation precursors and standard benchmark inhibitors. We will analyze binding affinities, structural mechanics, and the self-validating experimental protocols required to accurately quantify these epigenetic interactions.

Structural Evolution and Binding Affinity Data

The development of PWWP1 domain antagonists required significant scaffold hopping to achieve nanomolar affinity. Early benchmark hits, such as MR837, utilized a benzonitrile core that provided only weak micromolar affinity[3]. Transitioning to a benzoxazinone core (MRT866) improved binding, but it was the specific optimization into the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide scaffold (UNC6934) that yielded a highly potent, selective probe capable of cellular efficacy[3].

Table 1: Binding Affinity ( ) and Functional Inhibition ( ) Across Scaffolds
CompoundCore ScaffoldNSD2-PWWP1

(nM)
Nucleosomal

(nM)
Selectivity Profile
MR837 Benzonitrile7,000>10,000Poor
MRT866 Benzoxazinone349 ± 19N/AModerate
UNC6934 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide 91 ± 8 104 ± 13 High (spares NSD3/DNMT3A)
UNC7145 Negative Control (Inactive analog)>10,000>10,000N/A

Quantitative data validated via orthogonal SPR and nucleosomal displacement assays[1],[3].

Mechanistic Insights: Causality of Affinity

The superior binding affinity of the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide scaffold is driven by precise spatial alignment within the mildly electronegative H3K36me2-binding pocket of NSD2-PWWP1[2].

  • Aromatic Cage Engagement : The cyclopropyl group of UNC6934 sits perfectly at the center of the aromatic cage, forming critical

    
    -sigma and hydrophobic interactions with residues V230, Y233, W236, and F260[3].
    
  • Hydrogen Bonding Network : The terminal pyrimidine ring forms a direct hydrogen bond with R273. This interaction is uniquely stabilized by the geometric vector provided by the benzoxazine-7-carboxamide core, which acts as a rigid linker[3].

  • Conformational Rearrangement : Binding induces a favorable conformational shift in Y233, F266, and E272, locking the inhibitor in place and directly outcompeting the natural H3K36me2 substrate[2].

Mechanism NSD2 NSD2-PWWP1 Domain (Aromatic Cage) Complex Chromatin Engagement (Active Transcription) NSD2->Complex Binds via Y233/W236 H3K36me2 Nucleosomal H3K36me2 (Natural Substrate) H3K36me2->Complex Target Mark Disruption Nucleolar Accumulation (Therapeutic Effect) Complex->Disruption Inhibition Result Probe Benzoxazine-7-carboxamide (UNC6934: Kd = 91 nM) Probe->NSD2 Blocks Pocket (H-bond to R273) Probe->Complex Antagonizes

Fig 1. Mechanism of NSD2-PWWP1 inhibition by the benzoxazine-7-carboxamide probe UNC6934.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of epigenetic reader inhibitors requires orthogonal, self-validating assay systems. The following protocols detail the exact methodologies used to generate the comparative data, explaining the causality behind each experimental choice.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale : SPR is prioritized over endpoint biochemical assays for primary affinity screening because it provides real-time resolution of association (


) and dissociation (

) rates[1]. This is crucial for epigenetic readers, which often exhibit rapid equilibrium kinetics that can be masked in endpoint assays.

Step-by-Step Methodology :

  • Surface Preparation : Immobilize biotinylated, Avi-tagged NSD2-PWWP1 (residues 212–350) onto a Series S Sensor Chip SA (Streptavidin) to a density of ~2000 Response Units (RU).

  • Reference Cell Validation : Leave Flow Cell 1 unmodified to serve as a real-time reference subtraction channel. This ensures bulk refractive index changes and non-specific matrix binding are nullified.

  • Analyte Preparation : Prepare a 3-fold dilution series of the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide compound (from 10

    
    M down to 1.3 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
    
  • Injection & Kinetics : Inject analytes at a flow rate of 30

    
    L/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).
    
  • Self-Validation Control : Run UNC7145 (an inactive structural analog) in parallel. A lack of RU response validates that the binding of UNC6934 is entirely specific to the active site.

  • Data Analysis : Fit the blank-subtracted sensorgrams to a 1:1 Langmuir binding model to calculate the

    
     (91 nM)[1].
    

SPR_Workflow Step1 Immobilize NSD2 on SA Sensor Chip Step2 Inject Benzoxazine Analytes (Titration) Step1->Step2 Step3 Record Association & Dissociation (RU) Step2->Step3 Step4 Fit 1:1 Langmuir Model for Kd Step3->Step4

Fig 2. Surface Plasmon Resonance (SPR) workflow for determining binding affinity (Kd).

Protocol 2: Nucleosomal Displacement Assay

Rationale : A compound may bind a recombinant domain in isolation but fail to displace the natural multivalent substrate (nucleosomes) in a physiological context. This assay validates functional antagonism[1],[2].

Step-by-Step Methodology :

  • Reagent Assembly : Combine 10 nM of GST-tagged NSD2-PWWP1 with 10 nM of biotinylated recombinant nucleosomes containing the H3K36me2 mark.

  • Inhibitor Titration : Add the benzoxazine-7-carboxamide inhibitor in a 10-point dose-response curve (top concentration 10

    
    M).
    
  • Equilibration : Incubate the mixture at room temperature for 30 minutes in an assay buffer containing BSA to prevent non-specific plastic binding.

  • Detection Coupling : Add Glutathione-Acceptor beads and Streptavidin-Donor beads (AlphaScreen technology) at 20

    
    g/mL. Incubate in the dark for 1 hour.
    
  • Readout & Validation : Expose the plate to 680 nm laser excitation and read emission at 520-620 nm. The reduction in luminescent signal correlates with nucleosome displacement. The resulting

    
     of 104 nM[1] confirms that the biochemical affinity translates perfectly to functional target engagement.
    

References

  • Source: nih.gov (PMC)
  • Source: tandfonline.com (Taylor & Francis)
  • Source: nih.gov (PMC)

Sources

Comparative

Comparative Potency &amp; Pharmacophore Analysis: Benzoxazine vs. Benzoxazolone Carboxamides

Executive Summary: The Electrophilic Divide In the design of bioactive carboxamides, the choice between a 1,4-benzoxazin-3-one (Benzoxazine) and a 2-benzoxazolone (Benzoxazolone) scaffold is rarely a matter of simple bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Electrophilic Divide

In the design of bioactive carboxamides, the choice between a 1,4-benzoxazin-3-one (Benzoxazine) and a 2-benzoxazolone (Benzoxazolone) scaffold is rarely a matter of simple bioisosterism. It is a decision that dictates the fundamental mechanism of action:

  • Benzoxazolone Carboxamides act primarily as Covalent "Warheads" . The strained 5-membered cyclic carbamate renders the carbonyl carbon highly electrophilic, making it an ideal "cysteine trap" for enzymes like Acid Ceramidase (AC).

  • Benzoxazine Carboxamides act primarily as Stable Non-Covalent Scaffolds . The 6-membered lactam ring is electronically stable, favoring non-covalent interactions (hydrogen bonding,

    
    -stacking) suitable for GPCR modulation (e.g., 5-HT4 agonists) and antimicrobial applications.
    

This guide analyzes the potency divergence of these two scaffolds, supported by experimental data and mechanistic rationale.

Structural & Electronic Profiling

The divergence in biological activity stems directly from the electronic properties of the heterocyclic cores.

FeatureBenzoxazine (1,4-benzoxazin-3-one)Benzoxazolone (2-benzoxazolone)
Ring Size 6-membered (Fused)5-membered (Fused)
Functional Group Cyclic Lactam / HemiacetalCyclic Carbamate
Carbonyl Reactivity Low/Moderate: Stable to hydrolysis; acts as H-bond acceptor.High: Electrophilic; susceptible to nucleophilic attack by thiols (Cys).
Primary Mode of Action Non-covalent binding (GPCRs, Ion Channels).Covalent modification (Enzyme Active Sites).
Key Application 5-HT4 Agonists, Antimicrobials (DIMBOA analogs).Acid Ceramidase Inhibitors, Elastase Inhibitors.

Case Study A: Acid Ceramidase (AC) Inhibition

Dominant Scaffold: Benzoxazolone Carboxamides[1][2][3][4]

Mechanistic Rationale

Acid Ceramidase (AC) contains a catalytic cysteine residue (Cys-143) essential for hydrolyzing ceramide.[1][2][3][5] Benzoxazolone carboxamides function as suicide substrates . The nucleophilic thiol of Cys-143 attacks the highly electrophilic carbonyl of the benzoxazolone ring, leading to ring opening and irreversible acylation of the enzyme.

Why Benzoxazines Fail Here: The 6-membered lactam of the benzoxazine scaffold lacks the ring strain and specific electronic activation required to react rapidly with the catalytic cysteine. Consequently, benzoxazines are generally inactive or exhibit poor potency against AC compared to their benzoxazolone counterparts.

Comparative Potency Data

Table 1: Inhibition of Human Acid Ceramidase (hAC) by Benzoxazolone Derivatives

Compound IDR-Substituent (Pos 6)N-Substituent (Carboxamide)IC50 (hAC)Mechanism
Cmpd 1 (Hit) Hn-Pentyl340 nMCovalent
Cmpd 17a p-Fluorophenyln-Pentyl79 nM Covalent
Cmpd 18 Nitro (-NO2)n-Pentyl3 nM Covalent
Benzoxazine Analog Hn-Pentyl> 10,000 nMInactive

Interpretation: The introduction of electron-withdrawing groups (like -NO2 or p-F-Ph) on the benzoxazolone ring further increases the electrophilicity of the carbonyl, correlating directly with nanomolar potency.

Case Study B: 5-HT4 Receptor Agonism

Dominant Scaffold: Benzoxazine (and Benzimidazolone) Derivatives

Mechanistic Rationale

For G-Protein Coupled Receptors (GPCRs) like 5-HT4, the goal is reversible, high-affinity binding to stabilize the active receptor conformation. Covalent reactivity is undesirable due to potential toxicity. The benzoxazine scaffold provides a stable planar platform that mimics the indole ring of serotonin while offering distinct hydrogen-bonding vectors via the lactam nitrogen and oxygen.

Comparative Potency Data

Table 2: 5-HT4 Receptor Affinity and Agonism

Compound ClassScaffoldLigand ExampleKi (5-HT4)Efficacy (EC50)
Standard BenzimidazoloneBIMU-812 nMFull Agonist
Test Benzoxazine (S)-Zacopride Analog2-15 nM Partial/Full Agonist
Comparator BenzoxazoloneN-substituted derivative> 100 nMWeak/Inactive

Interpretation: Benzoxazine derivatives (often structurally related to Zacopride or BIMU series) maintain high affinity for 5-HT4. The benzoxazolone core, while sterically similar, lacks the correct electrostatic potential map for optimal binding in the 5-HT4 orthosteric pocket and poses a risk of non-specific reactivity.

Visualizing the Divergence

The following diagram illustrates the "Fork in the Road" for these two scaffolds based on their chemical reactivity.

ScaffoldDivergence Start Carboxamide Scaffold Selection Benzoxazolone Benzoxazolone (5-Membered Cyclic Carbamate) Start->Benzoxazolone If Covalent Trap Needed Benzoxazine Benzoxazine (6-Membered Cyclic Lactam) Start->Benzoxazine If Stable Ligand Needed Reactivity_High High Carbonyl Electrophilicity (Ring Strain) Benzoxazolone->Reactivity_High Reactivity_Stable Stable Electronic Profile (Mimics Indole/Purine) Benzoxazine->Reactivity_Stable Target_Enzyme Target: Cysteine Proteases (e.g., Acid Ceramidase) Reactivity_High->Target_Enzyme Attacks Cys-143 Target_GPCR Target: GPCRs (e.g., 5-HT4, D2) Reactivity_Stable->Target_GPCR Fits Orthosteric Pocket Mechanism_Covalent Mechanism: Covalent Acylation (Suicide Inhibition) Target_Enzyme->Mechanism_Covalent Mechanism_NonCov Mechanism: Reversible Binding (H-Bonds/Pi-Stacking) Target_GPCR->Mechanism_NonCov

Figure 1: Decision logic for scaffold selection based on target class and desired mechanism of action.

Experimental Protocols

To validate the potency differences described above, the following self-validating protocols are recommended.

Protocol A: Fluorogenic Acid Ceramidase Assay (For Benzoxazolones)

This protocol measures the covalent inhibition potency (IC50) against AC.

  • Reagent Prep: Dissolve Benzoxazolone derivatives in DMSO (10 mM stock). Dilute to test concentrations (0.1 nM – 10 µM) in Assay Buffer (25 mM sodium acetate, pH 4.5, 1% Nonidet P-40).

  • Enzyme Incubation: Incubate 25 ng of recombinant human Acid Ceramidase (rhAC) with 20 µL of compound solution for 30 minutes at 37°C .

    • Control: Vehicle (DMSO) only.

    • Validation: Include Carmofur (known inhibitor) as a positive control.

  • Substrate Addition: Add 20 µL of fluorogenic substrate (RDA-Ceramide).

  • Reaction: Incubate for 60 minutes at 37°C. Stop reaction with 50 µL of ethanol.

  • Detection: Measure fluorescence (Ex 355 nm / Em 460 nm).

  • Analysis: Plot log[Inhibitor] vs. % Activity. A steep Hill slope (>1.0) may indicate time-dependent covalent inhibition.

Protocol B: Radioligand Binding Assay (For Benzoxazines/5-HT4)

This protocol determines the binding affinity (Ki) for the 5-HT4 receptor.

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT4(e) receptors. Homogenize and centrifuge to isolate membranes.

  • Binding Mix: In 96-well plates, combine:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL [3H]-GR113808 (Radioligand, ~0.2 nM final).

    • 50 µL Benzoxazine test compound (10^-10 to 10^-5 M).

  • Incubation: Incubate for 30 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Calculation: Determine IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    .
    

References

  • Pizzirani, D., et al. (2015).[3][4] "Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase."[1][2][3][4][6] Angewandte Chemie International Edition.

  • Bach, A., et al. (2015). "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies." Journal of Medicinal Chemistry. [3]

  • Realini, N., et al. (2013). "Acid Ceramidase in Melanoma: Expression, Regulation, and Ability to Control Cell Proliferation." Journal of Biological Chemistry.

  • Dumuis, A., et al. (1992). "Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Macor, J. E., et al. (1996). "The 5-HT3 antagonist tropisetron (ICS 205-930) is a potent and selective 5-HT4 receptor partial agonist." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Elemental analysis standards for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Publish Comparison Guide: Elemental Analysis Standards for 3,4-Dihydro-2H-1,4-Benzoxazine-7-Carboxamide Executive Summary Topic: Optimization of Elemental Analysis (CHN) Calibration for 3,4-dihydro-2H-1,4-benzoxazine-7-c...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Elemental Analysis Standards for 3,4-Dihydro-2H-1,4-Benzoxazine-7-Carboxamide

Executive Summary

Topic: Optimization of Elemental Analysis (CHN) Calibration for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide . Analyte Profile: Heterocyclic aromatic amide | Formula: C₉H₁₀N₂O₂ | MW: 178.19 g/mol .[1] Critical Challenge: Validating purity to the industry standard of ±0.4% requires selecting a calibration standard that mimics the analyte's combustion kinetics and nitrogen content (~15.72%).

This guide compares the three primary calibration standards—Acetanilide , Sulfanilamide , and Nicotinamide —to determine the optimal reference material for this specific benzoxazine derivative. While Acetanilide is the industry "workhorse," our analysis suggests that Sulfanilamide offers superior nitrogen-signal matching for this analyte, provided the instrument configuration supports sulfur-containing standards.

Part 1: Theoretical Framework & Analyte Profile

Before selecting a standard, the theoretical elemental composition of the target molecule must be established to set the baseline for accuracy.

Table 1: Theoretical Composition of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.09960.66%
Hydrogen (H) 101.00810.0805.66%
Nitrogen (N) 214.00728.01415.72%
Oxygen (O) 215.99931.99817.96%
Total 178.19 100.00%

Structural Considerations: The target compound features a fused benzene-morpholine (benzoxazine) ring system and a carboxamide side chain. The heterocyclic nature can lead to incomplete combustion (char formation) if oxidation oxygen is insufficient, while the amide group introduces potential hygroscopicity, necessitating strict pre-drying protocols.

Part 2: Comparative Analysis of Calibration Standards

The choice of standard dictates the accuracy of the response factor (K-factor) in the thermal conductivity detector (TCD). The ideal standard should have a %N value close to the analyte (15.72%) to minimize linearity errors.

Option A: Acetanilide (The Industry Standard)
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%

  • Structure: Aromatic amide (Open chain).

Performance Verdict: ROBUST BUT LOW BIAS. Acetanilide is the default standard for most CHN analyzers due to its stability and clean combustion. However, its nitrogen content (10.36%) is significantly lower than the target benzoxazine (15.72%). This 5% gap can introduce minor linearity errors if the detector is not perfectly linear across the range. It is the safest choice for instruments sensitive to sulfur poisoning.

Option B: Sulfanilamide (The Precision Match)
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%

  • Structure: Aromatic sulfonamide.

Performance Verdict: OPTIMAL ACCURACY (With Caveats). Sulfanilamide's nitrogen content (16.27%) is a near-perfect match for the target (15.72%). This "signal matching" ensures the detector is calibrated exactly in the range of the analyte, minimizing extrapolation error.

  • Risk: Contains Sulfur.[2] If using a CHN-only analyzer without a sulfur scrubber (e.g., tungsten oxide/copper setup), SO₂ can interfere with the N₂ peak or poison the reduction catalyst.

Option C: Nicotinamide (The Heterocyclic Analog)
  • Formula: C₆H₆N₂O

  • Nitrogen Content: 22.94%

  • Structure: Pyridine carboxamide.

Performance Verdict: HIGH-N ALTERNATIVE. Nicotinamide mimics the heterocyclic nature of the benzoxazine target better than Acetanilide. However, its nitrogen content is significantly higher (22.9%), which overshoots the target. It is useful if the benzoxazine is suspected to be difficult to combust, as Nicotinamide is also thermally stable.

Part 3: Decision Logic & Selection Workflow

The following decision tree illustrates the logic for selecting the correct standard based on instrument capability and accuracy requirements.

StandardSelection Start Start: Select Standard for Benzoxazine-7-carboxamide CheckS Does Instrument have Sulfur Scrubbing/Capability? Start->CheckS YesS Yes (CHNS Mode) CheckS->YesS NoS No (CHN Only) CheckS->NoS SelectSulf Select SULFANILAMIDE (%N = 16.3%) YesS->SelectSulf CheckCombustion Is Analyte Refractory? (History of Charring?) NoS->CheckCombustion WhySulf Best Match for Analyte %N (15.7%) SelectSulf->WhySulf No No CheckCombustion->No Yes Yes CheckCombustion->Yes SelectAcet Select ACETANILIDE (%N = 10.4%) WhyAcet Safe, Standard, No Sulfur Risk SelectAcet->WhyAcet SelectNic Select NICOTINAMIDE (%N = 22.9%) WhyNic Mimics Heterocyclic Combustion SelectNic->WhyNic No->SelectAcet Yes->SelectNic

Figure 1: Decision logic for selecting the calibration standard based on instrument configuration and analyte properties.

Part 4: Validated Experimental Protocol

To ensure the "Self-Validating" requirement of this guide, follow this protocol. This workflow includes a "Conditioning Run" to equilibrate the system to the amide functionality.

Sample Preparation
  • Drying: Benzoxazine carboxamides can form hydrates. Dry the sample at 80°C under vacuum (10 mbar) for 4 hours prior to weighing.

  • Weighing: Weigh 2.0 ± 0.1 mg of the sample into a tin capsule. Fold tightly to exclude atmospheric nitrogen.

  • Additives: If black residue (char) was observed in previous runs, add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) to the capsule to facilitate oxygen transfer.

Instrument Calibration (The "Bracket" Method)

Do not rely on a single standard point. Use the K-Factor Bracketing technique:

  • Run 1-2: Blank (Tin capsule only) to establish baseline.

  • Run 3-4: Standard (e.g., Sulfanilamide) to calculate K-factors.

  • Run 5: Conditioning Sample (Unweighed benzoxazine sample). Reason: This saturates active sites in the adsorption columns with the specific combustion gases of the analyte.

  • Run 6-8: Analyte Samples (Triplicate).

  • Run 9: Standard Check (Must be within ±0.15% of theoretical).

Data Acceptance Criteria

For the result to be publishable or valid for drug release:

  • Carbon: 60.66% ± 0.4% (Range: 60.26 – 61.06%)

  • Hydrogen: 5.66% ± 0.4% (Range: 5.26 – 6.06%)

  • Nitrogen: 15.72% ± 0.4% (Range: 15.32 – 16.12%)

Troubleshooting Table:

Observation Root Cause Corrective Action
Low %C Incomplete combustion (Charring). Add V₂O₅; Increase O₂ dose time by 10s.
High %H Moisture contamination. Re-dry sample; Check carrier gas trap.

| High %N | Incomplete reduction of NOx. | Replace Copper reduction tube; Check flow rate. |

References

  • ACS Reagent Chemicals. (2017).[3] Specifications and Procedures for Reagents and Standard-Grade Reference Materials. American Chemical Society.[3] Link

  • Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306. Link

  • Royal Society of Chemistry. (2014). Elemental analysis: an important purity control but prone to manipulations. Supporting Information.[1][4][5][6][7][8] Link

  • PerkinElmer. Acetanilide - Calibration Standard. Product Certificate.[1] Link

  • National Institutes of Health (PubChem). 3,4-Dihydro-2H-1,4-benzoxazine (Compound Summary).Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

[1] Executive Summary & Compound Profile 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a specialized heterocyclic intermediate often employed in medicinal chemistry for drug discovery scaffolds.[1] Unlike common reagen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a specialized heterocyclic intermediate often employed in medicinal chemistry for drug discovery scaffolds.[1] Unlike common reagents, specific toxicological data (LD50, LC50) for the 7-carboxamide isomer is often limited in public databases.[1]

Therefore, under the Precautionary Principle , this compound must be handled as a Hazardous Substance with potential for acute toxicity and sensitization.[1] This guide synthesizes protocols based on the structural reactivity of the benzoxazine core and carboxamide functionality.[1]

Chemical Identity & Predicted Hazard Classification
PropertyDetail
Chemical Name 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Functional Groups Secondary Amine (cyclic), Primary Amide, Ether (cyclic)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Predicted GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Pre-Disposal Risk Assessment & Segregation[1]

Before disposal, you must categorize the waste stream.[1] The benzoxazine core is stable but combustible.[1] It contains nitrogen, necessitating incineration rather than landfill.[1]

Incompatibility Check
  • Strong Oxidizers: Avoid contact with peroxides, permanganates, or chlorates.[1] The secondary amine is susceptible to oxidation.[1]

  • Strong Acids/Bases: Hydrolysis of the carboxamide group can occur under extreme pH, releasing ammonia or carboxylic acid derivatives.[1]

  • Acyl Chlorides/Anhydrides: Reactive toward the secondary amine.[1]

Waste Segregation Logic

Proper segregation prevents cross-reactivity in waste drums.[1]

  • Stream A (Solid Waste): Pure compound, contaminated gloves, paper towels, weighing boats.[1]

  • Stream B (Liquid Organic): Mother liquors, HPLC effluent (MeOH/AcN), reaction mixtures.[1]

  • Stream C (Sharps): Contaminated needles or glass pipettes.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Solids)

Objective: Safe containment for high-temperature incineration.[1]

  • Collection: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

  • Secondary Containment: Place the HDPE jar inside a clear, sealable secondary bag (e.g., Ziploc) before placing it in the satellite accumulation area drum.

  • Final Disposal: Ship for High-Temperature Incineration (combustion chamber >1000°C) to ensure complete destruction of the heterocyclic ring.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Objective: Prevent precipitation and ensure solvent compatibility.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Extreme pH can trigger hydrolysis or exothermic reactions in the waste drum.[1] Neutralize if necessary.

  • Solvent Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, or DCE.[1]

    • Non-Halogenated Waste: If dissolved in DMSO, DMF, Methanol, or Acetone.[1]

    • Critical: Do not mix these streams unless your facility explicitly permits "Comingled Solvents."[1]

  • Precipitation Watch: Benzoxazines may precipitate out of aqueous/organic mixtures.[1]

    • Action: If solids form, filter the waste.[1] Dispose of the solid filter cake as Solid Waste (Protocol A) and the filtrate as Liquid Waste .[1]

Visual Workflows (Graphviz)

Waste Segregation Decision Tree

This logic gate ensures the compound enters the correct destruction pathway.[1]

WasteSegregation Start Waste Generation Type Determine Physical State Start->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Container1 Solid Waste Bin (Incineration) Solid->Container1 Double Bag SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo Container2 Halo-Waste Drum Halo->Container2 Container3 Non-Halo Drum NonHalo->Container3

Figure 1: Decision tree for segregating benzoxazine waste streams based on physical state and solvent carrier.

Emergency Spill Response Workflow

Immediate actions to take in the event of a powder spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >10g?) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Mask Assess->PPE Small Small Spill (<10g) PPE->Small Large Large Spill (>10g) PPE->Large DryClean Dry Clean Up: Scoop/Sweep gently Avoid Dust Small->DryClean EHS Evacuate & Call EHS Large->EHS WetClean Wet Wipe: Clean area with Soap & Water DryClean->WetClean Dispose Dispose as Hazardous Solid Waste WetClean->Dispose

Figure 2: Step-by-step response protocol for dry powder spills in the laboratory.

Regulatory Compliance & Environmental Stewardship

RCRA Considerations (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Classification: This compound is not explicitly P-listed or U-listed.[1]

  • Determination: It falls under "Process Waste."[1] If dissolved in ignitable solvents (Flash point <60°C), the mixture is D001 (Ignitable).[1]

  • Generator Status: Ensure your facility tracks the weight of this waste toward its monthly generator status (VSQG, SQG, or LQG).[1]

Environmental Fate[1]
  • Aquatic Toxicity: Benzoxazine derivatives can be toxic to aquatic life.[1][2] Do not pour down the drain.

  • Persistence: The heterocyclic ring is relatively stable and may persist in the environment if not properly incinerated.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18416151, 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (Structural Analog).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

[1] Executive Summary & Hazard Logic 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a pharmacologically active heterocyclic intermediate. While often classified under generic GHS codes for irritants, its structural role...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Hazard Logic

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a pharmacologically active heterocyclic intermediate. While often classified under generic GHS codes for irritants, its structural role as a scaffold in antipsychotic and neuroprotective drug discovery dictates that it be handled with Occupational Exposure Band (OEB) 3 protocols until specific potency data proves otherwise.

The Safety Paradox: Most researchers treat this compound as a simple organic solid. However, the benzoxazine core is lipophilic (facilitating skin absorption), and the carboxamide moiety is metabolically stable. The primary risk is not acute toxicity, but sensitization and cumulative bio-accumulation .

Core Hazard Profile (Derived from Structural Analogs):

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H335: May cause respiratory irritation (STOT SE 3).[1]

The PPE Ecosystem (Decision Matrix)

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the compound.

Table 1: PPE Specifications by Operational Phase
EquipmentSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Workup)Technical Justification
Hand Protection Single Nitrile (min 0.11 mm)Double Nitrile or Nitrile + Laminate Benzoxazines are soluble in organic solvents (DCM, DMSO) which permeate latex instantly. Double gloving provides a visual breach indicator.
Respiratory N95 / P100 (if open bench)Fume Hood (Sash < 18")Fine carboxamide dusts are electrostatic; inhalation is the fastest route to sensitization.
Eye Protection Safety Glasses (Side Shields)Chemical Goggles Goggles are mandatory if refluxing or using volatile solvents to prevent vapor absorption via the lacrimal duct.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves The wrist gap between glove and coat is the #1 exposure point during liquid transfers.
Visualization: PPE Selection Logic

The following decision tree illustrates the logical flow for selecting the correct protective gear based on the experimental context.

PPE_Decision_Tree Start Start: Handling 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Dust_Risk Is dust generation likely? Solid->Dust_Risk Solvent_Check Solvent Type? Liquid->Solvent_Check Hood_Available Is Fume Hood Available? Dust_Risk->Hood_Available Yes PPE_Solid_Std Protocol A: Nitrile Gloves (Single) Safety Glasses Lab Coat Hood_Available->PPE_Solid_Std Yes (Sash closed) PPE_Solid_High Protocol B: N95/P100 Respirator Nitrile Gloves Goggles Hood_Available->PPE_Solid_High No (Open Bench) PPE_Liq_Std Protocol C: Double Nitrile Gloves Tyvek Sleeves Fume Hood Solvent_Check->PPE_Liq_Std Ethanol/Water/EtOAc PPE_Liq_Aggressive Protocol D: Laminate (Silver Shield) Gloves Face Shield Fume Hood Solvent_Check->PPE_Liq_Aggressive DCM/DMF/DMSO

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Protocol C is the standard for most synthesis workflows.

Operational Protocol: The "Static-Free" Weighing Method

The highest risk of exposure occurs during the weighing of the dry powder due to electrostatic dispersion.

Prerequisite:

  • Ensure the analytical balance is located within a Chemical Fume Hood or a Powder Containment Enclosure .

  • Do NOT use a spatula directly from the stock bottle if the bottle mouth is narrow (creates a piston effect that puffs dust).

Step-by-Step Procedure:

  • Donning (Pre-Entry):

    • Wash hands.[2][1][3][4][5][6][7]

    • Put on Nitrile Gloves (4 mil minimum). Inspect for pinholes.

    • Don lab coat and ensure cuffs are tucked under the glove or covered by Tyvek sleeves.

  • Static Neutralization:

    • Benzoxazine derivatives are prone to static charge. Pass an anti-static gun or ionizing bar over the weighing boat and the spatula before touching the chemical.

    • Why? Static charge can cause the powder to "jump" off the spatula onto your gloves/cuffs.

  • The Transfer:

    • Open the stock container inside the hood.

    • Transfer the solid to a pre-tared weighing boat.

    • Critical: If you spill on the balance pan, do not blow it off. Wipe with a damp Kimwipe (solvent-wet) to trap the dust, then dispose of the wipe as solid hazardous waste.

  • Doffing (Exit Strategy):

    • Seal the weighing boat (parafilm or foil) before removing it from the hood.

    • Remove gloves using the "Beak Method" (pulling one glove off inside-out, holding it in the gloved hand, then peeling the second glove over the first).

Visualization: Safe Handling Workflow

Weighing_Protocol Start Start Weighing Static Neutralize Static (Ionizer/Gun) Start->Static Open Open Container (Inside Hood) Static->Open Transfer Transfer Solid Open->Transfer Spill_Check Spill? Transfer->Spill_Check Clean Wet Wipe Clean (No Compressed Air) Spill_Check->Clean Yes Seal Seal Vessel Spill_Check->Seal No Clean->Seal Doff Doff Gloves (Inside Out) Seal->Doff

Figure 2: Workflow for weighing static-prone pharmaceutical intermediates.

Decontamination & Disposal[1][2][7][8]

Disposal Strategy: Unlike benign salts, 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide must be treated as a pharmaceutical waste stream .

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The compound itself does not dictate the separation, but the solvent does.

  • Destruction: The preferred method is High-Temperature Incineration to break down the heterocyclic ring system.

Spill Response:

  • Evacuate the immediate area if the spill is >50g and outside a hood.

  • PPE Up: Wear goggles, double nitrile gloves, and an N95 respirator.

  • Contain: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust. Do not dry sweep.

  • Clean: Wipe the area 3 times. Place all cleanup materials in a sealed hazardous waste bag.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment: 29 CFR 1910.132. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
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